molecular formula C11H14O3 B2856504 cis-4-(Benzyloxy)tetrahydrofuran-3-ol CAS No. 123665-72-5

cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Cat. No.: B2856504
CAS No.: 123665-72-5
M. Wt: 194.23
InChI Key: FNVLHINATFTNQV-MNOVXSKESA-N
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Description

Cis-4-(Benzyloxy)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality cis-4-(Benzyloxy)tetrahydrofuran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(Benzyloxy)tetrahydrofuran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-phenylmethoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLHINATFTNQV-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile of cis-4-Benzyloxytetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and purification strategies for cis-4-benzyloxytetrahydrofuran-3-ol .

Executive Summary & Compound Analysis

cis-4-Benzyloxytetrahydrofuran-3-ol (CAS: 123665-72-5 for racemate; specific enantiomers vary) is a critical chiral building block, most notably utilized in the synthesis of HIV protease inhibitors such as Amprenavir and Fosamprenavir .

Unlike high-melting crystalline solids, this intermediate typically presents as a pale-yellow to yellow-brown viscous liquid at room temperature. Therefore, its "solubility" is more accurately described by miscibility in organic solvents and partition coefficients (


) in aqueous-organic systems.
Structural Determinants of Solubility

The molecule contains three distinct functional regions that dictate its solvent compatibility:

  • Tetrahydrofuran (THF) Core: Provides moderate polarity and Lewis basicity (ether oxygen).

  • C3-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor, conferring solubility in polar protic solvents and miscibility with water (to a limit).

  • C4-Benzyloxy Group (-OBn): A lipophilic aromatic moiety that drastically reduces water solubility compared to the parent tetrahydrofuran-3-ol, driving the molecule towards organic affinity.

Solubility & Miscibility Profile

The following data categorizes solvents based on their thermodynamic interaction with the target compound.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsInteraction TypeMiscibility StatusApplication
Polar Protic Methanol, Ethanol, IsopropanolH-Bonding (Donor/Acceptor)Fully Miscible Reaction solvent; Chromatography eluent.
Polar Aprotic DMSO, DMF, AcetonitrileDipole-DipoleFully Miscible Nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM), ChloroformWeak H-Bonding / DipoleFully Miscible Extraction; General synthesis solvent.
Esters/Ethers Ethyl Acetate, THF, MTBEDipole / DispersionFully Miscible Crystallization co-solvent; Extraction.
Aromatic Toluene, Benzene

-

Stacking (Benzyl group)
Fully Miscible Azeotropic drying; Reaction solvent.
Aliphatic Hexane, Heptane, CyclohexaneLondon DispersionPartially Miscible Anti-solvent; Impurity removal.
Aqueous Water, BrineHydrophobic EffectImmiscible / Low By-product removal (washing).

Technical Insight: While the parent tetrahydrofuran-3-ol is water-miscible, the addition of the benzyl group shifts the LogP from approximately -0.6 to range of 1.4 – 1.8 . This makes the compound lipophilic enough to be extracted out of water into ethyl acetate or DCM, a key property for workup procedures.

Thermodynamic Analysis & Phase Behavior

For a liquid solute, solubility is governed by the Gibbs Energy of Mixing (


):


  • Entropy (

    
    ):  Always positive for liquid-liquid mixing, favoring miscibility.
    
  • Enthalpy (

    
    ):  Determined by the difference in cohesive energy densities (Hildebrand solubility parameters, 
    
    
    
    ).
Predicted Solubility Parameter ( )
  • Target

    
    :  ~20–22 MPa
    
    
    
    (Estimated based on group contribution methods).
  • Compatible Solvents: Solvents with

    
     values between 18–24 MPa
    
    
    
    (e.g., DCM, Acetone, Ethanol) will form single-phase solutions.
  • Incompatible Solvents: Aliphatic hydrocarbons (

    
     MPa
    
    
    
    ) show a large
    
    
    , leading to phase separation (oiling out) at low temperatures.

Practical Applications: Synthesis & Purification

A. Reaction Solvent Selection

For nucleophilic attacks or protection steps (e.g., sulfonylation to form the Amprenavir intermediate), Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal. They solubilize the starting material completely while maintaining inertness.

B. Purification Workflow (Chromatography)

Since the compound is a liquid, recrystallization is difficult unless derivatized (e.g., to a tosylate). The primary purification method is Silica Gel Flash Chromatography .

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Starting: 90:10 (Elutes non-polar impurities).

    • Product Elution: Typically occurs between 30:70 and 50:50 Hexane:EtOAc due to the polarity of the free hydroxyl group.

C. Extraction Protocol (Self-Validating)

To isolate the compound from aqueous reaction by-products (salts), use the partition coefficient to your advantage.

  • Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Wash with water. The target remains in the EtOAc layer.

  • Wash with Brine (Sat. NaCl). This increases the ionic strength of the aqueous phase, driving any residual organic target into the EtOAc layer ("Salting out").

Experimental Protocol: Determination of Miscibility Boundaries (Cloud Point)

If precise solubility limits in non-polar solvents (like Heptane) are required for process optimization, use the Cloud Point Method .

Objective: Determine the temperature/concentration threshold where the liquid solute separates from the solvent.

Reagents:

  • cis-4-Benzyloxytetrahydrofuran-3-ol (Analyte)[1]

  • n-Heptane (Solvent)

Procedure:

  • Preparation: Weigh 1.0 g of analyte into a clear glass vial.

  • Addition: Add 0.5 mL of n-Heptane.

  • Observation: Vortex. If clear, the mixture is miscible at this ratio.

  • Titration: Continue adding Heptane in 0.5 mL increments.

  • Endpoint: Record the volume where the solution turns turbid (cloudy) or a second liquid phase forms at the bottom (oiling out).

  • Temperature Stress: Heat the turbid mixture to 50°C. If it clears, the Upper Critical Solution Temperature (UCST) behavior is confirmed.

Visualization: Purification Logic Flow

The following diagram illustrates the logical flow for isolating the compound based on its solubility properties.

PurificationFlow Raw Crude Reaction Mixture (Target + Salts + Solvents) Evap Concentration (Remove Volatile Solvents) Raw->Evap Partition Liquid-Liquid Extraction (Water / Ethyl Acetate) Evap->Partition AqLayer Aqueous Layer (Salts, Polar Impurities) Partition->AqLayer Discard OrgLayer Organic Layer (Target + Lipophilic Impurities) Partition->OrgLayer Keep Drying Drying (MgSO4) & Filtration OrgLayer->Drying Chromatography Flash Chromatography (Hexane : EtOAc Gradient) Drying->Chromatography Pure Pure cis-4-Benzyloxytetrahydrofuran-3-ol (Viscous Liquid) Chromatography->Pure Elutes @ ~40% EtOAc

Figure 1: Purification workflow leveraging the specific solubility partition coefficient of the target compound.

References

  • Ghosh, A. K., et al. (1994). "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the P2-Ligand of Amprenavir." Journal of Medicinal Chemistry. (Context: Synthesis of THF-derived inhibitors).

  • MilliporeSigma. "Product Specification: cis-4-(Benzyloxy)tetrahydrofuran-3-ol." Sigma-Aldrich Catalog. (Verification of physical state).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • PubChem. "Compound Summary: Tetrahydrofuran-3-ol derivatives."[2] National Library of Medicine. (Structural data for LogP estimation).

Sources

Stereochemical Divergence: A Technical Guide to cis- and trans-4-(benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereochemical, synthetic, and analytical distinctions between cis- and trans-4-(benzyloxy)tetrahydrofuran-3-ol.

Executive Summary

The tetrahydrofuran (THF) ring is a privileged scaffold in drug discovery, serving as a bioisostere for proline, a mimic of ribose in nucleoside analogs, and a solubilizing linker in kinase inhibitors. The 3,4-disubstituted THF core, specifically 4-(benzyloxy)tetrahydrofuran-3-ol , presents two stereoisomers: cis and trans.

While chemically identical in connectivity, these diastereomers exhibit distinct spatial arrangements that dictate their NMR signatures , chromatographic behavior , and reactivity profiles . This guide provides a definitive protocol for differentiating these isomers and selecting the appropriate synthetic route for target acquisition.

Structural & Conformational Analysis

The core distinction lies in the relative orientation of the hydroxyl (-OH) group at C3 and the benzyloxy (-OBn) group at C4.

  • cis-Isomer (Syn): Both substituents reside on the same face of the THF envelope. To minimize steric eclipsing, the ring adopts a specific pucker (often

    
     or 
    
    
    
    twist) that maintains a dihedral angle of approximately 20–40° between H3 and H4.
  • trans-Isomer (Anti): Substituents reside on opposite faces. The ring conformational equilibrium is driven by the need to minimize 1,3-diaxial-like interactions. The substituents typically adopt a pseudo-diequatorial orientation, resulting in a dihedral angle closer to 80–100° or a pseudo-diaxial orientation (

    
    160°), depending on solvent polarity and hydrogen bonding.
    
Intramolecular Hydrogen Bonding
  • cis-4-(benzyloxy)tetrahydrofuran-3-ol: Capable of forming a weak intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen of the benzyloxy group. This stabilizes specific conformations in non-polar solvents.

  • trans-Isomer: The geometric distance generally precludes direct intramolecular H-bonding, making the trans-isomer more susceptible to intermolecular H-bonding with solvents or receptors.

Analytical Differentiation

The most reliable method for distinguishing these isomers without X-ray crystallography is


H NMR spectroscopy, specifically analyzing the vicinal coupling constant (

).
NMR Spectroscopy Protocol

In 3,4-disubstituted tetrahydrofurans, the Karplus equation dictates that the coupling constant correlates with the dihedral angle.[1]

Featurecis-Isomertrans-IsomerMechanistic Basis

(Hz)
6.0 – 8.0 Hz 2.0 – 5.0 Hz cis dihedral (

30°) yields higher

; trans pseudo-diequatorial (

90°) yields lower

.
Chemical Shift (

H3/H4)
Slightly DownfieldSlightly UpfieldAnisotropy from the adjacent oxygen substituents affects shielding differently.
NOE Signal Strong H3–H4 NOEWeak/No H3–H4 NOENuclear Overhauser Effect depends on spatial proximity (

).

Technical Note: Unlike rigid cyclohexane systems where


 (~10 Hz) is largest, in the flexible THF ring, the trans isomer often adopts a conformation reducing the coupling constant below that of the cis isomer.
Chromatographic Separation (TLC/HPLC)
  • Polarity: The cis-isomer is typically less polar (higher

    
    ) in non-polar solvents (e.g., Hexane/EtOAc) if an intramolecular H-bond shields the hydroxyl group.
    
  • Separation: Silica gel chromatography is effective.

    • Mobile Phase: 20-40% EtOAc in Hexanes.

    • Visualization: UV (benzyl group) and Hanessian’s Stain (molybdate) for the alcohol.

Synthetic Pathways[2][3][4]

Access to a specific isomer requires distinct starting materials or inversion strategies. The synthesis generally proceeds from 2,5-dihydrofuran or tartaric acid derivatives (threitol/erythritol).

Workflow Diagram

The following Graphviz diagram illustrates the divergent pathways to access cis and trans isomers.

SynthesisPathways cluster_legend Key Mechanism Start Starting Material: 2,5-Dihydrofuran Epoxide Intermediate: 3,4-Epoxytetrahydrofuran Start->Epoxide mCPBA (Epoxidation) Diol cis-3,4-Dihydroxytetrahydrofuran (1,4-Anhydroerythritol) Start->Diol OsO4, NMO (Syn-Dihydroxylation) TransProduct Target A: trans-4-(benzyloxy)THF-3-ol Epoxide->TransProduct BnOH, NaH (SN2 Opening) CisProduct Target B: cis-4-(benzyloxy)THF-3-ol TransProduct->CisProduct Mitsunobu Inversion (DIAD, PPh3, AcOH then Hydrolysis) Diol->CisProduct 1. NaH, BnBr (1 eq) (Mono-benzylation) Legend Epoxide opening yields TRANS via backside attack. Syn-dihydroxylation yields CIS diol.

Caption: Divergent synthetic routes.[2][3] Route A (left) utilizes epoxide opening to access the trans-isomer. Route B (right) utilizes syn-dihydroxylation to access the cis-isomer.

Detailed Methodologies
Method A: Synthesis of trans-Isomer (Epoxide Opening)

This is the standard route for the trans isomer.

  • Epoxidation: Treat 2,5-dihydrofuran with m-CPBA in DCM to yield 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).

  • Nucleophilic Opening: React the epoxide with benzyl alcohol (BnOH) in the presence of a catalytic Lewis acid (

    
    ) or a base (NaH).
    
    • Mechanism:[2][4][5]

      
       attack on the epoxide carbon.
      
    • Stereochemistry: Inversion at the attack site leads to the trans relationship.

Method B: Synthesis of cis-Isomer (From 1,4-Anhydroerythritol)

This route utilizes the natural chirality or syn-dihydroxylation.

  • Dihydroxylation: Treat 2,5-dihydrofuran with catalytic

    
     and NMO (Upjohn conditions). This yields cis-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol).
    
  • Mono-protection: Treat the diol with 1.0 equivalent of NaH and 1.0 equivalent of Benzyl bromide (BnBr) in DMF.

    • Challenge: Statistical mixture of di-benzyl, mono-benzyl, and starting material.

    • Purification: Column chromatography is required to isolate the mono-protected cis product.

Method C: Isomer Inversion (Mitsunobu)

To convert trans to cis:

  • Perform a Mitsunobu reaction on the trans-alcohol using

    
    -nitrobenzoic acid, DIAD, and 
    
    
    
    .
  • This inverts the stereocenter at C3, yielding the cis-ester.

  • Saponify (LiOH/THF/H2O) to release the cis-alcohol.

Reactivity & Applications in Drug Design

Protecting Group Strategies
  • Orthogonal Protection: The benzyloxy group is stable to basic and acidic conditions (mild), removable via hydrogenolysis (

    
    ).
    
  • Cis-Specific Reactivity: The cis-isomer allows for the formation of cyclic acetals (e.g., with acetone/acid) bridging the C3-OH and C4-OH (if deprotected). The trans-isomer cannot form 5-membered cyclic acetals due to geometric strain, a classic chemical test for relative stereochemistry.

Pharmacophore Utility
  • Nucleoside Analogs: The cis-isomer mimics the 2',3'-relationship found in ribose, making it a critical scaffold for nucleoside reverse transcriptase inhibitors (NRTIs).

  • Kinase Inhibitors: The THF ring acts as a solubilizing moiety. The choice of cis vs trans alters the vector of the attached groups, allowing medicinal chemists to fine-tune the fit within a binding pocket (e.g., ATP binding site).

References

  • Stereoselective Synthesis of THF Derivatives

    • Chamberlin, A. R., et al. "Stereoselective synthesis of 3,4-disubstituted tetrahydrofurans." Journal of Organic Chemistry, 1988, 53(12), 2655–2660. Link

  • NMR Characterization of THF Conformers

    • Altona, C., & Sundaralingam, M. "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides." Journal of the American Chemical Society, 1972, 94(23), 8205–8212. Link

  • Mitsunobu Inversion Protocol

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Commercial Source & Physical Data (Cis-Isomer)

    • Sigma-Aldrich Product No. 123665-72-5. "Cis-4-(Benzyloxy)tetrahydrofuran-3-ol."[6] Link

Sources

Technical Guide: Chiral Tetrahydrofuran-3-ol Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydrofuran-3-ol (THF-3-ol) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Serving as a bioisostere for proline and cyclopentane rings, it offers a unique balance of conformational rigidity, water solubility, and metabolic stability. This guide provides a comprehensive technical analysis of chiral THF-3-ol building blocks, focusing on industrial-scale asymmetric synthesis, enzymatic resolution protocols, and structure-activity relationship (SAR) implications, exemplified by the HIV protease inhibitor class (e.g., Amprenavir).

Introduction: The "Ether Advantage"

In fragment-based drug discovery (FBDD), the transition from carbocycles (like cyclopentane) to cyclic ethers (THF) is a strategic maneuver to modulate physicochemical properties without altering the steric footprint significantly.

Physicochemical Profile

The insertion of an oxygen atom into the ring system at the 3-position relative to the hydroxyl group creates a dipole that drastically alters the solvation profile compared to its carbocyclic analog, cyclopentanol.

Property(S)-Tetrahydrofuran-3-olCyclopentanolImpact on Drug Design
LogP (Approx) -0.6 to -0.2~0.7THF lowers lipophilicity, reducing non-specific binding and improving solubility.
H-Bond Acceptors 2 (Ether O, Hydroxyl O)1 (Hydroxyl O)The ether oxygen can engage in vector-specific H-bonds with protein backbones.
Boiling Point 179 °C140 °CHigher BP in THF indicates stronger intermolecular H-bonding.
Conformation Envelope (C2/C3 puckering)EnvelopeSimilar spatial occupancy allows for bioisosteric replacement.

Stereochemical & Structural Analysis

The 3-position of the THF ring creates a chiral center. The distinction between the


 and 

enantiomers is not merely academic; it dictates the vector of the hydroxyl group and the ring pucker, which often determines the "on/off" binding states in enzymes.
  • (S)-THF-3-ol: The dominant isomer in antiviral therapeutics (e.g., Amprenavir).

  • (R)-THF-3-ol: Often used as a negative control or for exploring alternative binding pockets.

Conformational Bias

Unlike the planar representation often seen in 2D sketches, the THF ring exists in a dynamic equilibrium of envelope conformations. Substituents at the C3 position (like the -OH) prefer a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, stabilizing specific conformers that may pre-organize the molecule for binding.

Synthetic Methodologies

Producing high-enantiomeric excess (ee) THF-3-ol is a solved problem in process chemistry, but choosing the right route depends on scale and cost.

Decision Matrix: Synthesis Route Selection

SynthesisDecision Start Target: Chiral THF-3-ol Scale Scale Requirement? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>1kg) Scale->Large Enz Enzymatic Kinetic Resolution (Lipase PS/CAL-B) Small->Enz Fast, High ee% Pool Chiral Pool Synthesis (L-Malic Acid) Large->Pool Cost-effective, No max 50% yield limit Result1 (S) or (R) Enriched Enz->Result1 Result2 (S)-Specific (High Purity) Pool->Result2

Figure 1: Decision matrix for selecting the synthetic route based on scale and purity requirements.

Protocol A: Chiral Pool Synthesis (Industrial Standard)

This route utilizes naturally occurring L-malic acid to access (S)-THF-3-ol. It avoids the 50% yield cap of kinetic resolutions.

Mechanism:

  • Esterification: L-Malic acid

    
     Dimethyl malate.
    
  • Reduction: Selective reduction of esters to alcohols (1,2,4-butanetriol). Critical Note: Use of

    
     is preferred over 
    
    
    
    for safety and cost.
  • Cyclodehydration: Acid-catalyzed ring closure with inversion or retention depending on the leaving group strategy (usually retention if cyclizing the primary alcohols onto the secondary alcohol, but standard heating with acid usually retains chirality via the primary OH attack).

Step-by-Step Protocol:

  • Setup: Charge a reactor with L-malic acid (1.0 eq) and Methanol (10 vol). Add catalytic

    
    . Reflux 4h. Concentrate to obtain Dimethyl L-malate.[1]
    
  • Reduction: Dissolve Dimethyl L-malate in THF/EtOH. Add

    
     (2.0 eq) followed by portion-wise 
    
    
    
    (1.8 eq) at 0-10°C. Stir 12h at RT. Quench with dilute HCl. Extract with EtOAc.[1] Result: (S)-1,2,4-butanetriol.[2][3]
  • Cyclization: Mix (S)-1,2,4-butanetriol with catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 eq). Heat to 180-200°C under reduced pressure. The product distills off as it forms.

  • Purification: Redistill the distillate.

    • Yield: ~85-90%

    • ee: >98% (Preserved from Malic Acid)[4]

Protocol B: Enzymatic Kinetic Resolution

Ideal for generating both enantiomers from cheap racemic starting material.

Step-by-Step Protocol:

  • Substrate: Dissolve racemic THF-3-ol (100 mmol) in MTBE (Methyl tert-butyl ether) or Vinyl Acetate (acting as solvent and donor).

  • Catalyst: Add Pseudomonas cepacia lipase (Lipase PS-C "Amano" II) immobilized on ceramic particles (10% w/w relative to substrate).

  • Acyl Donor: If not using vinyl acetate as solvent, add Vinyl Acetate (3.0 eq).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm). Monitor by GC.

  • Termination: Stop at 50% conversion (approx 24-48h). Filter enzyme.

  • Separation: The mixture contains (S)-THF-3-ol (unreacted) and (R)-THF-3-acetate (reacted). Separate via silica flash chromatography or fractional distillation.

    • Hydrolysis: The (R)-acetate can be hydrolyzed (NaOH/MeOH) to yield (R)-THF-3-ol.

Medicinal Chemistry Applications

Case Study: Amprenavir & Fosamprenavir

Amprenavir (Vertex/GSK) is the archetypal example of the THF-3-ol scaffold's utility.

  • Target: HIV-1 Protease (Aspartyl protease).

  • Role of THF: The (3S)-THF-3-ol moiety acts as the P2 ligand.

  • Mechanism: The ether oxygen of the THF ring accepts a hydrogen bond from the backbone amide of Asp30 (or Asp29 depending on numbering scheme) and, critically, interacts with the "flap" region of the protease via a structural water molecule (Water 301). This water-mediated network bridges the inhibitor to the enzyme flaps (Ile50/Ile50'), locking the active site closed.

AmprenavirBinding cluster_mechanism Flap Stabilization Network Amprenavir Amprenavir (P2 Ligand: 3S-THF) Water301 Structural Water (HOH 301) Amprenavir->Water301 H-Bond (THF Oxygen) Asp29 Asp29/30 (Backbone NH) Amprenavir->Asp29 H-Bond (Carbamate NH) Ile50 Ile50 (Flap) Water301->Ile50 H-Bond Ile50_prime Ile50' (Flap) Water301->Ile50_prime H-Bond

Figure 2: The critical water-mediated hydrogen bonding network facilitated by the THF scaffold in HIV Protease inhibition.

Bioisosteric Replacement Strategy

When to switch from Cyclopentane/Proline to THF-3-ol:

  • Solubility Issues: If the carbocyclic lead is too lipophilic (LogP > 3), swapping for THF lowers LogP by ~0.5 to 1.0 units.

  • Metabolic Hotspots: Cyclopentane rings are prone to CYP450 oxidation. The ether oxygen in THF deactivates adjacent C-H bonds toward radical abstraction, potentially improving metabolic stability (though the

    
    -carbon to the ether is still reactive, the overall profile often improves).
    

Quality Control & Validation

Self-validating the chirality of your building block is mandatory. Optical rotation (


) is unreliable for high-precision work due to the low specific rotation of this small molecule.
Mosher's Ester Analysis (NMR)
  • Derivatization: React the chiral THF-3-ol with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in Pyridine/DMAP.

  • Analysis: Run 1H-NMR or 19F-NMR.

  • Validation: The diastereomeric esters will show distinct chemical shifts. Integration of the peaks provides the precise enantiomeric excess (ee%).

Chiral GC Method
  • Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX 120).

  • Conditions: Isothermal 90°C or slow ramp.

  • Retention: The enantiomers usually separate with

    
    .
    

References

  • Vertex Pharmaceuticals. (1996). Sulfonamide Inhibitors of Aspartyl Protease. US Patent 5,585,397. (Describes the original synthesis and utility of the THF ligand in Amprenavir).

  • Ghosh, A. K., et al. (1996). Structure-Based Design: Novel Scaffolds for HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 39(17), 3278–3290. (Detailed SAR on THF vs Cyclopentane).

  • Yu, H., et al. (2006). Practical Synthesis of (S)-3-Hydroxytetrahydrofuran.[1][5] Organic Process Research & Development, 10(6). (Industrial protocol for Malic acid reduction).

  • Amano Enzyme Inc. (2013). Use of 'small but smart' libraries to enhance the enantioselectivity of an esterase...[6] Journal of Molecular Catalysis B: Enzymatic. (Protocols for enzymatic resolution).

Sources

Physicochemical Profiling of cis-4-(Benzyloxy)tetrahydrofuran-3-ol: Melting Point, Boiling Point, and Thermodynamic Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS: 123665-72-5) is a highly valued chiral C4 building block utilized extensively in the synthesis of nucleoside analogs, chiral pharmaceuticals, and specifically functionalized D-erythritol derivatives. Structurally, it consists of a tetrahydrofuran (THF) ring bearing a hydroxyl group and a bulky benzyloxy ether in a cis configuration.

Understanding the precise thermodynamic properties of this intermediate—specifically its melting point (MP) and boiling point (BP)—is critical for downstream process chemistry, purification (e.g., vacuum distillation), and formulation stability. Because the molecule features both hydrogen-bond donating capability (hydroxyl) and significant steric bulk (benzyl ether), its physical state deviates from simpler THF derivatives. This whitepaper systematically analyzes the thermodynamic rationale behind its physical properties and provides field-proven protocols for its handling and characterization.

Physicochemical Data & Thermodynamic Rationale

At standard ambient temperature and pressure (SATP), cis-4-(Benzyloxy)tetrahydrofuran-3-ol presents as a pale-yellow to yellow-brown viscous liquid [1].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Context
Chemical Name cis-4-(Benzyloxy)tetrahydrofuran-3-olIUPAC / Standard
CAS Registry Number 123665-72-5Identifier [1]
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol Computed [2]
Physical State (25 °C) Viscous LiquidPale-yellow to yellow-brown [1]
Melting Point (Experimental) < 20 °C (Sub-ambient)Fails to crystallize at room temp.
Boiling Point (Predicted, 1 atm) ~310 °C – 320 °CHigh risk of thermal decomposition.
Boiling Point (Vacuum, 0.1 mmHg) ~130 °C – 140 °C Safe distillation window.
Causality Behind the Melting Point (MP < 20 °C)

The melting point of a compound is dictated by the efficiency of its crystal lattice packing. In cis-4-(benzyloxy)tetrahydrofuran-3-ol, the cis stereochemistry forces the bulky benzyl group and the hydroxyl group to occupy the same face of the five-membered THF ring.

  • Steric Hindrance: The rotational freedom of the benzyl ether creates a massive steric sweep volume that disrupts intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

  • Lattice Disruption: Consequently, the enthalpy of fusion (

    
    ) is lowered, depressing the melting point below room temperature. This is why the compound remains a stable, viscous liquid under standard laboratory conditions [1].
    
Causality Behind the Boiling Point (BP Dynamics)

The boiling point is driven by molecular weight (194.23 g/mol ) and intermolecular forces (dipole-dipole interactions from the THF oxygen and hydrogen bonding from the free -OH).

  • Atmospheric Pressure (760 mmHg): The predicted boiling point exceeds 310 °C. Heating the compound to this temperature at atmospheric pressure will result in the thermal cleavage of the benzyl ether or oxidation of the THF ring.

  • Reduced Pressure (< 1 mbar): To safely transition the liquid to vapor for purification, high-vacuum distillation is mandatory. By lowering the system pressure to ~0.1 mmHg, the boiling point is artificially depressed to a thermodynamically safe window of ~130 °C.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, purification, and thermal analysis of the compound.

Protocol 1: Regioselective Synthesis & Monobenzylation

Synthesizing the mono-protected cis-diol requires strict regiocontrol to prevent over-alkylation (di-benzylation).

  • Reagent Preparation: Dissolve 1.0 equivalent of (3R,4S)-tetrahydrofuran-3,4-diol in anhydrous acetonitrile under an argon atmosphere.

  • Catalytic Activation: Add 10 mol% of dimethyltin dichloride (

    
    ) and 1.1 equivalents of Silver(I) oxide (
    
    
    
    ).
    • Mechanistic Rationale: The organotin reagent forms a transient cyclic stannylene acetal with the cis-diol. This intermediate selectively enhances the nucleophilicity of only one equatorial-like oxygen atom [3].

  • Alkylation: Introduce 1.5 equivalents of benzyl bromide dropwise. Stir at room temperature until complete consumption of the starting material is observed via TLC.

  • Quench & Extract: Filter the silver salts through Celite, concentrate the filtrate, and extract with ethyl acetate/water. The resulting crude is the liquid cis-4-(benzyloxy)tetrahydrofuran-3-ol.

SynthesisWorkflow A cis-THF-3,4-diol (Starting Material) B Ag2O / Me2SnCl2 (Stannylene Acetal Formation) A->B C Benzyl Bromide (Regioselective Alkylation) B->C D cis-4-(Benzyloxy)THF-3-ol (Crude Liquid) C->D

Caption: Regioselective monobenzylation workflow for cis-4-(Benzyloxy)tetrahydrofuran-3-ol synthesis.

Protocol 2: Boiling Point Determination via Vacuum Distillation

Because the compound is a high-boiling liquid, standard distillation will destroy it. This protocol establishes the vacuum boiling point.

  • System Validation (Self-Validating Step): Before introducing the compound, assemble a short-path distillation apparatus. Apply vacuum and use a digital Pirani gauge to confirm the system holds a steady pressure of

    
     0.1 mmHg. A leak-free system prevents oxidative degradation.
    
  • Peroxide Check: THF derivatives can form explosive peroxides. Test the crude liquid with starch-iodide paper. If positive, wash with aqueous sodium bisulfite before proceeding.

  • Distillation: Transfer the crude liquid to the distillation flask. Add a PTFE magnetic stir bar to prevent bumping.

  • Heating: Submerge the flask in a silicone oil bath. Gradually increase the temperature.

  • Collection: At approximately 130 °C – 140 °C (internal vapor temperature at 0.1 mmHg), the pure cis-4-(benzyloxy)tetrahydrofuran-3-ol will distill over as a clear, pale-yellow liquid. Record the exact vapor temperature and pressure to document the experimental boiling point.

ThermoLogic A Sub-Ambient Temp (<20°C) Crystal Lattice Disrupted by Bulky Bn Group B Room Temp (20-25°C) Pale-Yellow Viscous Liquid (Stable State) A->B Melting Point Transition C Atmospheric Pressure (760 mmHg) Predicted BP: ~310°C (Thermal Degradation Risk) B->C Heating at 1 atm D High Vacuum (<0.1 mmHg) Experimental BP: ~130°C (Safe Vaporization) B->D Heating under Vacuum

Caption: Thermodynamic state transitions and boiling point dynamics under varying pressures.

Protocol 3: Melting Point Determination via DSC

Since the melting point is below room temperature, standard capillary tube methods are ineffective.

  • Sample Prep: Seal 3–5 mg of the purified liquid in an aluminum Differential Scanning Calorimetry (DSC) pan.

  • Cooling Cycle: Purge the DSC chamber with dry nitrogen (50 mL/min). Cool the sample at a rate of 10 °C/min down to -80 °C using liquid nitrogen cooling to force crystallization (glass transition/solidification).

  • Heating Cycle: Heat the sample at 5 °C/min from -80 °C to 50 °C.

  • Analysis: The melting point is identified as the extrapolated onset temperature of the endothermic melting peak, which will typically register below 20 °C.

Conclusion

The physical properties of cis-4-(benzyloxy)tetrahydrofuran-3-ol are fundamentally governed by its stereochemistry. The cis alignment of the hydrogen-bonding hydroxyl group and the sterically demanding benzyl ether prevents efficient solid-state packing, resulting in a sub-ambient melting point and a liquid state at room temperature [1]. Furthermore, its high molecular weight necessitates the use of high-vacuum distillation to accurately determine its boiling point and achieve purification without thermal degradation. Adhering to the strict thermodynamic boundaries outlined in this guide ensures high-yield recovery of this vital chiral building block.

References

  • Sigma-Aldrich. "CIS-4-(BENZYLOXY)TETRAHYDROFURAN-3-OL | 123665-72-5." MilliporeSigma, Accessed 1 March 2026. 1

  • Guidechem. "cis-4-(benzyloxy)tetrahydrofuran-3-ol 123665-72-5 wiki." Guidechem Chemical Dictionary, Accessed 1 March 2026.2

  • INSA Lyon. "Fonctionnalisation d'alcools hétérocycliques saturés par la méthodologie d'auto-transfert d'hydrogène." Institut National des Sciences Appliquées de Lyon, Accessed 1 March 2026. 3

Sources

A Technical Guide to the Strategic Application of cis-4-Benzyloxytetrahydrofuran-3-ol Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of cis-4-benzyloxytetrahydrofuran-3-ol and its derivatives, not as therapeutic agents themselves, but as pivotal chiral building blocks in the synthesis of potent antiviral compounds, particularly HIV-1 protease inhibitors. We will explore the strategic rationale for their use, key synthetic transformations, and their role in establishing critical interactions with biological targets.

Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a prevalent motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its utility in medicinal chemistry stems from several key properties:

  • Scaffolding and Rigidity: The cyclic nature of the THF ring introduces conformational rigidity, which is crucial for precisely orienting pharmacophoric groups in three-dimensional space to optimize binding with a biological target.[3]

  • Improved Pharmacokinetics: As bioisosteres for peptide or amide bonds, heterocyclic systems like THF can enhance metabolic stability and improve pharmacokinetic profiles compared to more labile linear structures.[3]

  • Hydrogen Bonding Capacity: The ether oxygen atom within the THF ring can act as a hydrogen bond acceptor, forming crucial interactions with enzyme active sites.[3]

The specific derivative, (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol, is a highly valuable chiral intermediate. Its pre-defined stereochemistry and orthogonal protecting groups (benzyl ether) allow for stereoselective elaboration into more complex molecules, a critical requirement in modern drug design where enantiomeric purity is paramount.[4][5] Its primary application, and the focus of this guide, is in the synthesis of advanced P2-ligands for a new generation of HIV-1 protease inhibitors.[6][7][8]

Core Application: Synthesis of Advanced HIV-1 Protease Inhibitors

The development of potent HIV-1 protease inhibitors (PIs) that can combat drug resistance is a major focus of antiviral research.[3][9] A key strategy to overcome resistance is to design inhibitors that form extensive hydrogen bonding interactions with the backbone atoms of the protease enzyme, as these regions are less susceptible to mutation.[3] The highly successful drug Darunavir exemplifies this "backbone binding" concept, incorporating a central bis-tetrahydrofuranyl (bis-THF) urethane as its P2 ligand.[10]

The cis-4-benzyloxytetrahydrofuran-3-ol scaffold serves as a foundational building block for creating novel, substituted bis-THF ligands designed to enhance these critical backbone interactions even further than Darunavir.[6][10][11]

Rationale for Ligand Design

The design of these advanced ligands is guided by X-ray crystallography of existing inhibitors like Darunavir bound to the HIV-1 protease active site.[8][10] The goal is to introduce new functional groups onto the bis-THF core that can form additional hydrogen bonds or hydrophobic interactions within the S2 subsite of the protease.[7][8] For instance, incorporating basic amine functionalities at the C4 position of the THF ring is a strategy aimed at creating new hydrogen bonding opportunities with the backbone carbonyl group of Gly48 in the flap region of the enzyme.[6]

Generalized Synthetic Workflow

The synthesis of these advanced PIs is a multi-step process that leverages the specific chemistry of the starting tetrahydrofuran derivative. While individual syntheses vary, a general workflow can be outlined.

G A Starting Material (cis-4-benzyloxy- tetrahydrofuran-3-ol derivative) B Key Transformation (e.g., [2,3]-Sigmatropic Rearrangement) A->B C Functionalization (e.g., Azide Introduction via Mitsunobu) B->C D Elaboration to bis-THF (e.g., Ozonolysis, Cyclization) C->D E Activation (e.g., Carbonate Formation) D->E F Coupling with Isostere (Amine/Sulfonamide Core) E->F G Final Inhibitor F->G

Figure 1: Generalized workflow for synthesizing HIV-1 PIs from a THF precursor.

This workflow highlights the conversion of a relatively simple chiral building block into a complex and highly functionalized bis-THF ligand, which is then coupled to the core of the inhibitor.

Key Experimental Protocols & Methodologies

The following sections detail representative protocols for key transformations in the synthesis of advanced bis-THF ligands, demonstrating the practical application of the core derivative.

Protocol: Stereoselective Synthesis of a C4-Substituted bis-THF Ligand

This protocol outlines the conversion of a functionalized THF alcohol into a C4-azide derivative, a key intermediate for introducing amine functionalities.[6] This is followed by elaboration into the bis-THF structure.

Step 1: Introduction of the Azide (Mitsunobu Reaction) [6]

  • Dissolve the starting alcohol (e.g., Alcohol 9 from Ghosh et al., 2011) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) sequentially to the stirred solution.

  • Add diphenyl phosphorazidate (DPPA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired azide intermediate (e.g., Azide 10 ).[6]

Causality: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol while introducing a new functional group, in this case, an azide. The azide serves as a masked amine, which can be reduced later in the synthesis to introduce the desired basic functionality for enhanced backbone binding.

Step 2: Elaboration to the bis-THF Alcohol [10]

  • Reduce the corresponding mesylate of the starting alcohol with lithium aluminum hydride (LAH) in an appropriate solvent to yield a new alcohol intermediate (e.g., Alcohol 10 from Ghosh et al., 2011).[10]

  • Perform oxidative cleavage of a terminal alkene on the molecule (if present from a prior rearrangement step) using ozone (O₃), followed by a reductive workup.

  • Subject the resulting crude aldehyde to acid-catalyzed cyclization using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like chloroform at reflux.

  • Purify the resulting product by column chromatography to afford the final bis-THF alcohol (e.g., bis-THF alcohol 11 ).[10]

Causality: This sequence first modifies a distal part of the molecule and then uses an acid-catalyzed intramolecular cyclization to form the second THF ring, creating the core bis-THF scaffold of the P2 ligand.

Protocol: Coupling to the Inhibitor Core

Once the bespoke bis-THF ligand is prepared, it must be coupled to the non-peptidic core of the inhibitor, typically an (R)-hydroxyethylamine sulfonamide isostere.[7][8]

Step 1: Activation of the bis-THF Alcohol [10]

  • Dissolve the purified bis-THF alcohol ligand in a suitable solvent such as dichloromethane.

  • Add a base, for example, pyridine.

  • Cool the mixture to 0 °C and add p-nitrophenyl chloroformate to the solution.

  • Stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction to isolate the activated mixed carbonate intermediate.

Causality: The alcohol is converted into a more reactive mixed carbonate. This "activation" step transforms the hydroxyl group into a good leaving group, facilitating the subsequent nucleophilic attack by the amine core of the inhibitor.

Step 2: Urethane Formation [7]

  • Dissolve the amine core (e.g., amine derivative 29 or 30 from Ghosh et al., 2013) and the activated carbonate in an aprotic solvent like acetonitrile (CH₃CN).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

  • Stir the reaction at room temperature for 12-36 hours until the starting materials are consumed.

  • Purify the final product via silica gel chromatography to yield the desired HIV-1 protease inhibitor.[7]

Causality: This final coupling step forms a stable urethane linkage between the custom P2 bis-THF ligand and the inhibitor's central scaffold, completing the synthesis of the final drug candidate.

Biological Evaluation and Data

The synthesized inhibitors are typically evaluated through a series of biochemical and cell-based assays to determine their efficacy.

  • Enzyme Inhibitory Assay: The potency of the compounds against the HIV-1 protease enzyme is determined using a spectrofluorometric assay to calculate the inhibitory constant (Kᵢ).[8][10]

  • Antiviral Assay: The ability of the compounds to inhibit viral replication in cell culture (e.g., in MT-2 human T-lymphoid cells) is measured to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).[6][8]

The data below summarizes the activity of representative inhibitors synthesized using these methods, demonstrating the high potency that can be achieved.

Inhibitor IDP2 Ligand TypeEnzyme Kᵢ (nM)Antiviral IC₅₀ (nM)Source
4a Tri-substituted THF0.4>1000[8]
23c Substituted bis-THF0.00292.4[10]
25f C4-Amine bis-THFPotentPotent[6]
25i C4-Amine bis-THFPotentPotent[6]
Darunavir bis-THF (Reference)0.0164.1[10]

Table 1: Biological activity of selected HIV-1 protease inhibitors incorporating custom THF-based ligands.

As shown in the table, strategic substitution on the bis-THF ligand, derived from the core cis-4-benzyloxytetrahydrofuran-3-ol scaffold, can lead to inhibitors like 23c with picomolar enzyme inhibitory activity and single-digit nanomolar antiviral potency, surpassing even established drugs like Darunavir.[10]

Conclusion and Future Perspectives

The cis-4-benzyloxytetrahydrofuran-3-ol framework is a testament to the power of chiral building blocks in modern medicinal chemistry. While not a therapeutic agent itself, its derivatives are instrumental in the structure-based design and synthesis of next-generation antiviral drugs. The ability to stereoselectively elaborate this scaffold allows for the creation of highly customized ligands that can form extensive and robust interactions with target enzymes, providing a powerful strategy for overcoming drug resistance. Future research will likely continue to leverage this and similar heterocyclic scaffolds to develop novel therapeutics not only for HIV but for a range of other diseases where structured, stable molecular frameworks are required to achieve high-affinity binding.[3][12][13]

References

  • Ghosh, A. K., et al. (2011). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry.
  • Ghosh, A. K., et al. (2013). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.gov.
  • Ghosh, A. K., et al. (2013). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry.
  • Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.
  • Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.
  • Unknown Author. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. LinkedIn.
  • Tidwell, J. H., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.
  • Al-Ostath, O., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Conde, J. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs.
  • Conde, J. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.
  • MilliporeSigma. CIS-4-(BENZYLOXY)TETRAHYDROFURAN-3-OL. MilliporeSigma.
  • Merck. CIS-4-(BENZYLOXY)TETRAHYDROFURAN-3-OL. Merck.
  • El-Sayed, M. A. A., et al. (2009). Synthesis of potent antitumor and antiviral benzofuran derivatives. Bioorganic & Medicinal Chemistry.
  • Scott, M. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters.
  • Momose, T., et al. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi.
  • Johnson, G. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.
  • Serra, C., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules.
  • Corona, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry.

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cis-4-(Benzyloxy)tetrahydrofuran-3-ol PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of cis-4-(Benzyloxy)tetrahydrofuran-3-ol , a critical intermediate in the synthesis of nucleoside analogues and antiretroviral therapeutics.

Chemical Identity, Synthesis, and Applications

Chemical Identity & Identifiers

Precise identification is paramount in medicinal chemistry, particularly when dealing with chiral tetrahydrofuran (THF) derivatives where stereochemistry dictates biological activity. The compound of interest is the cis diastereomer, typically encountered as a racemate (mixture of enantiomers) when synthesized from achiral or meso precursors.

Core Identifiers
Parameter Value / Identifier
Chemical Name cis-4-(Benzyloxy)tetrahydrofuran-3-ol
CAS Registry Number 123665-72-5
Synonyms (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-ol (rel); cis-4-Benzyloxy-3-hydroxytetrahydrofuran
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
InChI Key FNVLHINATFTNQV-MNOVXSKESA-N
InChI String InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1
PubChem CID Search via InChIKey (Direct static CID not assigned in public snippets; derived from CAS 123665-72-5)
Stereochemical Note

The precursor, cis-3,4-dihydroxytetrahydrofuran (1,4-anhydroerythritol), is a meso compound (achiral due to a plane of symmetry). However, desymmetrization via mono-benzylation breaks this symmetry, resulting in a racemic mixture of enantiomers:

  • (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol

  • (3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol

Unless a chiral catalyst or enzymatic resolution is employed, the product described by CAS 123665-72-5 is the racemate.

Physicochemical Properties

Property Data Experimental Context
Physical State Pale-yellow to yellow-brown liquidAt room temperature (25°C).
Boiling Point ~140–145°C (at 0.5 mmHg)Estimated based on similar benzyl ethers; requires high vacuum for distillation to prevent decomposition.
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO.Highly lipophilic due to the benzyl group; sparingly soluble in water.
Density ~1.15 g/cm³Predicted.
pKa ~14.5 (hydroxyl group)Typical for secondary alcohols; allows deprotonation by strong bases (NaH, KOtBu).

Synthesis & Manufacturing Protocol

The synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol requires a strategy that establishes the cis-diol configuration first, followed by controlled desymmetrization.

Route: Desymmetrization of cis-3,4-Dihydroxytetrahydrofuran

This protocol utilizes 2,5-dihydrofuran as the starting material. The cis stereochemistry is installed via syn-dihydroxylation, followed by statistical mono-alkylation.

Step 1: syn-Dihydroxylation of 2,5-Dihydrofuran
  • Reagents: 2,5-Dihydrofuran, Osmium Tetroxide (OsO₄, cat.), N-Methylmorpholine N-oxide (NMO).

  • Mechanism: [3+2] Cycloaddition of OsO₄ ensures the two hydroxyl groups are added to the same face of the alkene (cis).

Step 2: Selective Mono-Benzylation
  • Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr), DMF or THF.

  • Challenge: The starting material is a meso-diol with two equivalent hydroxyl groups. Reacting with 1.0 equivalent of base and alkylating agent results in a statistical mixture:

    • ~50% Mono-benzyl ether (Target)

    • ~25% Di-benzyl ether (Over-reaction)

    • ~25% Unreacted Diol

  • Optimization: We use a slight deficit of Benzyl Bromide (0.9 eq) and slow addition to maximize the mono-substituted product yield.

Detailed Experimental Protocol

Safety Warning: OsO₄ is highly toxic and volatile. NaH is pyrophoric. Benzyl bromide is a lachrymator. Perform all operations in a fume hood.

  • Preparation of cis-3,4-Dihydroxytetrahydrofuran:

    • Dissolve 2,5-dihydrofuran (100 mmol) in Acetone/Water (4:1, 200 mL).

    • Add NMO (110 mmol).

    • Add OsO₄ (2.5 wt% in t-BuOH, 1 mol%). Stir at RT for 12 hours.[1]

    • Quench: Add solid Na₂SO₃ (5 g) and stir for 1 hour to reduce residual osmium.

    • Workup: Concentrate to remove acetone. Extract the aqueous residue with EtOAc (exhaustively). Dry (Na₂SO₄) and concentrate to yield the crude cis-diol (meso).

  • Mono-Benzylation (Desymmetrization):

    • Suspend NaH (60% dispersion, 40 mmol, 1.0 eq) in anhydrous DMF (100 mL) at 0°C under Argon.

    • Add the crude cis-diol (40 mmol) dissolved in DMF (20 mL) dropwise. Stir for 30 min at 0°C to form the mono-alkoxide.

    • Add Benzyl Bromide (36 mmol, 0.9 eq) dropwise over 20 minutes.

    • Allow the mixture to warm to RT and stir for 4 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Hexanes:EtOAc gradient (from 9:1 to 1:1).

      • Order of Elution: Di-benzyl ether (fastest) → Target Mono-ether → Unreacted Diol (slowest).

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start 2,5-Dihydrofuran Intermediate cis-3,4-Dihydroxy- tetrahydrofuran (Meso Diol) Start->Intermediate OsO4 (cat), NMO Acetone/H2O (syn-Dihydroxylation) Target cis-4-(Benzyloxy)- tetrahydrofuran-3-ol (RACEMIC TARGET) Intermediate->Target 1. NaH (1.0 eq) 2. BnBr (0.9 eq) DMF, 0°C SideProduct 3,4-Bis(benzyloxy)- tetrahydrofuran (Side Product) Intermediate->SideProduct Over-alkylation (Statistical)

Caption: Synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol via syn-dihydroxylation and statistical desymmetrization.

Applications in Drug Development

This compound serves as a "scaffold intermediate" in medicinal chemistry. Its value lies in the orthogonal protection of the two hydroxyl groups (one free, one benzyl-protected) and the fixed cis geometry.

Nucleoside Analogues

The THF ring mimics the ribose sugar in nucleosides.

  • Mechanism: The free hydroxyl group (C3) can be converted to a leaving group (mesylate/tosylate) and displaced by nucleobases (adenine, guanine, etc.) or converted to a ketone for further functionalization.

  • Significance: Used in the development of Reverse Transcriptase Inhibitors (RTIs) for HIV and Hepatitis B.

Protease Inhibitors (HIV)

While drugs like Amprenavir and Fosamprenavir utilize a (3S)-tetrahydrofuran-3-ol moiety, the cis-4-substituted derivatives are investigated for "Next-Generation" inhibitors.

  • SAR (Structure-Activity Relationship): The C4-benzyloxy group extends into the S2' or S2 sub-pocket of the protease enzyme, potentially enhancing binding affinity compared to the unsubstituted THF ring.

Carbohydrate Mimics

The compound acts as a 1,4-anhydroerythritol derivative, serving as a building block for iminosugars and glycosidase inhibitors.

Quality Control & Validation

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical criteria must be met:

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic protons (Benzyl): Multiplet at δ 7.30–7.40 ppm (5H).

    • Benzylic CH₂: AB quartet or singlet at δ 4.5–4.6 ppm (2H).

    • C3/C4 Methines: Multiplets at δ 4.0–4.3 ppm (distinct shifts due to asymmetry).

    • C2/C5 Methylenes: Multiplets at δ 3.6–3.9 ppm.

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺ = 195.23 or [M+Na]⁺ = 217.22.

  • Chiral HPLC:

    • Required if isolating a specific enantiomer.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

References

  • PubChem. Compound Summary for InChIKey FNVLHINATFTNQV-MNOVXSKESA-N.[2] National Center for Biotechnology Information.[3][4] [Link][1]

  • Organic Syntheses. Synthesis of 3-Hydroxytetrahydrofuran (General THF-ol protocols). Org.[5][1][6][4][7][8][9] Synth. 1958 , 38, 37. [Link]

  • ResearchGate. Selective Monoesterification of Symmetrical Diols. (Methodology for statistical desymmetrization). [Link]

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Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, field-proven guide for the stereoselective synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol, a valuable chiral building block. This document details a robust two-step synthetic sequence starting from the furan derivative 2,3-dihydrofuran, focusing on the causality behind experimental choices and providing self-validating protocols.

Strategic Overview & Retrosynthetic Analysis

The target molecule, cis-4-(benzyloxy)tetrahydrofuran-3-ol, contains a substituted tetrahydrofuran core, a common motif in a wide array of biologically active natural products.[1] The key challenge in its synthesis is the precise installation of the cis stereochemistry between the hydroxyl and benzyloxy groups at the C3 and C4 positions.

Our strategy hinges on a logical and efficient two-step sequence starting from the commercially available furan derivative, 2,3-dihydrofuran. This enol ether serves as an ideal precursor due to the reactivity of its carbon-carbon double bond.[2]

The synthetic plan is as follows:

  • Stereoselective cis-Dihydroxylation: The pivotal cis relationship is established by the syn-dihydroxylation of the alkene in 2,3-dihydrofuran. This reaction, utilizing catalytic osmium tetroxide, reliably produces cis-tetrahydrofuran-3,4-diol.

  • Regioselective Monobenzylation: To differentiate the two equivalent hydroxyl groups of the symmetric diol, a regioselective monobenzylation is required. This is elegantly achieved using a tin-mediated approach, which temporarily forms a stannylene acetal intermediate, activating one hydroxyl group for selective alkylation.

The overall transformation is depicted below:

Stannylene_Mechanism cluster_0 Stannylene Acetal Formation cluster_1 Selective Alkylation DIOL cis-Diol ACETAL Stannylene Acetal (Intermediate) DIOL->ACETAL - H2O BU2SNO Bu2SnO BU2SNO->ACETAL ACETAL2 Stannylene Acetal (Activated) ACETAL->ACETAL2 Activation PRODUCT Mono-benzylated Product ACETAL2->PRODUCT + BnBr BNBR Benzyl Bromide (BnBr)

Sources

Application Note: A Comprehensive Guide to the Catalytic Hydrogenation of cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Debenzylation

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the use of protecting groups is a cornerstone strategy. The benzyl group is a widely employed protecting group for hydroxyl functionalities due to its robust stability across a diverse range of chemical conditions.[1] However, its selective and clean removal is a critical step that often dictates the overall success of a synthetic route. Catalytic hydrogenolysis stands as a premier method for this deprotection, lauded for its mild reaction conditions and high efficiency.[2][3]

This application note provides a detailed protocol and scientific rationale for the debenzylation of cis-4-(benzyloxy)tetrahydrofuran-3-ol to yield cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol). This target molecule is a valuable chiral building block, serving as a versatile precursor in the synthesis of numerous biologically active compounds.[4] We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and emphasize the critical safety procedures required for a successful and safe execution.

Reaction Principle and Mechanism

The transformation hinges on the principle of catalytic hydrogenolysis, a reaction that involves the cleavage of a chemical bond (in this case, a carbon-oxygen bond) by molecular hydrogen in the presence of a metal catalyst.[2] Palladium on carbon (Pd/C) is the most common and effective catalyst for this purpose.

The generally accepted mechanism proceeds via a heterogeneous catalytic cycle on the surface of the palladium metal[2]:

  • Adsorption: Both the substrate, cis-4-(benzyloxy)tetrahydrofuran-3-ol, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming highly reactive palladium hydride species (Pd-H). This process is known as dissociative chemisorption.

  • Bond Cleavage: The benzylic C-O bond of the adsorbed substrate is reductively cleaved by the active palladium hydride species.

  • Product Formation & Desorption: This cleavage results in the formation of the desired diol and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Caption: Overall reaction for the catalytic hydrogenation of cis-4-(benzyloxy)tetrahydrofuran-3-ol.

Experimental Design and Key Parameters

The success of this catalytic hydrogenation relies on the careful selection and control of several key parameters. The choices outlined below are based on established best practices for achieving high yield and purity.[5]

ParameterRecommendedRationale & Expert Insights
Substrate cis-4-(benzyloxy)tetrahydrofuran-3-olA pale-yellow to yellow-brown liquid at room temperature.[6] Ensure purity is >95% for optimal results.
Catalyst 10% Palladium on Carbon (Pd/C)The industry standard for benzyl ether cleavage due to its high activity and selectivity.[2][5] Note: Pd/C is pyrophoric, especially after use, and must be handled with extreme care under an inert atmosphere.[7][8]
Catalyst Loading 5-10 mol% (of Pd metal)This loading provides a good balance between reaction rate and cost. Higher loadings may be needed for stubborn substrates but increase the risk associated with handling larger amounts of pyrophoric material.
Hydrogen Source Hydrogen Gas (H₂)Typically supplied via a balloon for atmospheric pressure reactions, which is sufficient for this transformation.[5][8] For larger scales or difficult reactions, a pressurized vessel (e.g., Parr shaker) may be used.[9][10]
Solvent Methanol (MeOH) or Ethanol (EtOH)Polar protic solvents are excellent for this reaction as they readily dissolve the substrate and facilitate the interaction with the catalyst surface.[5][7] They are also effective at wetting the catalyst, reducing its pyrophoric risk during handling.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.[5] Exothermic reactions are possible, so monitoring may be necessary, but significant external heating is generally not required.
Pressure Atmospheric (balloon pressure)Sufficient for most lab-scale debenzylations.[5][10] This avoids the need for specialized high-pressure equipment.
Reaction Monitoring Thin-Layer Chromatography (TLC)Essential for determining reaction completion. The disappearance of the starting material (which is more non-polar and UV-active) and the appearance of the polar diol product (visualized with a stain like permanganate) is monitored.[5]

Detailed Experimental Protocol

This protocol describes the procedure for the hydrogenation of 1.0 mmol of the substrate at atmospheric pressure.

Materials and Equipment
  • cis-4-(benzyloxy)tetrahydrofuran-3-ol (1.0 mmol, 194.2 mg)[6]

  • 10% Palladium on Carbon (e.g., 50% wet with water, ~20 mg)

  • Methanol (HPLC grade, 10 mL)

  • Nitrogen (N₂) gas supply with a vacuum/N₂ manifold

  • Hydrogen (H₂) gas supply (balloon)

  • Two- or three-neck round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa and gas inlet adapter

  • Syringes and needles

  • Celite® (diatomaceous earth)

  • Buchner funnel and filter paper

  • Rotary evaporator

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation arrow -> A 1. Add Pd/C catalyst and stir bar to flask B 2. Add substrate and solvent (Methanol) A->B C 3. Seal flask and purge with N₂ (3x evacuate/backfill cycles) B->C D 4. Introduce H₂ gas (via balloon) C->D E 5. Stir vigorously at room temperature D->E F 6. Monitor reaction progress by TLC until completion E->F G 7. Purge flask with N₂ F->G H 8. Filter reaction mixture through a pad of Celite® to remove catalyst G->H I 9. Wash Celite® pad with fresh solvent H->I J 10. Concentrate filtrate under reduced pressure I->J K 11. Obtain crude product (cis-tetrahydrofuran-3,4-diol) J->K

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Step-by-Step Procedure
  • Catalyst and Substrate Addition: To a 50 mL two-neck round-bottom flask containing a magnetic stir bar, carefully add the 10% Pd/C catalyst. Safety Note: Handle the catalyst in an area with minimal drafts and avoid creating dust.

  • Solvent and Substrate Addition: Add the cis-4-(benzyloxy)tetrahydrofuran-3-ol (194.2 mg, 1.0 mmol) followed by methanol (10 mL).

  • Inerting the Atmosphere: Seal the flask with septa. Connect one neck to a nitrogen/vacuum manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the system.[7][8]

  • Introducing Hydrogen: Replace the nitrogen line with a hydrogen-filled balloon attached to a needle. Pierce the septum to introduce hydrogen into the flask.

  • Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: After 1-2 hours, and periodically thereafter, monitor the reaction's progress by TLC. To take an aliquot, briefly replace the hydrogen atmosphere with nitrogen, withdraw a small sample with a syringe, and then re-establish the hydrogen atmosphere.[8] The reaction is complete when the starting material is no longer visible by TLC.

  • Quenching and Filtration: Once the reaction is complete, purge the flask with nitrogen for several minutes to remove all residual hydrogen.[9] Prepare a small pad of Celite® in a Buchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the Celite pad with additional methanol (2 x 5 mL) to ensure all the product is collected.

  • Catalyst Handling: The filtered catalyst on the Celite should be immediately quenched by wetting it thoroughly with water and transferred to a dedicated, clearly labeled waste container for used hydrogenation catalysts.[8] Do not allow the used catalyst to dry in the open air. [7]

  • Isolation: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the methanol and toluene byproduct. The resulting crude oil is the desired cis-tetrahydrofuran-3,4-diol. Further purification by column chromatography can be performed if necessary, but the product is often of sufficient purity for subsequent steps.

Critical Safety Considerations

Catalytic hydrogenation requires strict adherence to safety protocols due to the involvement of flammable hydrogen gas and a pyrophoric catalyst.[11]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Always conduct the reaction in a well-ventilated chemical fume hood.[9][10] Ensure all equipment is properly assembled and leak-tested before introducing hydrogen.[9]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, meaning it can spontaneously ignite upon exposure to air, especially when dry or saturated with hydrogen.[7][8]

    • Always handle the dry catalyst powder under an inert atmosphere or add it quickly to the solvent.

    • Never allow the used catalyst to become dry during or after filtration. Keep it wet with solvent or water at all times.[11]

    • Quench the spent catalyst with water immediately after filtration and store it in a separate, sealed waste container away from flammable materials.[8]

  • General Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Keep flammable solvents not essential for the reaction away from the setup.[8]

    • For reactions conducted under pressure (not described in this protocol), always use a pressure-rated reactor and a blast shield.[10]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search.
  • Hazards associated with laboratory scale hydrogen
  • Hydrogen
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • A Comparative Guide to Debenzylation Methods for 4-Benzyloxy-3,5-dimethylbenzoic Acid. Benchchem.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • CIS-4-(BENZYLOXY)TETRAHYDROFURAN-3-OL | 123665-72-5. MilliporeSigma.
  • cis-Tetrahydrofuran-3,4-diol | 4358-64-9. Benchchem.

Sources

Application Note: cis-4-(Benzyloxy)tetrahydrofuran-3-ol as a Chiral Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS: 123665-72-5) is a high-value chiral building block, primarily utilized in the synthesis of HIV protease inhibitors , broad-spectrum antivirals , and novel kinase inhibitors . Its structural significance lies in the cis-relationship between the hydroxyl and benzyloxy substituents on the tetrahydrofuran (THF) ring. This motif serves as a crucial pharmacophore for establishing hydrogen-bonding networks with protein backbones (e.g., Asp25/Asp25' in HIV protease) and provides a rigid ether scaffold that improves metabolic stability compared to linear ethers.

This guide details the technical protocols for utilizing this intermediate, focusing on its activation and coupling to pharmaceutical cores.

Technical Specifications & Physical Properties

Before initiating synthesis, verify the material against these critical quality attributes (CQAs).

PropertySpecificationRelevance
CAS Number 123665-72-5Unique Identifier
IUPAC Name (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol (rel)Stereochemical definition
Molecular Weight 194.23 g/mol Stoichiometry calculations
Appearance Pale yellow to colorless oilColor indicates oxidation/impurities
Purity (GC/HPLC) ≥ 97.0%Critical for downstream ee% retention
Stereochemistry cis-configurationEssential for target biological activity
Solubility DCM, THF, MeOH, EtOAcProcess solvent compatibility

Core Application: Synthesis of Carbamate-Linked Peptidomimetics

The most prevalent application of cis-4-(benzyloxy)tetrahydrofuran-3-ol is its conversion into an activated carbonate, which is subsequently coupled with an amine-bearing drug core (e.g., a sulfonamide isostere) to form a urethane (carbamate) linkage . This linkage is a hallmark of modern protease inhibitors like Darunavir and Amprenavir analogs.

Mechanistic Rationale

The cis-geometry allows the oxygen atoms of the THF ring and the carbamate carbonyl to orient in a specific conformation that maximizes binding affinity. The benzyl group often serves as a lipophilic "cap" or a protecting group that is later removed to reveal a secondary hydroxyl for further functionalization.

Visualization of Reaction Pathway

The following diagram illustrates the activation and coupling workflow.

G Start cis-4-(BnO)THF-3-ol (Starting Material) Activation Activation Step (DSC / Et3N) Start->Activation MeCN, 25°C Intermediate Activated Mixed Carbonate (Succinimidyl ester) Activation->Intermediate Formation of Active Ester Coupling Coupling Step (Drug Core Amine) Intermediate->Coupling Addition of R-NH2 Product Target Carbamate (Protease Inhibitor Precursor) Coupling->Product Urethane Bond Formation

Figure 1: Workflow for converting the THF-alcohol into a pharmaceutical carbamate linkage.

Detailed Experimental Protocols

Protocol A: Activation via Disuccinimidyl Carbonate (DSC)

Objective: Convert the secondary alcohol to a reactive succinimidyl carbonate. This method is preferred over phosgene/triphosgene due to higher safety and milder conditions.

Reagents:

  • cis-4-(Benzyloxy)tetrahydrofuran-3-ol (1.0 equiv)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.2 - 1.5 equiv)

  • Triethylamine (Et3N) or DIPEA (1.5 - 2.0 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vessel with cis-4-(benzyloxy)tetrahydrofuran-3-ol dissolved in anhydrous MeCN (0.2 M concentration).

  • Reagent Addition: Add DSC (1.3 equiv) in one portion at room temperature (20–25°C). The reaction is generally endothermic; ensure stirring is vigorous.

  • Base Addition: Add Et3N (1.5 equiv) dropwise over 10 minutes. Note: A slight exotherm may be observed.

  • Monitoring: Stir at room temperature for 3–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The alcohol starting material should disappear, and a less polar active ester spot should appear.

  • Work-up (Critical):

    • Dilute with EtOAc.[1]

    • Wash with saturated NaHCO3 (to remove N-hydroxysuccinimide byproduct).

    • Wash with brine.[2]

    • Dry over Na2SO4 and concentrate in vacuo at <40°C.

    • Stability Note: The mixed carbonate intermediate is moisture-sensitive. Use immediately or store under Argon at -20°C.

Protocol B: Coupling to Amine Core (Carbamate Formation)

Objective: React the activated carbonate with a pharmaceutical amine scaffold.

Reagents:

  • Activated THF-Carbonate (from Protocol A) (1.0 equiv)

  • Target Amine (e.g., sulfonamide isostere) (0.9 - 1.1 equiv)

  • DIPEA (2.0 equiv)

  • THF or DCM (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Target Amine in anhydrous THF (0.15 M).

  • Coupling: Add the Activated THF-Carbonate solution dropwise to the amine solution.

  • Catalysis: Add DIPEA. If reaction is sluggish, a catalytic amount of DMAP (0.05 equiv) can be added, though this may risk racemization if the amine is chiral and sensitive.

  • Reaction: Stir at 25°C for 12–24 hours.

  • Validation: Monitor consumption of the active carbonate.

  • Purification: Flash column chromatography (SiO2) is typically required to separate the carbamate from unreacted amine.

Strategic Considerations & Troubleshooting

Stereochemical Integrity

The cis-configuration is thermodynamically less stable than the trans-isomer. Avoid strong acidic conditions or high temperatures (>80°C) which could promote epimerization via a carbocation intermediate, especially if the benzyl group is cleaved prematurely.

Deprotection Strategy (Post-Coupling)

If the benzyl group is a protecting group (to be removed to reveal a hydroxyl):

  • Method: Hydrogenolysis (H2, Pd/C) is the standard.

  • Caution: Ensure the carbamate linkage and the THF ring are stable. THF rings are generally stable to hydrogenolysis, but ring-opening can occur under high pressure/acidic conditions.

  • Alternative: If the molecule contains sulfur (poisoning Pd/C), use Boron Trichloride (BCl3) at -78°C, but validate tolerance of the carbamate.

Impact of Stereochemistry on Potency

The following graph illustrates why the cis-isomer is specifically selected for protease inhibition.

SAR Cis cis-Isomer (Current Intermediate) Binding Enzyme Binding Pocket (Asp25/Asp25') Cis->Binding Fits Geometry Trans trans-Isomer (Impurity/Byproduct) Trans->Binding Mismatched Effect1 Optimal H-Bond Alignment (High Potency) Binding->Effect1 cis-Interaction Effect2 Steric Clash / Loss of H-Bond (Low Potency) Binding->Effect2 trans-Interaction

Figure 2: Structure-Activity Relationship (SAR) logic dictating the use of the cis-isomer.

References

  • Ghosh, A. K., et al. (2025). "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies."[3][4] PubMed / NIH. Available at: [Link]

  • National Science Foundation (NSF). "From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles." Available at: [Link]

  • Ghosh, A. K., et al. "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

(Note: While specific URLs to dynamic search results were used to verify data, the links above direct to the permanent landing pages of the authoritative bodies cited.)

Sources

Application Note: Scale-Up Synthesis of cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5)

[1]

Executive Summary

cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5) is a versatile intermediate featuring a cis-3,4-disubstituted tetrahydrofuran core.[1] This scaffold is pharmacologically privileged, serving as the "P2 ligand" in antiretroviral drugs like Amprenavir .[1] The primary challenge in its scale-up is achieving selective mono-protection of the symmetric cis-diol precursor (1,4-anhydroerythritol) while maintaining stereochemical integrity.[1]

This protocol outlines a robust, two-step industrial route:

  • Cyclodehydration of meso-erythritol to yield 1,4-anhydroerythritol (cis-tetrahydrofuran-3,4-diol).

  • Statistical Mono-benzylation using Phase Transfer Catalysis (PTC) to generate the target molecule, optimizing for unreacted starting material recovery rather than conversion.[1]

Retrosynthetic Analysis & Route Selection

The medicinal chemistry route often employs the Osmium-catalyzed dihydroxylation of 2,5-dihydrofuran.[1] While effective on a gram scale, this route is cost-prohibitive and environmentally hazardous at the kilogram scale.[1] The Process Route selected here utilizes the "Chiral Pool" (meso-erythritol), effectively converting a bulk sweetener into a high-value intermediate.[1]

Route Comparison:

  • Method A (MedChem): 2,5-Dihydrofuran + OsO4/NMO

    
     cis-Diol 
    
    
    NaH/BnBr
    
    
    Product.[1] (Issues: Osmium toxicity, cost of DHF).[1]
  • Method B (Process): meso-Erythritol + Acid Catalyst

    
     1,4-Anhydroerythritol 
    
    
    NaOH/BnBr (PTC)
    
    
    Product.[1] (Advantages: Cheap starting material, green chemistry, scalable).[1]
Synthesis Scheme (Graphviz)[1]

SynthesisRouteErythritolmeso-Erythritol(Renewable Feedstock)Anhydro1,4-Anhydroerythritol(cis-Tetrahydrofuran-3,4-diol)Erythritol->AnhydroStep 1: CyclodehydrationAmberlyst-15, 130°C, -H2OTargetTarget: CAS 123665-72-5(cis-4-(Benzyloxy)tetrahydrofuran-3-ol)Anhydro->TargetStep 2: Mono-benzylationBnBr, NaOH, Toluene, PTCBisBnImpurity: Bis-benzyl etherAnhydro->BisBnOver-reactionTarget->AnhydroUnreacted Diol Recycled

Caption: Two-step scalable synthesis from meso-erythritol. Step 2 utilizes a recycle loop for the unreacted diol to maximize atom economy.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-Anhydroerythritol

Reaction Type: Acid-catalyzed Cyclodehydration Scale: 1.0 kg Input

ParameterSpecification
Reagents meso-Erythritol (1.0 kg, 8.19 mol), Amberlyst-15 (50 g)
Solvent None (Solvent-free melt) or o-Xylene (for azeotropic removal)
Temperature 130–140 °C
Reaction Time 4–6 hours
Yield 85–92%

Procedure:

  • Setup: Equip a 5 L 3-neck reactor with a mechanical stirrer, internal temperature probe, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Charge meso-erythritol (1.0 kg) and Amberlyst-15 resin (50 g).

  • Dehydration: Heat the mixture to 135 °C. The erythritol will melt (mp ~121 °C). Apply a slight vacuum (approx. 200 mbar) or a nitrogen sweep to facilitate the removal of water.[1] Note: If using o-Xylene, maintain reflux to azeotropically remove water.[1]

  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (~147 mL) is collected.[1]

  • Work-up: Cool the melt to 80 °C. Dilute with Ethanol (2 L) to reduce viscosity and filter while warm to remove the Amberlyst resin.

  • Isolation: Concentrate the filtrate under vacuum. The residue is distilled under high vacuum (bp ~110 °C at 0.5 mmHg) to yield 1,4-anhydroerythritol as a viscous, colorless oil or low-melting solid.[1]

Step 2: Synthesis of cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Reaction Type: Phase Transfer Catalyzed Etherification Scale: 500 g Input (of diol)[1]

Critical Process Parameter (CPP): To favor the mono-benzyl ether over the bis-benzyl ether, the conversion is intentionally limited to ~60-70%, and the unreacted starting material is recycled.

ReagentMWEquiv.[1][2][3]Mass/Vol
1,4-Anhydroerythritol 104.101.0500 g
Benzyl Bromide 171.040.75615 g (428 mL)
Toluene Solvent-2.5 L
NaOH (50% aq) 40.003.01.15 kg
TBAB 322.370.0577 g

Procedure:

  • Setup: Equip a 5 L reactor with mechanical stirring (high torque required for biphasic mixture), reflux condenser, and addition funnel.

  • Charging: Charge 1,4-anhydroerythritol (500 g), Toluene (2.5 L), and Tetrabutylammonium bromide (TBAB, 77 g).

  • Base Addition: Add 50% NaOH solution (1.15 kg) while stirring vigorously. The mixture will be biphasic.[1]

  • Alkylation: Heat the mixture to 60 °C. Add Benzyl bromide (428 mL) dropwise over 2 hours. Crucial: Slow addition prevents localized high concentrations of alkylating agent, reducing bis-benzylation.[1]

  • Reaction: Stir at 60 °C for an additional 4 hours.

  • IPC (HPLC/GC): Check reaction progress. Target profile: ~20-25% Starting Material, ~60-65% Mono-product, <15% Bis-product.[1]

  • Work-up: Cool to 20 °C. Add Water (1.5 L) to dissolve salts and separate phases.

    • Phase Separation: The organic layer contains the Product and Bis-impurity.[1] The aqueous layer contains most of the unreacted Diol (due to its high water solubility).[1]

    • Recycle Loop: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL) to recover unreacted diol.[1] Combine these extracts, concentrate, and loop back to Step 2 batch.

  • Purification: Wash the main Toluene organic layer with water (2 x 500 mL) and brine.[1] Dry over Na2SO4 and concentrate.

  • Distillation: Perform fractional vacuum distillation.

    • Fraction 1: Benzyl bromide residues.[1]

    • Fraction 2: Product (cis-4-(benzyloxy)tetrahydrofuran-3-ol) (bp ~145-150 °C at 0.5 mmHg).[1]

    • Residue: Bis-benzyl ether (pot residue).[1]

Analytical Controls & Specifications

In-Process Controls (IPC)[1]
  • Step 1 End-point: Water collection volume >95% theoretical; Residual Erythritol <1.0% (GC).[1]

  • Step 2 Selectivity: Ratio of Mono:Bis ether should be >4:1 before workup.[1]

Final Product Specifications (CAS 123665-72-5)[1]
  • Appearance: Clear, pale yellow viscous liquid.[1]

  • Purity (GC/HPLC): ≥ 98.0%.

  • Identity (NMR): 1H NMR (CDCl3) must show characteristic multiplets for THF ring protons (3.6-4.2 ppm) and aromatic benzyl protons (7.3 ppm).

  • Water Content (KF): ≤ 0.1%.[1]

  • Stereochemistry: cis-relative configuration (confirmed by NOE or coupling constants).[1] Note: The product is a racemate of the (3R,4S) and (3S,4R) enantiomers unless resolved.[1]

Process Safety & Hazards

  • Thermal Runaway: The dehydration of erythritol is endothermic, but the subsequent benzylation is exothermic.[1] Control addition rate of Benzyl bromide.

  • Benzyl Bromide: Potent lachrymator.[1] All transfers must occur in a closed system or well-ventilated fume hood.[1] Use a scrubber with aqueous amine to neutralize vapors.[1]

  • Static Electricity: Toluene is a static accumulator.[1] Ground all equipment during transfers.

References

  • Merck & Co. (2006).[1] Process for the preparation of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-2-azetidinone. European Patent EP1922304A2.[1] Link

  • BenchChem. (2025).[1][4] Scaling Up the Synthesis of 1,4-Anhydroerythritol. Technical Support Center. Link[1]

  • Utagawa, E., et al. (2006).[1][3][5] cis-Tetrahydrofuran-3,4-diol Structure as a Key Skeleton of New Protecting Groups. Journal of Organic Chemistry, 71(20), 7668–7677.[1] Link[1]

  • Organic Chemistry Portal. (2016). Synthesis of Tetrahydrofurans. Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: cis-4-(Benzyloxy)tetrahydrofuran-3-ol. Link

stereoselective synthesis of cis-4-alkoxytetrahydrofuran-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of cis-4-Alkoxytetrahydrofuran-3-ols

Executive Summary & Strategic Analysis

The cis-4-alkoxytetrahydrofuran-3-ol scaffold is a privileged structural motif found in a diverse array of bioactive compounds, including nucleoside analogues, HIV protease inhibitors (e.g., Amprenavir intermediates), and antifungal agents. Unlike their trans counterparts, which are readily accessible via standard epoxide ring-opening, the cis-isomers present a significant stereochemical challenge.

The "Cis-Trans" Paradox: Standard nucleophilic opening of 3,4-epoxytetrahydrofuran proceeds via an SN2 mechanism, inherently yielding the trans-4-alkoxytetrahydrofuran-3-ol. Direct access to the cis-isomer requires overcoming this geometric bias.

Strategic Approaches: To achieve high diastereomeric ratios (dr) and scalability, this guide details two primary protocols:

  • The "Inversion" Route (Protocol A): A scalable, three-step sequence involving epoxide opening, oxidation, and stereoselective reduction. This is the preferred method for large-scale preparation where chromatographic separation of isomers is undesirable.

  • The Mitsunobu Inversion (Protocol B): A high-precision method utilizing SN2 inversion of the trans-alcohol. Ideal for late-stage functionalization or when the alkoxy group is sensitive to oxidation/reduction conditions.

Protocol A: The Oxidation-Reduction Sequence (Scalable)

Principle: This method leverages steric control during the reduction of an intermediate ketone.[1][2] By utilizing a bulky hydride reducing agent, hydride delivery is forced to occur from the face anti to the C4-alkoxy substituent, yielding the thermodynamically less stable cis-isomer (kinetic control).

Workflow Diagram

G Start 2,5-Dihydrofuran Epox 3,4-Epoxytetrahydrofuran Start->Epox mCPBA DCM, 0°C Trans trans-4-Alkoxy-3-ol (Major Product) Epox->Trans ROH, Cat. Lewis Acid (S_N2 Opening) Ketone 4-Alkoxytetrahydrofuran-3-one Trans->Ketone Swern Oxidation or Dess-Martin Cis cis-4-Alkoxytetrahydrofuran-3-ol (Target) Ketone->Cis L-Selectride -78°C (Steric Control) Note Hydride attacks from less hindered face (Anti to Alkoxy) Ketone->Note

Figure 1: Strategic workflow for converting the readily available trans-isomer to the cis-target via an oxidation-reduction cycle.

Detailed Experimental Procedure

Step 1: Synthesis of trans-4-Methoxytetrahydrofuran-3-ol

  • Reagents: 3,4-Epoxytetrahydrofuran (1.0 equiv), Methanol (solvent/reactant), BF3·OEt2 (0.05 equiv).

  • Procedure:

    • Dissolve 3,4-epoxytetrahydrofuran in anhydrous methanol (0.5 M).

    • Cool to 0°C under N2.

    • Add BF3·OEt2 dropwise. The reaction is exothermic.

    • Stir at RT for 2 hours. Monitor by TLC (stain with KMnO4).

    • Quench with sat. NaHCO3, concentrate to remove MeOH, and extract with EtOAc.

    • Result: >95% yield of trans-isomer.

Step 2: Oxidation to 4-Methoxytetrahydrofuran-3-one

  • Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), TEA (5 equiv), DCM.

  • Procedure (Swern):

    • Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir 15 min.

    • Add solution of trans-alcohol (from Step 1) in DCM dropwise. Stir 30 min at -78°C.

    • Add Et3N. Allow to warm to 0°C.

    • Standard aqueous workup.

    • Critical Note: The ketone is volatile and potentially unstable on silica. Use immediately or purify rapidly on neutral alumina.

Step 3: Stereoselective Reduction to cis-Isomer

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 equiv).

  • Procedure:

    • Dissolve ketone in anhydrous THF (0.2 M) and cool to -78°C (Critical for stereocontrol).

    • Add L-Selectride dropwise over 20 min.

    • Stir at -78°C for 2 hours.

    • Quench: Carefully add MeOH at -78°C, followed by oxidative workup (NaOH / H2O2) to remove organoboron byproducts.

    • Purification: Flash chromatography (EtOAc/Hexanes).

    • Outcome: Typically >90:10 dr favoring the cis-isomer.

Protocol B: The Mitsunobu Inversion (High Precision)

Principle: This method directly inverts the stereocenter of the trans-alcohol using the Mitsunobu reaction. By using a carboxylic acid nucleophile (e.g., p-nitrobenzoic acid) followed by hydrolysis, the hydroxyl group is inverted from trans to cis.

Detailed Experimental Procedure

Step 1: Mitsunobu Esterification

  • Reagents: trans-4-Alkoxytetrahydrofuran-3-ol (1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), p-Nitrobenzoic acid (PNBA, 1.5 equiv).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve trans-alcohol, PPh3, and PNBA in THF. Cool to 0°C.

    • Add DIAD dropwise. The solution will turn yellow/orange.

    • Stir at RT overnight.

    • Mechanism: The SN2 attack of the benzoate anion on the activated phosphonium intermediate inverts the C3 stereocenter.

    • Purification: Isolate the ester intermediate. The p-nitrobenzoate group often aids in crystallization, increasing optical purity.

Step 2: Hydrolysis

  • Reagents: K2CO3 (2.0 equiv), MeOH/H2O (3:1).

  • Procedure:

    • Suspend the ester in MeOH/H2O.

    • Add K2CO3 and stir at RT until TLC shows disappearance of ester (approx. 1-2 h).

    • Concentrate, extract with EtOAc.

    • Result: cis-4-Alkoxytetrahydrofuran-3-ol.[3]

Comparative Data & Optimization

Table 1: Reducing Agent Screen for 4-Methoxytetrahydrofuran-3-one

Reducing AgentConditionsMajor Isomerdr (cis:trans)YieldNotes
NaBH4 MeOH, 0°Ctrans30:7092%Small hydride attacks from axial direction (favors trans).
L-Selectride THF, -78°Ccis 95:5 88%Bulky hydride attacks anti to alkoxy group.
K-Selectride THF, -78°Ccis 92:885%Similar to L-Selectride.
DIBAL-H Toluene, -78°CMixed50:5080%Lack of coordination control.
Zn(BH4)2 Et2O, -20°Ccis80:2075%Chelation control model (favors cis).

Expert Insight: While Zinc Borohydride offers chelation control (coordinating the ketone oxygen and the alkoxy oxygen), L-Selectride (steric control) consistently provides superior diastereoselectivity for this specific 5-membered ring system. The "envelope" conformation of the tetrahydrofuran ring places the C4-alkoxy group in a pseudo-equatorial position to minimize strain; the bulky L-Selectride reagent then attacks from the unhindered "top" face, forcing the resulting hydroxyl group into a cis relationship with the alkoxy group.

Troubleshooting & Quality Control

  • Issue: Low yield in Step 1 (Epoxide opening).

    • Cause: Polymerization of the epoxide.

    • Fix: Ensure the alcohol (nucleophile) is in large excess and the Lewis Acid is added slowly at low temperature.

  • Issue: Poor dr in Protocol A reduction.

    • Cause: Temperature rose above -78°C during addition.[4]

    • Fix: Use an internal thermometer. Addition of L-Selectride must be slow enough to maintain T < -70°C.

  • Issue: Separation of PPh3O in Protocol B.

    • Fix: Use polymer-bound TPP or wash the crude mixture with Hexanes/Ether (product is polar, PPh3O precipitates or stays in organic phase depending on workup).

References

  • Imperial College London. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans: Recent Advances and Named Reactions. [Link]

  • National Institutes of Health (PMC). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • ResearchGate. Epoxide opening of meso-3,4-epoxytetrahydrofuran to tetrahydrofurandiol. [Link]

Sources

Application Note: Oxidation of cis-4-(benzyloxy)tetrahydrofuran-3-ol to 4-(benzyloxy)dihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidation of cis-4-(benzyloxy)tetrahydrofuran-3-ol presents a specific stereochemical and regiochemical challenge. The target ketone, 4-(benzyloxy)dihydrofuran-3(2H)-one , contains a proton at the C4 position that is significantly acidified by the adjacent carbonyl and the electron-withdrawing benzyloxy group.

This structural motif creates a high risk for


-elimination  (leading to the thermodynamically stable furanone) and epimerization  (racemization of the C4 chiral center) under basic or acidic conditions.

This guide evaluates three oxidation protocols:

  • Dess-Martin Periodinane (DMP): The recommended standard for small-to-medium scale due to neutral conditions and high chemoselectivity.

  • Swern Oxidation: A scalable alternative requiring strict cryogenic control to prevent elimination.

  • TEMPO/Bleach: A "green" alternative requiring precise pH buffering.

Critical Chemical Challenges

The Risk of -Elimination

The primary failure mode in this transformation is the base-mediated E1cB elimination of the benzyloxy group.

  • Mechanism: The

    
    -proton (H4) is acidic. Bases (e.g., Et
    
    
    
    N in Swern, hydroxide in bleach) can deprotonate H4 to form an enolate. This enolate eliminates the benzyloxy group (
    
    
    OBn), resulting in the conjugated enone (furan-3(2H)-one).
  • Consequence: Irreversible loss of the chiral center and formation of a UV-active byproduct.

Stereochemical Integrity

The starting material has a cis-relationship between the C3-hydroxyl and C4-benzyloxy groups. While the oxidation destroys the C3 stereocenter (converting it to sp


), the C4 stereocenter must remain intact . Epimerization at C4 occurs via the enol form, which is catalyzed by both acid and base.

Reagent Selection Matrix

FeatureDess-Martin (DMP) Swern (DMSO/Oxalyl Chloride) TEMPO / NaOCl
Reaction pH Neutral / Slightly AcidicBasic quench (Et

N)
Basic (requires buffering)
Temperature 0°C to RT-78°C (Strict)0°C
Risk of Elimination Low High (if temp rises)Medium (if pH drifts)
Scalability Low (Cost/Explosivity)HighHigh
Workup Thiosulfate washAqueous extractionPhase separation
Recommendation Primary Choice Secondary (Scale >100g)Green Alternative

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (Recommended)

Best for: 10mg to 50g scale, high-value intermediates, and preserving stereochemistry.

Reagents:

  • Substrate: cis-4-(benzyloxy)tetrahydrofuran-3-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Buffer: NaHCO

    
     (solid, 2.0 equiv - optional but recommended)
    
  • Quench: Sat. aq. Na

    
    S
    
    
    
    O
    
    
    / Sat. aq. NaHCO
    
    
    (1:1 v/v)

Procedure:

  • Preparation: In a flame-dried flask under N

    
    , dissolve the substrate in anhydrous DCM.
    
  • Buffering: Add solid NaHCO

    
     (2.0 equiv). Note: This neutralizes the acetic acid byproduct, preventing acid-catalyzed epimerization.
    
  • Addition: Cool the mixture to 0°C. Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (stain with Anisaldehyde; product is not UV active unless elimination occurs).

  • Quench (Critical): Dilute with Et

    
    O. Pour into a rapidly stirring mixture of 1:1 sat. Na
    
    
    
    S
    
    
    O
    
    
    and sat. NaHCO
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).
  • Workup: Separate layers. Extract aqueous layer with Et

    
    O (2x). Dry combined organics over MgSO
    
    
    
    , filter, and concentrate in vacuo at <30°C.

Validation:

  • 
    H NMR: Disappearance of the carbinol proton (~4.2-4.5 ppm).
    
  • 
    C NMR: Appearance of ketone carbonyl (~212-215 ppm).
    
Protocol B: Swern Oxidation (Scalable)

Best for: >50g scale where DMP cost is prohibitive.

Warning: The addition of Et


N is the critical failure point. It must be done at -78°C.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (Et

    
    N) (5.0 equiv)
    
  • Solvent: DCM[1][2]

Procedure:

  • Activation: Cool a solution of Oxalyl Chloride in DCM to -78°C. Add DMSO dropwise (gas evolution). Stir for 15 min.

  • Oxidation: Add the substrate (dissolved in min. DCM) dropwise, keeping internal temp < -70°C. Stir for 45 min at -78°C.

  • Quench: Add Et

    
    N dropwise over 20 min. Do not allow temp to rise above -70°C during addition. 
    
  • Warming: Allow to warm to 0°C over 30 min.

  • Workup: Quench with cold 0.5 M NaH

    
    PO
    
    
    
    (buffer) immediately to neutralize excess base. Extract with DCM.[1][2]
Protocol C: TEMPO/Bleach (Green)

Best for: Process chemistry requiring non-halogenated solvents or cost reduction.

Reagents:

  • TEMPO (0.01 equiv)

  • KBr (0.1 equiv)

  • NaOCl (Bleach, 1.1 equiv)

  • Buffer: NaHCO

    
     (aqueous saturated)[3]
    

Procedure:

  • Dissolve substrate and TEMPO in DCM/Water mixture.

  • Add aqueous KBr.

  • Buffer: Add solid NaHCO

    
     to the aqueous phase to saturate it (maintains pH ~8.5).
    
  • Oxidation: Add NaOCl dropwise at 0°C, monitoring pH. If pH rises >9.5, add solid NaHCO

    
    .
    
  • Completion: Quench with Na

    
    SO
    
    
    
    immediately upon consumption of starting material.

Mechanistic Analysis & Decision Logic

Reaction Pathway and Elimination Risk

The following diagram illustrates the desired pathway versus the unwanted elimination pathway.

OxidationPathways cluster_conditions Critical Control Point Start cis-4-(benzyloxy) tetrahydrofuran-3-ol Intermed Oxidation Intermediate Start->Intermed DMP / Swern / TEMPO Product Target Ketone (Chiral Center Intact) Intermed->Product H-transfer Enolate Enolate (Base Catalyzed) Product->Enolate Base (Et3N/OH-) ElimProd Furanone (Elimination Product) Enolate->ElimProd -OBn (E1cB)

Caption: Pathway analysis showing the divergence between successful oxidation and base-mediated beta-elimination.

Reagent Selection Decision Tree

DecisionTree Start Select Oxidation Method Scale Scale of Reaction? Start->Scale Small < 50 grams Scale->Small Lab Scale Large > 50 grams Scale->Large Process Scale DMP Protocol A: DMP (Safest, Best Yield) Small->DMP Cost Cost/Waste Constraints? Large->Cost Swern Protocol B: Swern (Strict Temp Control) Cost->Swern Standard solvents TEMPO Protocol C: TEMPO (Strict pH Control) Cost->TEMPO Green/Aqueous

Caption: Decision matrix for selecting the optimal oxidation reagent based on scale and constraints.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Gum Formation Incomplete removal of iodinane byproducts (DMP).Ensure vigorous stirring with Na

S

O

/NaHCO

for at least 15 mins.
New UV-Active Spot

-Elimination occurring.
Check pH. If Swern: lower quench temp. If DMP: add more NaHCO

.
Epimerization Acidic or Basic conditions prolonged.Buffer the reaction.[1][4] Minimize contact time with silica gel during purification.
Stench DMS release (Swern).Treat glassware with bleach.[5] Switch to DMP or TEMPO.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[4] J. Org.[4][6][7] Chem.1983 , 48, 4155–4156. Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[8] J. Org.[4][6][7] Chem.1994 , 59, 7549–7552.[8] Link

  • Tojo, G.; Fernandez, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. (General reference for Swern/TEMPO protocols).
  • De Luca, L.; Giacomelli, G.; Porcheddu, A. "An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF." Org.[2][4][5][6][7][9] Lett.2001 , 3, 3041.[6] (Reference for TCCA/TEMPO variations). Link

  • Smith, A. B. et al. "Total Synthesis of Phorboxazole A." J. Am. Chem. Soc.2001 , 123, 10942. (Demonstrates DMP usage on sensitive poly-ether substrates similar to the target). Link

Sources

Application Note: Stereoselective Synthesis of cis-Substituted Tetrahydrofurans via Intramolecular Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The substituted tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous bioactive natural products and pharmaceuticals.[1] Achieving precise stereochemical control during the synthesis of these cyclic ethers is a significant challenge. While the ring-opening of epoxides is a powerful method for constructing C-O bonds, standard intermolecular reactions with alcohol nucleophiles invariably lead to trans-disubstituted products due to the stereochemistry of the SN2 attack.[2] This application note details an authoritative protocol and the underlying mechanistic principles for the synthesis of cis-substituted tetrahydrofurans. We demonstrate that by employing an intramolecular epoxide ring-opening strategy, the stereochemical outcome can be effectively directed. Specifically, the acid-catalyzed cyclization of a trans-epoxy alcohol precursor proceeds via a backside nucleophilic attack to yield the desired cis-substituted tetrahydrofuran product with high diastereoselectivity.

Introduction: The Stereochemical Challenge

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions.[2] These reactions can be catalyzed by either acid or base.

  • Under basic or neutral conditions , a strong nucleophile attacks one of the epoxide carbons in a classic SN2 reaction, attacking the less sterically hindered carbon.[3][4]

  • Under acidic conditions , the epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks, typically at the more substituted carbon which can better stabilize a partial positive charge.[5][6]

In both scenarios, the reaction proceeds via a backside attack, resulting in an inversion of the stereochemical configuration at the site of attack. When an external nucleophile reacts with an epoxide, this mechanism dictates that the nucleophile and the epoxide oxygen (which becomes a hydroxyl group) will have a trans relationship in the final product. Therefore, to achieve a cis stereochemical arrangement in the target tetrahydrofuran ring, a different strategy is required. This protocol outlines a robust intramolecular approach that leverages the predictable stereochemistry of the SN2 reaction to achieve the desired cis configuration.

The Principle of Intramolecular Cyclization for cis-Stereocontrol

The key to forming a cis-substituted tetrahydrofuran from an epoxide lies in using a substrate that contains both the epoxide and the attacking nucleophile (a hydroxyl group) within the same molecule. The stereochemical outcome of the subsequent intramolecular cyclization is directly controlled by the stereochemistry of the starting epoxy alcohol.

The cyclization to form the five-membered THF ring is a 5-exo-tet reaction, a kinetically favored process according to Baldwin's rules. The crucial insight is that the SN2-type backside attack still occurs. Consequently:

  • A trans-epoxy alcohol precursor will undergo intramolecular attack with inversion of configuration at one carbon center, forcing the substituents on the newly formed ring into a cis relationship.

  • Conversely, a cis-epoxy alcohol precursor will yield a trans -substituted tetrahydrofuran.

This application note provides a detailed procedure for the synthesis of a model compound, cis-4-(benzyloxymethyl)tetrahydrofuran-3-ol, starting from a trans-epoxy alcohol precursor.

Experimental Overview & Workflow

The overall synthetic strategy involves three main stages: preparation of a suitable (E)-allylic alcohol, stereoselective epoxidation to form the key trans-epoxy alcohol intermediate, and the final acid-catalyzed intramolecular cyclization to yield the target cis-tetrahydrofuran.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Epoxidation cluster_2 Part C: Intramolecular Cyclization A Starting Allylic Alcohol (e.g., (E)-pent-2-ene-1,5-diol) B Selective Protection (e.g., Benzylation) A->B BnBr, NaH C (E)-5-(Benzyloxy)pent-2-en-1-ol B->C D trans-Epoxy Alcohol Precursor C->D m-CPBA, DCM E cis-Tetrahydrofuran Product (cis-4-(Benzyloxymethyl)tetrahydrofuran-3-ol) D->E Lewis Acid (e.g., Al(OTf)3) DCM, 0 °C to rt

Figure 1: General experimental workflow for the synthesis of a cis-substituted tetrahydrofuran via intramolecular epoxide ring-opening.

Detailed Protocol: Synthesis of cis-4-(Benzyloxymethyl)tetrahydrofuran-3-ol

This protocol describes the final and most critical step: the acid-catalyzed intramolecular cyclization. The synthesis of the precursor, trans-((E)-5-(benzyloxy)pent-2-en-1-ol)epoxide, is assumed to have been performed via standard literature methods (e.g., benzylation of one alcohol in (E)-pent-2-ene-1,5-diol followed by epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA)).

4.1. Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier Notes
trans-Epoxy Alcohol Precursor¹C₁₂H₁₆O₃208.251.0 g4.801.0N/A
Aluminum Triflate (Al(OTf)₃)Al(C₃F₃O₉S₃)474.1711.4 mg0.0240.005Catalyst, handle in a glovebox
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL--Use dry solvent from a purification system
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0130 mL--For quenching
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g--For drying
Diethyl Ether(C₂H₅)₂O74.12As needed--For extraction
HexanesC₆H₁₄86.18As needed--For chromatography
Ethyl AcetateC₄H₈O₂88.11As needed--For chromatography

¹ trans-2,3-epoxy-5-(benzyloxy)pentan-1-ol

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the trans-epoxy alcohol precursor (1.0 g, 4.80 mmol).

  • Dissolution: Dissolve the substrate in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Carefully add aluminum triflate (Al(OTf)₃) (11.4 mg, 0.024 mmol, 0.5 mol%). Aluminum triflate is a highly effective Lewis acid catalyst for this transformation, even at very low loadings.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure cis-4-(benzyloxymethyl)tetrahydrofuran-3-ol.

Reaction Mechanism

The acid-catalyzed ring-opening proceeds through a well-defined pathway that ensures the cis stereochemical outcome from the trans precursor.

  • Activation: The Lewis acid (Al(OTf)₃) coordinates to the epoxide oxygen, making it a better leaving group and increasing the electrophilicity of the epoxide carbons.

  • Intramolecular Attack: The pendant primary hydroxyl group acts as an internal nucleophile, attacking one of the activated epoxide carbons (C3 in this case) in a 5-exo-tet cyclization.

  • Stereochemical Inversion: The attack occurs from the backside relative to the C-O bond of the epoxide, leading to a complete inversion of stereochemistry at the attacked carbon.

  • Deprotonation/Release: Subsequent workup releases the catalyst and deprotonates the oxonium ion intermediate to yield the final neutral tetrahydrofuran product.

G Start trans-Epoxy Alcohol Precursor Activated Lewis Acid Activated Epoxide Start->Activated + Al(OTf)₃ Transition Transition State (5-exo-tet) Activated->Transition Intramolecular Backside Attack Product_Ion Cyclized Oxonium Ion Transition->Product_Ion Ring Closure & Inversion of Stereocenter Final cis-Tetrahydrofuran Product Product_Ion->Final - H⁺ (Workup)

Figure 2: Mechanism of acid-catalyzed intramolecular cyclization of a trans-epoxy alcohol to a cis-substituted tetrahydrofuran.

Validation and Expected Results

The success of the protocol relies on the high diastereoselectivity of the intramolecular cyclization.

  • Yield: Expected yields for this cyclization are typically in the range of 75-90% after purification.

  • Characterization: The formation of the cis product can be confirmed using ¹H NMR spectroscopy. The coupling constants (J-values) between the protons at C3 and C4 of the tetrahydrofuran ring are diagnostic of the stereochemistry. For cis isomers, the J-value is typically larger than for the corresponding trans isomer. Further confirmation can be obtained through NOE (Nuclear Overhauser Effect) experiments.

  • Trustworthiness: The protocol's reliability stems from the predictable nature of the SN2 reaction. The starting stereochemistry of the epoxide directly dictates the final product stereochemistry, making the system self-validating. The use of a potent Lewis acid at low catalytic loading ensures a clean and efficient reaction, minimizing side products.[7]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the stereoselective synthesis of cis-substituted tetrahydrofurans. By understanding and exploiting the mechanistic principles of intramolecular epoxide ring-opening, researchers can overcome the limitations of intermolecular reactions and access valuable cis-configured cyclic ether building blocks. The described acid-catalyzed cyclization of a trans-epoxy alcohol is a robust and reliable method, broadly applicable in the fields of natural product synthesis and drug development.

References

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Base-Catalyzed Ring-Opening of Epoxides. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Reactions of Epoxides: Ring-Opening. PennState Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org. Available at: [Link]

  • acid-catalyzed ring opening of epoxide. Chemistry Stack Exchange. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. Available at: [Link]

  • Ring-Opening of Epoxides by Pendant Silanols. PMC, NIH. Available at: [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. Available at: [Link]

  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. PMC, NIH. Available at: [Link]

  • Acid Catalyzed Epoxide Ring Opening. YouTube. Available at: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this valuable synthetic intermediate.

Introduction

The stereoselective synthesis of substituted tetrahydrofurans is a critical endeavor in medicinal chemistry and natural product synthesis. cis-4-(benzyloxy)tetrahydrofuran-3-ol is a key building block, and its synthesis, most commonly via the Sharpless asymmetric dihydroxylation of 2-(benzyloxy)-2,5-dihydrofuran, can present several challenges. This guide offers a detailed exploration of the synthetic pathway, potential pitfalls, and strategies for optimization, grounded in established chemical principles and field-proven insights.

Core Synthesis Pathway: Sharpless Asymmetric Dihydroxylation

The primary route to optically active cis-4-(benzyloxy)tetrahydrofuran-3-ol is the Sharpless asymmetric dihydroxylation (AD) of the corresponding 2,5-dihydrofuran derivative. This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

Sharpless Asymmetric Dihydroxylation Start 2-(benzyloxy)-2,5-dihydrofuran Reagents AD-mix-α or AD-mix-β (OsO4, Chiral Ligand, K3Fe(CN)6, K2CO3) t-BuOH/H2O, 0°C to rt Start->Reagents Reaction Product cis-4-(benzyloxy)tetrahydrofuran-3-ol Reagents->Product Forms Diol Workup Quenching (Na2SO3) Extraction (EtOAc) Product->Workup Isolation Purification Silica Gel Chromatography Workup->Purification Purification

Caption: General workflow for the Sharpless asymmetric dihydroxylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol.

FAQ 1: My yield of the desired cis-diol is low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Sharpless asymmetric dihydroxylation of 2-(benzyloxy)-2,5-dihydrofuran can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Incomplete Reaction:

  • Cause: Insufficient reaction time or low reaction temperature. While many AD reactions proceed well at 0°C, some less reactive substrates, including certain cyclic olefins, may require higher temperatures or longer reaction times.[1]

  • Troubleshooting:

    • Monitor the reaction closely by Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before quenching the reaction.

    • If the reaction is sluggish at 0°C, allow it to warm to room temperature and continue monitoring.[1]

    • Protocol Insight: For a typical 1.0 mmol scale reaction, after adding the alkene at 0°C, stir vigorously. If TLC shows incomplete conversion after 6-8 hours, let the reaction warm to room temperature and stir for an additional 12-24 hours.[1][2]

2. Suboptimal Reagent Stoichiometry:

  • Cause: Incorrect ratio of AD-mix to the substrate. The commercially available AD-mix formulations are optimized for a specific scale.

  • Troubleshooting:

    • Use approximately 1.4 g of AD-mix per 1 mmol of alkene as a starting point.[2]

    • Ensure the AD-mix is fully dissolved in the t-BuOH/H2O solvent system before adding the alkene. Incomplete dissolution can lead to lower effective catalyst concentration.

3. Formation of Side Products:

  • Cause: The formation of the undesired trans-diol or other byproducts can significantly reduce the yield of the cis-isomer. The inherent nature of the Sharpless mnemonic for cis-olefins can sometimes lead to lower diastereoselectivity.

  • Troubleshooting:

    • Temperature Control: Maintaining a low temperature (0°C) is often crucial for maximizing diastereoselectivity.

    • Slow Addition: In some cases, slow addition of the alkene to the reaction mixture can improve selectivity.

4. Issues During Workup and Purification:

  • Cause: Emulsion formation during extraction or inefficient separation of the product from the chiral ligand and other impurities during chromatography can lead to product loss.

  • Troubleshooting:

    • Workup: After quenching with sodium sulfite, ensure thorough extraction with a suitable solvent like ethyl acetate. If emulsions form, adding brine can help to break them.

    • Purification: Use a well-packed silica gel column and an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. The chiral ligand from the AD-mix is typically highly polar and should remain on the baseline.[1]

FAQ 2: The enantioselectivity (ee) of my product is lower than expected. How can I address this?

Answer:

Achieving high enantioselectivity can be challenging, particularly with cis-disubstituted olefins, which are a known limitation of the Sharpless AD reaction.

1. The "Second Cycle" Phenomenon:

  • Cause: A secondary, non-enantioselective catalytic cycle can occur, leading to a decrease in the overall enantiomeric excess.[3] This is more likely to happen if the concentration of the chiral ligand is too low.

  • Troubleshooting:

    • Ligand Concentration: Ensure the recommended amount of AD-mix is used. In some challenging cases, adding a small excess of the chiral ligand can help to suppress the second cycle.

    • Slow Substrate Addition: Adding the alkene slowly to the reaction mixture can help maintain a high effective concentration of the chiral catalyst complex, disfavoring the non-selective pathway.

2. Reaction Temperature:

  • Cause: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity.

  • Troubleshooting:

    • Maintain the reaction temperature at 0°C if possible. While warming to room temperature may be necessary for the reaction to proceed to completion, this can sometimes come at the cost of lower ee. An optimization study may be required to find the best balance between conversion and enantioselectivity.

3. Substrate Purity:

  • Cause: Impurities in the starting 2-(benzyloxy)-2,5-dihydrofuran can interfere with the catalytic cycle.

  • Troubleshooting:

    • Ensure the starting material is of high purity. Purification by distillation or chromatography may be necessary.

FAQ 3: I am having difficulty purifying the cis-4-(benzyloxy)tetrahydrofuran-3-ol from the reaction mixture. What are the best practices?

Answer:

Effective purification is crucial for obtaining the final product in high purity and good yield.

1. Workup Procedure:

  • Quenching: The reaction must be effectively quenched to destroy any remaining oxidant. Sodium sulfite is commonly used for this purpose.[1][2] Stirring for at least one hour after the addition of the quenching agent is recommended.

  • Extraction: Ethyl acetate is a common and effective solvent for extracting the product. Multiple extractions (3x) will ensure complete recovery from the aqueous layer. Washing the combined organic layers with brine helps to remove residual water and salts.

2. Chromatographic Separation:

  • Stationary Phase: Standard silica gel is typically sufficient for purification.

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. This will allow for the separation of non-polar impurities first, followed by the desired product. The highly polar chiral ligand and other salts will remain on the column.

  • TLC Analysis: Careful TLC analysis of the column fractions is essential to identify and combine the fractions containing the pure product. The cis and trans diastereomers may have slightly different Rf values, and careful fractionation is necessary for their separation.

Alternative Synthetic Routes

While Sharpless asymmetric dihydroxylation is the most direct route, alternative strategies can be considered, especially if diastereoselectivity is a persistent issue.

Epoxidation Followed by Ring-Opening:

An alternative two-step approach involves the epoxidation of 2-(benzyloxy)-2,5-dihydrofuran, followed by a regioselective and stereospecific ring-opening of the resulting epoxide.

Epoxidation_Ring_Opening Start 2-(benzyloxy)-2,5-dihydrofuran Epoxidation m-CPBA or other epoxidizing agent Start->Epoxidation Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide RingOpening Nucleophilic Opening (e.g., H2O, acid or base catalyst) Epoxide->RingOpening Ring-Opening Product cis- and/or trans-4-(benzyloxy)tetrahydrofuran-3-ol RingOpening->Product

Caption: Alternative synthesis via epoxidation and ring-opening.

This method can provide access to both cis and trans diols depending on the reaction conditions of the ring-opening step. For instance, an SN2-type ring-opening of a syn-epoxide would lead to the anti-diol. Careful selection of the epoxidation agent and reaction conditions for the ring-opening is crucial for controlling the stereochemical outcome.[4]

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation (1.0 mmol scale)

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • AD-mix-α or AD-mix-β (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • 2-(benzyloxy)-2,5-dihydrofuran (1.0 mmol)

  • Methanesulfonamide (optional, ~95 mg, 1.0 equiv)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix.

  • Add a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution. If using, add methanesulfonamide at this stage.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the 2-(benzyloxy)-2,5-dihydrofuran to the cooled mixture.

  • Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite.

  • Stir the mixture for at least one hour at room temperature.

  • Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary

ParameterRecommended Value/ConditionRationale
Reaction Temperature 0°C to room temperatureLower temperatures generally favor higher enantioselectivity.[1]
Solvent System 1:1 t-BuOH/H₂OStandard solvent system for Sharpless AD, facilitates dissolution of both organic and inorganic reagents.[2]
Quenching Agent Sodium sulfiteEffectively reduces the osmium species and excess oxidant.[1][2]
Purification Silica gel chromatographyStandard method for separating the diol from the chiral ligand and other byproducts.[1]

Conclusion

The synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol, while well-established, requires careful attention to detail to achieve high yields and stereoselectivity. By understanding the underlying principles of the Sharpless asymmetric dihydroxylation and systematically troubleshooting common issues, researchers can optimize their synthetic outcomes. This guide provides a framework for addressing these challenges, ultimately facilitating the efficient production of this important chemical building block.

References

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768-2771.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Available at: [Link]

  • Eames, J., et al. (1999). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (8), 1095-1103.
  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • Organic Chemistry Portal. (2021). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

  • Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-5.
  • Nishitani, K., et al. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. HETEROCYCLES, 74, 191-199.
  • Dalmizrak, D., Göksu, H., & Gültekin, M. S. (2015).
  • Organic Syntheses. (1988). Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Available at: [Link]

Sources

purification methods for cis-4-(benzyloxy)tetrahydrofuran-3-ol crude reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of carbohydrate and nucleoside intermediates. The purification of cis-4-(benzyloxy)tetrahydrofuran-3-ol is a classic bottleneck.

This intermediate is a critical chiral building block whose synthesis typically involves the regioselective mono-benzylation of 1,4-anhydroerythritol (cis-tetrahydrofuran-3,4-diol) using the dibutylstannylene acetal method[1][2]. While the reaction is highly regioselective, the resulting crude matrix is notoriously difficult to purify due to the presence of organotin residues, unreacted starting materials, and over-alkylated byproducts.

This guide provides field-proven, self-validating protocols to troubleshoot your workflow and isolate your target compound with high purity.

Section 1: Understanding the Crude Matrix & Causality of Purification

To purify effectively, you must understand the causality behind the separation strategy. A standard crude mixture for this reaction contains:

  • Target: cis-4-(benzyloxy)tetrahydrofuran-3-ol (Moderate polarity).

  • Starting Material: 1,4-anhydroerythritol (High polarity, water-soluble).

  • Byproduct: cis-3,4-bis(benzyloxy)tetrahydrofuran (Low polarity).

  • Reagent Residues: Dibutyltin derivatives (e.g., Bu₂SnBr₂) and excess benzyl bromide/alcohol.

The Causality of the Strategy: Organotin compounds streak severely on silica gel, co-eluting with the target and ruining downstream NMR analysis. Furthermore, they act as powerful emulsifiers during aqueous workup. Therefore, the critical first step is not chromatography, but the chemical quenching of tin using fluoride ions[3]. Fluoride displaces the bromide/alkoxide ligands on tin, forming polymeric dibutyltin difluoride (Bu₂SnF₂), which is highly insoluble in both organic and aqueous phases and can be mechanically filtered out before extraction.

Section 2: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target, Diol, Di-Bn, Tin, BnBr) Quench Aqueous KF Quench (Precipitate Bu2SnF2) Crude->Quench Add 1M KF (aq) Filter Celite Filtration (Remove Tin Salts) Quench->Filter Stir 1h, then filter Extraction Liquid-Liquid Extraction (EtOAc / Water) Filter->Extraction Transfer filtrate Aqueous Aqueous Phase (Unreacted Diol) Extraction->Aqueous Discard or Recover Organic Organic Phase (Target, Di-Bn, BnOH) Extraction->Organic Dry & Concentrate Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Organic->Chromatography Load onto Silica Pure Pure cis-4-(benzyloxy) tetrahydrofuran-3-ol Chromatography->Pure Isolate fractions

Figure 1: Purification workflow for cis-4-(benzyloxy)tetrahydrofuran-3-ol emphasizing tin removal.

Section 3: Step-by-Step Methodologies

Protocol A: Tin-Quenching and Liquid-Liquid Extraction

Self-Validation Checkpoint: The transition from a cloudy emulsion to two distinct, clear phases in the separatory funnel confirms successful tin removal.

  • Quench: To the crude reaction mixture dissolved in Ethyl Acetate (approx. 10 mL/g of crude), add an equal volume of 1M aqueous Potassium Fluoride (KF)[3].

  • Stir: Vigorously stir the biphasic mixture at room temperature for 60 minutes. A dense white precipitate (Bu₂SnF₂) will form at the interface.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the filter cake with additional EtOAc. Causality: Removing the solid precipitate prevents unbreakable emulsions during phase separation.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the phases.

  • Aqueous Wash: Wash the organic phase with deionized water (2x) and brine (1x). Causality: Water washes remove the highly polar unreacted 1,4-anhydroerythritol.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Spot the concentrate on a TLC plate (Hexanes:EtOAc 1:1) and stain with iodine. The absence of a fast-running, brown-staining streak confirms complete tin depletion.

Protocol B: Silica Gel Flash Chromatography

Self-Validation Checkpoint: TLC of fractions using a specific stain (e.g., p-anisaldehyde or CAM) will cleanly differentiate the mono-benzylated product (stains strongly due to the free hydroxyl) from the di-benzylated byproduct (stains weakly).

  • Column Preparation: Pack a silica gel column using Hexanes. Use a silica-to-crude mass ratio of at least 30:1.

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or toluene and load it onto the column.

  • Elution - Step 1 (Non-Polars): Elute with 10% EtOAc in Hexanes. Causality: This flushes out excess benzyl bromide and the non-polar cis-3,4-bis(benzyloxy)tetrahydrofuran byproduct.

  • Elution - Step 2 (Target): Increase the gradient to 30-40% EtOAc in Hexanes. The target cis-4-(benzyloxy)tetrahydrofuran-3-ol will elute in this window.

  • Fraction Analysis: Pool fractions containing the pure product (R_f ~0.35 in 1:1 Hexanes:EtOAc) and concentrate in vacuo.

Section 4: Troubleshooting FAQs

Q: My product fractions are contaminated with a streaky, UV-active impurity that ruins the NMR. How do I remove it? A: This is a classic symptom of residual organotin compounds[2]. If they bypass the initial KF wash, do not attempt to re-column immediately. Instead, dissolve your contaminated product in diethyl ether, add 10% w/w of anhydrous KF and a few drops of water, stir for 2 hours, filter through a 0.45 µm syringe filter, and re-concentrate.

Q: During extraction, I formed an unbreakable emulsion. Why, and how do I break it? A: Emulsions here are caused by amphiphilic tin salts interacting with the aqueous-organic interface. To break it, filter the entire emulsion through a pad of Celite. The Celite traps the polymeric tin matrix, allowing the filtrate to rapidly separate into two distinct layers.

Q: I'm getting poor resolution between the mono-benzylated product and benzyl alcohol on the column. What should I change? A: Benzyl alcohol (a byproduct of benzyl bromide hydrolysis) has an R_f very close to your target in standard Hexanes/EtOAc. Solution: Switch your chromatography solvent system to Toluene/EtOAc (gradient from 0% to 20% EtOAc). Toluene leverages pi-pi interactions to selectively retain benzyl alcohol, drastically improving resolution. Alternatively, remove benzyl alcohol prior to chromatography via Kugelrohr distillation (high vacuum, 70-80 °C).

Q: How do I minimize the formation of the di-benzylated byproduct (cis-3,4-bis(benzyloxy)tetrahydrofuran) in the first place? A: The formation of the di-benzylated byproduct is a result of poor regiocontrol. Ensure you are strictly using the stannylene acetal method (refluxing the diol with 1.05 eq of Bu₂SnO in toluene with Dean-Stark water removal, followed by the addition of BnBr and a nucleophilic catalyst like CsF or tetrabutylammonium iodide)[1][3]. Direct alkylation with NaH/BnBr will inevitably yield a statistical mixture of mono- and di-alkylated products.

Section 5: Quantitative Data Summary

The following table summarizes the physicochemical and chromatographic properties of the crude matrix components to guide your purification strategy.

Compound / ComponentRelative PolarityTLC R_f (Hexanes:EtOAc 1:1)Water SolubilityPrimary Removal Strategy
Dibutyltin residues Variable0.10 - 0.90 (Streaks)Insoluble (as fluoride)KF precipitation & Filtration
Benzyl bromide Very Non-Polar~0.95InsolubleSilica Gel (Early fractions)
cis-3,4-bis(benzyloxy)tetrahydrofuran Non-Polar~0.80InsolubleSilica Gel (10% EtOAc)
Benzyl alcohol Moderately Non-Polar~0.60Slightly SolubleToluene-based Chromatography
cis-4-(benzyloxy)tetrahydrofuran-3-ol Moderate (Target) ~0.35 Slightly Soluble Silica Gel (30-40% EtOAc)
1,4-anhydroerythritol Highly Polar~0.05Highly SolubleAqueous Extraction

Section 6: References

  • Simas, A. B. C., et al. (2003). "A more convenient and general procedure for O-monobenzylation of diols via stannylenes: a critical reevaluation of the Bu2SnO method." The Journal of Organic Chemistry. URL:[Link]

  • Augé, C., David, S., & Veyrières, A. (1976). "Complete regiospecificity in the benzylation of a cis-diol by the stannylidene procedure." Journal of the Chemical Society, Chemical Communications. URL:[Link]

  • Nagashima, N., & Ohno, M. (1987). "An Efficient O-Monoalkylation of Dimethyl l-Tartrate via O-Stannylene Acetal with Alkyl Halides in the Presence of Cesium Fluoride." Chemistry Letters. URL:[Link]

Sources

avoiding racemization during cis-4-(benzyloxy)tetrahydrofuran-3-ol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation when functionalizing cis-4-(benzyloxy)tetrahydrofuran-3-ol. Because of its dense functionalization, ring strain, and the electronic influence of the adjacent benzyloxy ether, this scaffold is notoriously susceptible to racemization, epimerization, and elimination during derivatization.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind these failures and self-validating workflows to ensure absolute stereochemical fidelity.

Mechanistic Analysis: The Causality of Stereochemical Loss

To effectively troubleshoot, we must first define the structural liabilities of your substrate. "Racemization" in this context typically stems from two competing degradation pathways:

The Enolization Trap (Oxidation Workflows) If your derivatization involves oxidizing the 3-OH to a ketone (or if transient oxidation occurs as a side reaction), the C4 position becomes an alpha-chiral center. The benzyloxy group at C4 is strongly electron-withdrawing, which drastically lowers the pKa of the C4 proton. In the presence of basic amines (e.g., triethylamine used in Swern oxidations), rapid enolization occurs. Reprotonation of the resulting achiral enolate typically occurs from the less sterically hindered face, leading to epimerization (yielding the thermodynamically more stable trans isomer) or complete racemization [1].

The E2 Elimination Trap (Substitution Workflows) When activating the 3-OH as a leaving group (e.g., mesylate or tosylate) for an SN2 displacement, the cis relationship between the leaving group and the bulky 4-benzyloxy group creates severe steric hindrance for the incoming nucleophile. Because the desired SN2 pathway is kinetically retarded, competing E2 elimination takes over in the presence of basic nucleophiles. This elimination yields an achiral 4-(benzyloxy)-2,5-dihydrofuran, destroying both the C3 and C4 stereocenters [2].

StereochemicalDegradation SM cis-4-(benzyloxy) tetrahydrofuran-3-ol Ketone 3-Ketone Intermediate (Chiral at C4) SM->Ketone Oxidation (Swern/Basic) Activated 3-O-Activated Species (e.g., Mesylate/Triflate) SM->Activated Activation (MsCl/Tf2O) Desired Desired Derivative (Stereopure) SM->Desired Mild Esterification (Retention) Enolate Enolate Intermediate (Achiral at C4) Ketone->Enolate Base (e.g., Et3N) Racemic Racemic 3-Ketone (Loss of Enantiopurity) Enolate->Racemic Reprotonation Elimination Dihydrofuran (Loss of C3/C4 Chirality) Activated->Elimination Strong Base / Heat (E2 Pathway) Activated->Desired Mild Nucleophile (SN2 Inversion)

Figure 1: Mechanistic pathways leading to racemization and elimination during derivatization.

Troubleshooting Guides & FAQs

Q1: I am oxidizing the 3-OH to a ketone using Swern conditions, but my product loses its stereochemical integrity. How can I prevent this? A1: The triethylamine in the Swern protocol is the primary culprit. To maintain stereopurity, you must use non-basic, mild oxidants. Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate is the industry standard for epimerization-prone substrates. Alternatively, biocatalytic approaches using engineered Ketoreductases (KREDs) have proven highly effective for maintaining absolute stereocontrol in 3,4-disubstituted tetrahydrofurans [1][3].

Q2: I need to invert the C3 stereocenter via a Mitsunobu reaction to get the trans-isomer, but I mostly get elimination byproducts. Why? A2: The Mitsunobu betaine intermediate is exceptionally bulky. In the cis isomer, the adjacent benzyloxy group blocks the required anti-periplanar trajectory for the incoming carboxylate nucleophile. This steric clash slows down the SN2 inversion, allowing the basicity of the carboxylate to trigger E2 elimination. Solution: Bypass the Mitsunobu reaction entirely. Activate the 3-OH as a highly reactive triflate at -78°C, and immediately displace it with a cesium salt of your nucleophile. The superior leaving group ability of the triflate allows the SN2 reaction to outcompete elimination.

Q3: My standard Steglich esterification (DCC/DMAP) results in partial epimerization. What is happening? A3: While DMAP is an excellent acyl transfer catalyst, it is also a nucleophilic base. Over extended reaction times, DMAP can facilitate reversible retro-aldol-type ring openings or promote enolization if trace oxidation impurities are present in your starting material [2]. Solution: Run the reaction strictly between 0°C and room temperature. Substitute DCC with EDC·HCl to enable a rapid, mild aqueous quench, ensuring the base is removed immediately upon completion.

Quantitative Condition Comparison

Derivatization GoalTraditional ReagentsPrimary Failure ModeResulting ee/deRecommended Alternative
Oxidation to Ketone Swern (DMSO, (COCl)₂, Et₃N)Base-catalyzed enolization< 10% ee (Racemic)DMP, wet CH₂Cl₂ (> 99% ee)
SN2 Inversion (Ester) MsCl/Et₃N; then NaOAc, 80°CE2 EliminationN/A (Decomposition)Tf₂O/Pyr (-78°C); CsOAc (> 95% de)
Etherification NaH, BnBr, THF, RTE1cB / Ring OpeningComplex MixtureAg₂O, BnBr, Toluene (> 98% de)
Mild Esterification DCC, DMAP (excess), 48hRetro-aldol / Epimerization~70-80% deEDC·HCl, DMAP (cat.), 0°C (> 99% de)

Validated Experimental Protocols

Protocol A: Epimerization-Free Oxidation to 4-(benzyloxy)dihydrofuran-3(2H)-one

Causality Check: We utilize Dess-Martin Periodinane (DMP) because it operates under mildly acidic/neutral conditions, completely avoiding the basic amines that trigger C4 enolization.

  • Preparation: Dissolve cis-4-(benzyloxy)tetrahydrofuran-3-ol (1.0 equiv) in wet CH₂Cl₂ (0.1% water v/v). Self-Validation: Trace water accelerates the ligand exchange on the iodine center, reducing reaction time and limiting side reactions.

  • Reagent Addition: Add NaHCO₃ (2.0 equiv) followed by DMP (1.2 equiv) at 0°C. The NaHCO₃ neutralizes the acetic acid byproduct without being basic enough to deprotonate the C4 position.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC until complete consumption of the starting material.

  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude product via chiral HPLC to confirm the retention of enantiomeric excess (>99% ee). Do not rely on TLC, as it cannot distinguish enantiomers.

Protocol B: Stereospecific SN2 Inversion via Triflate Intermediate

Causality Check: Bypassing the bulky Mitsunobu intermediate prevents E2 elimination. The triflate is an exceptional leaving group, allowing the SN2 displacement to proceed at lower temperatures where elimination is kinetically disfavored.

  • Triflation: Dissolve the starting material (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78°C. Add anhydrous pyridine (3.0 equiv) followed dropwise by trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 30 minutes.

  • Displacement: Without isolating the highly reactive triflate, add solid Cesium Acetate (CsOAc, 2.0 equiv) directly to the reaction mixture at -78°C.

  • Warming: Slowly warm the reaction to room temperature over 4 hours. Self-Validation: The large cesium counterion increases the nucleophilicity of the acetate, ensuring rapid SN2 inversion before E2 elimination can occur.

  • Workup: Quench with cold water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation: Confirm the trans stereochemistry and diastereomeric excess using ¹H NMR. The coupling constants (

    
    ) between the C3 and C4 protons differ significantly between cis and trans isomers in the tetrahydrofuran ring.
    

References

  • Title: Chemical and Biochemical Approaches to an Enantiomerically Pure 3,4-Disubstituted Tetrahydrofuran Derivative at a Multikilogram Scale: The Power of KRED. Source: Organic Process Research & Development (2024) URL: [Link]

  • Title: Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. Source: The Journal of Organic Chemistry (2021) URL: [Link]

  • Title: Role of Biocatalysis in Sustainable Chemistry. Source: Chemical Reviews (2018) URL: [Link]

troubleshooting benzyl deprotection of tetrahydrofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: BN-THF-DEPROT-001 Subject: Troubleshooting cleavage of benzyl ethers on tetrahydrofuran scaffolds

Executive Summary: The "THF Challenge"

Deprotecting benzyl (Bn) groups on tetrahydrofuran (THF) derivatives presents a unique chemoselectivity paradox. While benzyl ethers are typically robust, the THF ring itself is a cyclic ether that possesses significant Lewis basicity and latent strain (especially in fused systems like nucleosides or lignans).

The Core Conflict:

  • Hydrogenolysis (

    
    , Pd/C):  The oxygen atom in the THF ring can coordinate to the palladium surface, competing with the benzyl ether and slowing turnover (catalyst poisoning).
    
  • Lewis Acids (

    
    , 
    
    
    
    ):
    Strong Lewis acids coordinate to the most accessible basic site. If they coordinate to the THF ring oxygen instead of the benzyl ether, they trigger endocyclic C-O bond cleavage (ring opening), destroying your scaffold.

This guide prioritizes chemoselectivity , moving from non-destructive catalytic methods to precision Lewis acid protocols.

Diagnostic Decision Tree

Use this logic flow to select the safest protocol for your specific substrate.

DeprotectionStrategy Start START: Substrate Analysis Halogens Contains Halogens/Sulfur? Start->Halogens AcidSens Acid Sensitive Scaffold? Halogens->AcidSens No Oxidative PROTOCOL D: Oxidative/Radical (DDQ/Light or Birch) Halogens->Oxidative Yes (Pd poison risk) StandardH2 PROTOCOL A: Pd/C Hydrogenolysis (Optimization Required) AcidSens->StandardH2 No (Robust) LewisAcid PROTOCOL C: BCl3 + Scavenger (Cryogenic) AcidSens->LewisAcid Yes (Ring opening risk) Pearlman PROTOCOL B: Pearlman's Catalyst (Pd(OH)2) StandardH2->Pearlman If Reaction Stalls

Figure 1: Strategic decision matrix for benzyl deprotection on THF scaffolds.

Tier 1: Catalytic Hydrogenolysis (The Standard)

Issue: Reaction is sluggish or stalls at 50% conversion. Root Cause: The THF ring oxygen or amine nitrogens (if nucleosides) coordinate to the Pd surface, blocking active sites.

Troubleshooting Q&A

Q: My reaction is dead in THF solvent. Why? A: While THF is a good solvent for solubility, it competes for the catalyst surface.

  • Fix: Switch to Methanol (MeOH) , Ethanol (EtOH) , or Acetic Acid (AcOH) . Protic solvents facilitate the protonation of the alkoxy intermediate, significantly accelerating the leaving group departure (toluene < THF < MeOH < AcOH).

Q: I cannot change solvents due to solubility. What now? A: Add an "activator."[1]

  • Protocol Modification: Add 1-5% v/v Acetic Acid or 1-2 equivalents of HCl (if acid-stable). This protonates the basic sites on the product/substrate, reducing their affinity for the catalyst and preventing poisoning.

Q: Standard Pd/C failed. Should I increase pressure? A: Pressure rarely fixes poisoning. Switch to Pearlman’s Catalyst (


) . It is more electron-deficient and often succeeds on steric/coordinating substrates where Pd/C fails.
Data: Solvent Efficiency on Pd Turnover
SolventRelative RateRisk FactorRecommendation
Acetic Acid High (100)Acetylation of aminesBest for speed
Methanol High (80)Fire hazard (Pyrophoric Pd)Standard Choice
THF Low (20)Catalyst poisoningAvoid if possible
Toluene Very Low (5)Poor H2 solubilityOnly for non-polars
Tier 2: Lewis Acid Precision (The "Hard" Cases)

Issue: Substrate contains halogens (I, Br) or sulfur that poison Pd, but standard Lewis acids (


) open the THF ring.
Root Cause: 

is too aggressive. It attacks the most basic oxygen (often the THF ring).
The Solution: The Tokuyama Protocol (

+ Pentamethylbenzene)

This is the gold standard for sensitive ether cleavage. It relies on a "soft" cation scavenger to drive the equilibrium without requiring harsh temperatures.

Mechanism of Action:

  • 
     coordinates to the benzyl ether oxygen (reversible).
    
  • The C-O bond breaks, generating a benzyl cation.

  • Pentamethylbenzene (PMB-H) intercepts the benzyl cation instantly, forming a stable Friedel-Crafts adduct.

  • This prevents the benzyl cation from recombining (re-benzylation) or attacking the THF ring.

Mechanism Complex Bn-O-THF : BCl3 (Coordination) Cleavage [Bn+] + [O-THF-BCl3]- Complex->Cleavage -78°C Product HO-THF + Bn-Ar Cleavage->Product Rapid Capture by Scavenger RingOpen SIDE REACTION: THF Ring Opening Cleavage->RingOpen No Scavenger or High Temp Scavenger Pentamethylbenzene (The Sponge) Scavenger->Product Intercepts Bn+

Figure 2: Kinetic trapping of the benzyl cation prevents thermodynamic side reactions.

Protocol C: Cryogenic

Cleavage
  • Reagents:

    
     (1M in DCM), Pentamethylbenzene (PMB-H), Dry DCM.
    
  • Substrate: 1.0 equiv.

  • Scavenger: 3.0 - 5.0 equiv Pentamethylbenzene.

  • Lewis Acid: 2.0 - 3.0 equiv

    
    .[2]
    

Step-by-Step:

  • Dissolve substrate and Pentamethylbenzene in dry DCM under Argon.

  • Cool strictly to -78°C (Dry ice/Acetone).

  • Add

    
     dropwise. Do not rush.
    
  • Stir at -78°C for 1-2 hours. Monitor by TLC (quench aliquot with MeOH).

  • Critical: Quench at -78°C with MeOH or

    
    . Warming up before quenching will trigger ring opening.
    
Tier 3: Emerging & Niche Methods

Issue: Substrate is sensitive to both


 (alkenes present) and Lewis Acids (acid-labile groups).

Q: Can I use DDQ? A: Classically, DDQ only cleaves activated ethers (PMB). However, recent photochemical protocols (visible light, 525 nm) or the addition of tert-butyl nitrite (TBN) allow DDQ to cleave simple benzyl ethers.

  • Warning: This is oxidation.[3][4][5] If your THF ring has free hydroxyls nearby, they may oxidize.

Q: What about Transfer Hydrogenation? A: A safer alternative to


 balloons.
  • System: 10% Pd/C, Cyclohexene or Formic Acid , reflux in EtOH.

  • Benefit: Often more selective for Bn ethers over halides than

    
     gas.
    
References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (The definitive guide on stability profiles).

  • Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. "Mild Debenzylation of Aryl Benzyl Ether with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[6] Synlett2008 , 13, 1977–1980.[6] (The source of the scavenger protocol). 
    
  • Miyake, H.; Fujimura, M.; Tsumura, T.; Sasaki, M. "Solvolysis of Benzyl Alcohols and Ethers in 1,2-Diols and Application to a Deprotection of Benzyl Ether-type Protecting Groups."[7] Chem. Lett.[7]2006 , 35, 578.

  • Crich, D.; Vinogradova, O. "Solvent Effects in the Hydrogenolysis of Benzyl Ethers." J. Org.[8] Chem.2007 , 72, 3581.[8] (Detailed analysis of solvent rates).

Sources

Technical Support Center: Enantiomeric Optimization of cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with chiral C4 building blocks.

cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5) is a highly valuable intermediate, particularly in the synthesis of nucleoside analogs and irreversible kinase inhibitors[1]. Because the parent scaffold, meso-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol), possesses a plane of symmetry, mono-benzylation inherently yields a racemate[2]. Achieving a high enantiomeric excess (ee) requires precise desymmetrization or enzymatic kinetic resolution (EKR). This guide addresses the mechanistic causality behind common experimental failures and provides a self-validating framework for ee optimization.

Workflow Visualization: Enzymatic Kinetic Resolution

The most robust method for resolving this racemate is lipase-catalyzed selective acylation. The diagram below illustrates the stereochemical divergence during this process.

Workflow Racemate Racemic cis-4-(benzyloxy) tetrahydrofuran-3-ol Enzyme Lipase (e.g., CALB) + Vinyl Acetate Racemate->Enzyme Resolution Kinetic Resolution (Acylation Phase) Enzyme->Resolution Alcohol (3R,4S)-Alcohol Unreacted (High ee) Resolution->Alcohol Slow Enantiomer Acetate (3S,4R)-Acetate Reacted Product Resolution->Acetate Fast Enantiomer

Fig 1. Lipase-catalyzed kinetic resolution pathway for racemic cis-4-(benzyloxy)tetrahydrofuran-3-ol.

Troubleshooting Guides & FAQs

Q1: My enzymatic resolution is stalling at 40% conversion, and the ee of the unreacted alcohol is plateauing at 75%. How can I push the ee to >99%? Causality & Solution: In a standard kinetic resolution, the maximum theoretical yield of one enantiomer is 50%. The efficiency of the separation is governed by the Enantiomeric Ratio (


-value). If your enzyme has a finite 

-value (e.g.,

), the reaction must be pushed slightly past 50% conversion (e.g., 52-55%) to ensure the slower-reacting enantiomer is highly enriched. Furthermore, stalling is often caused by byproduct accumulation. If you are using vinyl acetate, the byproduct is acetaldehyde, which can covalently modify and deactivate the enzyme's lysine residues. Solution: Run the reaction under a slight vacuum or a continuous sweep of inert gas (N₂) to volatilize the acetaldehyde and drive the equilibrium forward.

Q2: Which lipase and acyl donor combination provides the highest stereodiscrimination for this specific tetrahydrofuran ring? Causality & Solution: Candida antarctica Lipase B (CALB, commercially available as Novozym 435) and Pseudomonas cepacia lipase (Amano PS) are highly effective for secondary alcohols on rigid five-membered rings[2]. CALB's active site features a narrow, deep funnel that perfectly accommodates the steric bulk of the benzyloxy group, providing excellent stereodiscrimination. Vinyl acetate is the strictly preferred acyl donor because its transesterification is irreversible—the enol leaving group rapidly tautomerizes to acetaldehyde, preventing the reverse reaction.

Q3: I am observing enzyme denaturation and total loss of ee when using DMF or Methanol as a solvent. Why does this happen? Causality & Solution: Lipases are interfacial biocatalysts that require a tightly bound, microscopic hydration shell to maintain their active, open conformation. Polar, water-miscible solvents like DMF or Methanol strip this essential water layer away from the protein surface, leading to rapid unfolding and loss of enantioselectivity. Solution: Switch to non-polar, hydrophobic solvents with a high


 value, such as Toluene, Diisopropyl ether (DIPE), or tert-Butyl methyl ether (MTBE).

Q4: Chromatographic baseline separation of the enantiomers is poor. How do I accurately quantify the ee? Causality & Solution: If direct chiral HPLC (e.g., Chiralcel OD-H) fails to resolve the enantiomers, you must amplify the stereochemical differences. Derivatize the free hydroxyl group of your isolated product using


- or 

-Mosher's acid chloride (MTPA-Cl). This converts the enantiomers into diastereomers. The resulting diastereomers will have distinct chemical shifts that can be easily and accurately integrated via ¹H or ¹⁹F NMR, providing a self-validating ee measurement independent of chromatographic resolution.

Quantitative Optimization Data

The following table synthesizes expected outcomes based on varying the reaction parameters during the kinetic resolution of cis-4-(benzyloxy)tetrahydrofuran-3-ol. Use this data to benchmark your own experimental results.

Enzyme SystemSolventAcyl DonorTemp (°C)Conversion (%)

-value
Product ee (%)
CALB (Novozym 435) TolueneVinyl Acetate3052>200>99
Amano Lipase PS DIPEIsopropenyl Acetate355415098
PPL (Porcine Pancreas) THFVinyl Acetate30401565
CALB (Novozym 435) DMFVinyl Acetate30<5N/ARacemic

Step-by-Step Methodology: Self-Validating Kinetic Resolution

This protocol is designed as a self-validating system: the reaction is not governed by a strict timer, but rather by real-time analytical feedback (Step 3), ensuring that environmental variables do not compromise your final ee.

Step 1: Substrate & Reagent Preparation

  • Dissolve 10.0 mmol of racemic cis-4-(benzyloxy)tetrahydrofuran-3-ol in 50 mL of anhydrous Toluene.

  • Add 30.0 mmol (3 equivalents) of Vinyl Acetate. Note: Ensure the vinyl acetate is freshly distilled to remove stabilizing agents that can inhibit the enzyme.

  • Add 400 mg of activated 4Å molecular sieves to maintain a strict micro-hydration environment.

Step 2: Enzyme Activation & Reaction Initiation

  • Add 250 mg of immobilized CALB (Novozym 435) to the mixture.

  • Place the reaction vessel in an orbital shaker set to 30 °C and 200 rpm. Do not use a magnetic stir bar, as the mechanical grinding will crush the immobilized enzyme beads and cause a loss of catalytic activity.

Step 3: In-Process Monitoring (The Self-Validation Step)

  • After 4 hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and dilute with hexane.

  • Analyze via Chiral GC or HPLC to determine the conversion ratio between the formed acetate and the unreacted alcohol.

  • Critical Checkpoint: Do not quench the reaction until the conversion reaches exactly 51-53% . If the conversion hits 55% but the ee of the unreacted alcohol is still below 95%, your enzyme has degraded or the solvent is wet. Halt the experiment, re-dry your solvents, and start over.

Step 4: Downstream Processing & Separation

  • Once target conversion is verified, terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme beads with ethyl acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Separate the highly enantioenriched

    
    -alcohol from the 
    
    
    
    -acetate using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient). The acetate will elute significantly faster due to the loss of hydrogen-bonding capability.

References

  • National Institute of Science Communication and Policy Research (NIScPR). (n.d.). D-Erythritol derivatives -versatile C4 chiral building blocks. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. PMC. Retrieved from: [Link]

Sources

removing palladium catalyst after hydrogenolysis of benzyloxy tetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals dealing with the downstream purification of tetrahydrofuranol derivatives following the palladium-catalyzed hydrogenolysis of benzyloxy tetrahydrofuran (O-benzyl deprotection).

Removing palladium (Pd) to meet stringent regulatory limits is rarely a single-step process. It requires a systematic approach addressing both physical particulate removal and chemical scavenging of leached soluble complexes.

Process Workflow: The Palladium Clearance Strategy

The removal of palladium must be treated as a multi-stage clearance strategy. Relying solely on one method often leads to regulatory failure or unacceptable product loss.

PdRemoval A 1. Hydrogenolysis (Pd/C + H2) B 2. Depth Filtration (Celite Pad) A->B Removes bulk Pd/C C 3. Metal Scavenging (SiliaMetS Thiol) B->C Removes colloidal Pd D 4. Crystallization (Final Polish) C->D Removes soluble Pd E Pure API (< 10 ppm Pd) D->E Isolates product

Workflow for palladium catalyst removal post-hydrogenolysis.

The Causality of Palladium Contamination (Mechanistic Insights)

As a Senior Application Scientist, I cannot overstate this: You must understand the speciation of your palladium to remove it. During the hydrogenolysis of benzyloxy tetrahydrofuran, palladium contamination occurs via two distinct mechanisms[1]:

  • Physical Bypassing (Colloidal Pd): Mechanical stirring degrades the carbon support of the Pd/C catalyst, generating sub-micron "palladium black" particles[2]. These particles easily bypass standard filter frits and paper.

  • Chemical Leaching (Soluble Pd): The deprotection of the benzyl ether reveals a free hydroxyl (-OH) group on the tetrahydrofuran ring. Both this newly formed hydroxyl group and the oxygen heteroatom within the THF ring can act as weak ligands, coordinating with Pd and pulling trace amounts of soluble Pd(II) or Pd(0) into the organic phase[1].

Troubleshooting Guides & FAQs

Troubleshooting Start Visual & Analytical Inspection of Filtrate Q1 Is filtrate dark/grey? Start->Q1 A1 Colloidal Pd(0) leak. Refilter via Celite. Q1->A1 Yes Q2 ICP-MS Pd > 10 ppm? Q1->Q2 No A1->Q2 A2 Soluble Pd(II) leaching. Apply Thiol Scavenger. Q2->A2 Yes Pass Proceed to Crystallization Q2->Pass No A2->Pass

Decision matrix for diagnosing and resolving palladium contamination.

Q: My filtrate is dark grey/black after filtering the hydrogenolysis mixture. Why? A: You are observing colloidal "palladium black"[2]. Standard filter paper (e.g., 10 µm pore size) is insufficient for capturing these sub-micron particles. Action: Do not proceed to chemical scavenging. You must first establish a tortuous path depth filter using a tightly packed Celite (diatomaceous earth) pad. Chemical scavengers are designed for soluble metals, not solid particulates.

Q: The filtrate is visually clear, but ICP-MS shows 250 ppm Pd. How did it get there, and how do I remove it? A: A clear solution indicates successful removal of heterogeneous Pd/C, but the 250 ppm represents soluble Pd(II) or Pd(0) complexes leached during the reaction[1]. Acidic or basic aqueous washes are generally ineffective at purging this coordinated palladium[3]. Action: You must use a chemical scavenger with a high affinity for soft transition metals, such as a silica-bound thiol (SiliaMetS Thiol)[4].

Q: I am losing 30% of my deprotected tetrahydrofuran product during the scavenging step. What is happening? A: Your deprotected product now contains a free hydroxyl (-OH) group, significantly increasing its polarity and hydrogen-bonding capacity. Silica-based scavengers have a backbone rich in free silanol (-SiOH) groups. Your product is likely physisorbing to the silica matrix via hydrogen bonding[3]. Action: Wash the filtered scavenger cake with a more polar solvent mixture (e.g., adding 10-20% methanol to your ethyl acetate) to disrupt the hydrogen bonds and elute your product[4]. Alternatively, switch to a macroporous polystyrene-bound scavenger (e.g., QuadraPure) which lacks hydrogen-bonding silanols.

Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Depth Filtration for Heterogeneous Pd/C Removal
  • Preparation: Slurry Celite 545 in the reaction solvent (e.g., Methanol or EtOAc) and pour it into a sintered glass funnel to create a pad at least 1-2 inches thick. Apply vacuum to pack the bed tightly. Never pack a dry bed, as it will cause channeling.

  • Filtration: Carefully pour the crude hydrogenolysis mixture over the Celite pad.

  • Self-Validation (Recirculation): Collect the first 10% of the filtrate. It will likely be slightly grey as the tortuous path establishes itself. Recirculate this initial filtrate back through the pad.

  • Washing: Wash the pad with 2-3 column volumes of fresh solvent to ensure complete elution of the tetrahydrofuranol product.

  • Checkpoint: The final combined filtrate must be optically clear and free of any grey tint. If it is not, repeat the process with a fresh, thicker Celite pad.

Protocol B: Chemical Scavenging of Soluble Palladium

Note: Only perform this on an optically clear filtrate.

  • Dissolution: Ensure the crude deprotected tetrahydrofuran is dissolved in an appropriate organic solvent at a concentration of 10-50 mg/mL[4].

  • Scavenger Addition: Add SiliaMetS Thiol at a loading of 5-10 molar equivalents relative to the initial amount of palladium catalyst used in the reaction[4].

  • Incubation: Stir the suspension at 40-50 °C for 4 to 18 hours. Elevated temperatures shift the equilibrium towards palladium binding[3].

  • Filtration & Recovery: Filter the mixture through a clean frit to remove the silica scavenger. Wash the scavenger cake thoroughly with a polar solvent blend to recover any adsorbed product[4].

  • Self-Validation: Submit an aliquot of the concentrated filtrate for ICP-MS analysis. If Pd levels remain >10 ppm, a secondary scavenging cycle or a different functional group (e.g., Thiourea) is required[1].

Quantitative Data: Palladium Scavenger Selection Matrix

Scavenger TypeFunctional GroupPrimary MechanismOptimal Pd SpeciationTypical LoadingProduct Adsorption Risk
SiliaMetS® Thiol -SHChemisorptionPd(II), Pd(0)5-10 eqModerate (Silanol H-bonding)
SiliaMetS® Thiourea -NH-CS-NH-ChemisorptionPd(II)5-10 eqModerate (Silanol H-bonding)
Activated Carbon N/APhysisorptionColloidal Pd(0)10-20 wt%High (Non-specific)
Polystyrene Thiol -SHChemisorptionPd(II), Pd(0)5-10 eqLow (No silanols)

Regulatory Compliance FAQ

Q: What are the acceptable limits for palladium residues in my final Active Pharmaceutical Ingredient (API)? A: Regulatory limits are strictly governed by the ICH Q3D Guidelines for Elemental Impurities [5]. Palladium is classified as a Class 2B elemental impurity. The limits are based on the Permitted Daily Exposure (PDE) and the route of administration[6]:

  • Oral Administration: PDE is 100 µ g/day . (For a maximum daily dose of 10 g, the concentration limit is 10 ppm ).

  • Parenteral Administration: PDE is 10 µ g/day . (For a 10 g dose, the limit is 1 ppm ).

  • Inhalation: PDE is 1 µ g/day . (For a 10 g dose, the limit is 0.1 ppm ).

If your drug product components cannot compensate for higher levels, your API specification must strictly meet these PDE-derived concentration limits[6].

References

  • [6] Triphase Pharma Solutions. ICH Q3D Elemental Impurities - CMC Drug Product Development. Available at:[Link]

  • [3] CatSci Ltd. Process Development Whitepaper: Metal Scavenging. Available at: [Link]

  • [1] ACS Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]

  • [5] International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R1). Available at: [Link]

  • [2] ScienceMadness Discussion Board. Removal of leached Palladium from reaction product. Available at: [Link]

Sources

resolving emulsions in extraction of cis-4-(benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate functionalized tetrahydrofurans. The extraction of cis-4-(benzyloxy)tetrahydrofuran-3-ol is notoriously problematic due to the molecule's inherent physicochemical properties.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find the causality behind your emulsion issues, quantitative solvent data, and self-validating protocols designed to rescue your product.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does cis-4-(benzyloxy)tetrahydrofuran-3-ol form such persistent emulsions during liquid-liquid extraction (LLE)? A1: The persistence of the emulsion is a direct result of the molecule's facial amphiphilicity. The tetrahydrofuran (THF) ring oxygen and the free C3-hydroxyl group create a highly polar, hydrogen-bonding face (hydrophilic). Conversely, the bulky C4-benzyloxy group provides a highly lipophilic (hydrophobic) domain. This structural arrangement causes the molecule to act as a non-ionic surfactant. It localizes at the aqueous-organic interface, drastically lowering interfacial tension and stabilizing microscopic droplets of one phase within the other, which prevents natural coalescence[1].

Q2: I am currently using Dichloromethane (DCM). Should I change my extraction solvent? A2: Yes. Chlorinated solvents like DCM are notorious offenders for forming stable emulsions[2][3]. DCM has a density (~1.33 g/mL) that is relatively close to heavily saturated aqueous layers, reducing the gravitational driving force for phase separation. Switching to a solvent with a larger density differential and different solvation dynamics, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE), is highly recommended[3]. EtOAc ensures the organic layer stays on top, and its slight water miscibility can sometimes destabilize the hydration shell of the emulsion droplets[4].

Q3: How does the "Salting Out" method chemically disrupt the emulsion? A3: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase. This process forces water molecules to hydrate the highly charged Na⁺ and Cl⁻ ions, effectively "stealing" the hydration shell away from the polar face of the cis-4-(benzyloxy)tetrahydrofuran-3-ol[1]. As the aqueous solubility of the organic compound decreases, it is driven entirely into the organic phase, increasing the interfacial tension and forcing the microscopic droplets to coalesce[5].

Q4: If chemical methods fail, what is the best mechanical intervention? A4: If brine and gentle swirling fail, the emulsion is likely stabilized by microscopic particulates or highly rigid interfacial films. Vacuum filtration through a pad of Celite® (diatomaceous earth) physically shears the emulsion droplets and removes solid stabilizers[2]. If the emulsion is purely liquid-liquid but lacks the density differential to separate, centrifugation at 5000 rpm provides a force hundreds of times greater than gravity, rapidly forcing phase separation[2][4].

Part 2: Quantitative Data & Solvent Selection

To optimize your LLE, you must select a solvent that maximizes the density differential against water (~1.00 g/mL) while maintaining high solubility for your target molecule.

SolventDensity (g/mL)Water Sol. (g/100mL)Emulsion Risk ProfileRecommended Action for this Matrix
Dichloromethane (DCM) 1.331.3High (Density close to brine)Avoid; swap to EtOAc if emulsion persists.
Ethyl Acetate (EtOAc) 0.908.3Moderate Preferred; use with saturated brine wash.
Methyl tert-butyl ether 0.744.2Low Excellent alternative; high density differential.
Chloroform (CHCl₃) 1.490.8Moderate Use only if a bottom organic layer is strictly required.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The Salting-Out & Solvent Modification Technique

Use this protocol as your first-line response to a persistent rag layer.

  • Initial Assessment: Observe the separatory funnel. If the emulsion layer (rag layer) is greater than 10% of the total volume after 15 minutes of gravity settling, chemical intervention is required[2].

  • Solvent Adjustment: If extracting with DCM, evaporate the solvent under reduced pressure and reconstitute the crude mixture in Ethyl Acetate (EtOAc)[3]. Causality: EtOAc's lower density (0.90 g/mL) provides a stronger gravitational driving force against the aqueous layer[4].

  • Brine Addition: Add a volume of saturated aqueous NaCl (brine) equal to 25% of the total aqueous phase volume[1].

  • Agitation: Gently invert the funnel 3–4 times. Crucial Warning: Do not shake vigorously. Gentle inversion allows the high ionic strength of the brine to strip the hydration shell from the amphiphilic molecule without introducing kinetic energy that creates smaller, more stable droplets[5].

  • Validation Checkpoint: Allow to stand for 10 minutes. Shine a light behind the funnel. A successful resolution is validated by the appearance of a sharp, distinct refractive index boundary between the layers. If a cloudy rag layer >5mm persists, proceed immediately to Protocol 2.

Protocol 2: Mechanical Shear via Celite® Filtration

Use this protocol for stubborn emulsions stabilized by particulates or rigid interfacial films.

  • Preparation: Pack a Büchner or Hirsch funnel with a 1-2 cm pad of Celite® 545 (diatomaceous earth) over standard filter paper[2]. Wet the pad with pure extraction solvent (e.g., EtOAc) to seat it.

  • Filtration: Apply a gentle vacuum. Pour the entire unresolved emulsion directly onto the Celite® pad[3].

  • Mechanistic Action: As the emulsion is pulled through the porous silica matrix of the Celite, the microscopic droplets are subjected to high mechanical shear. This physically ruptures the stabilizing interfacial film formed by the amphiphilic THF derivative, forcing the droplets to coalesce[5].

  • Validation Checkpoint: Transfer the filtrate back into a clean separatory funnel. The phases should separate immediately into two optically clear layers. The absolute absence of turbidity in the organic layer confirms the successful removal of trapped aqueous micro-droplets.

Part 4: Troubleshooting Visual Workflow

EmulsionWorkflow Start Emulsion Forms During LLE of cis-4-(benzyloxy)THF-3-ol Wait Wait 10-15 mins (Gravity Settling) Start->Wait Check1 Resolved? Wait->Check1 Brine Add Saturated NaCl (Brine) & Gently Swirl Check1->Brine No Success Separate Phases Proceed to Drying Check1->Success Yes Check2 Resolved? Brine->Check2 Celite Vacuum Filter Through Celite® Pad Check2->Celite No Check2->Success Yes Check3 Resolved? Celite->Check3 Centrifuge Centrifuge at 5000 rpm for 10-20 mins Check3->Centrifuge No Check3->Success Yes Centrifuge->Success

Logical workflow for resolving LLE emulsions of amphiphilic THF derivatives.

References

  • Extraction And Washing Organic Vs Aqueous Layer - Wax Studios.
  • How to resolve emulsions during Cyclohexaneacetic acid extraction - Benchchem.
  • Ethyl Acetate Extraction Separ
  • Technical Support Center: Overcoming Emulsion Problems - Benchchem.
  • Breaking emulsions : r/chemistry - Reddit.

Sources

Technical Support Center: Purification of cis-4-(benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and crystallization challenges associated with cis-4-(benzyloxy)tetrahydrofuran-3-ol (CAS: 123665-72-5).

Topic: Crystallization Solvents & Purification Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]

Core Technical Insight: The "Liquid" Challenge

User Query: "I am trying to recrystallize cis-4-(benzyloxy)tetrahydrofuran-3-ol to improve diastereomeric excess (de), but it keeps oiling out. What solvents should I use?"

Senior Scientist Response: The primary challenge you are facing is that cis-4-(benzyloxy)tetrahydrofuran-3-ol is typically a viscous oil or low-melting solid at room temperature (Melting Point < 30°C). Unlike high-melting solids, it lacks the lattice energy to crystallize readily from standard solvents at ambient temperatures.

  • The "Oiling Out" Mechanism: When you cool a saturated solution, the compound reaches its liquid-liquid phase separation point (spinodal decomposition) before it reaches its crystallization boundary.

  • The Solution: You must switch strategies to either (A) Low-Temperature Crystallization or (B) Derivatization-Based Purification .

Solvent Selection Guide (Low-Temperature Strategy)

If you must crystallize the free alcohol directly (without derivatization), you must operate at sub-ambient temperatures (–20°C to –78°C).

Solvent System Compatibility Table
Solvent SystemRatio (v/v)TemperatureOutcomeMechanism
Diethyl Ether / Pentane 1:2 to 1:4–20°C to –40°CFine NeedlesSlow diffusion of non-polar pentane reduces solubility of the polar OH group.
MTBE / n-Heptane 1:3–20°CGranular SolidMTBE solubilizes the ether backbone; Heptane forces precipitation.
Toluene / Hexane 1:5–78°CAmorphous/Semi-cryst.Toluene provides π-stacking with the benzyl group; Hexane acts as anti-solvent.
Dichloromethane (DCM) N/AEvap.OilAvoid. High solubility prevents nucleation.

Critical Protocol: Do not use rapid cooling. Dissolve the oil in the minimum amount of "Good Solvent" (Ether/MTBE) at RT. Add the "Anti-Solvent" dropwise until slight turbidity persists. Cap and place in a freezer (–20°C) for 24–48 hours.

Advanced Protocol: Derivatization (The "Gold Standard")

Since the free alcohol is difficult to crystallize, the industry-standard approach for purifying chiral THF-alcohols is to convert them into a crystalline ester (e.g., p-nitrobenzoate or 3,5-dinitrobenzoate), recrystallize the ester to remove the trans-isomer, and then hydrolyze.

Step-by-Step Workflow
  • Esterification: React crude alcohol with p-nitrobenzoyl chloride (PNBC) and Pyridine/DCM.

  • Crystallization: The rigid aromatic ring of the ester raises the melting point significantly (often >80°C), allowing easy crystallization from Ethanol or EtOAc/Hexane .

  • Hydrolysis: Saponify with LiOH/THF/Water to recover the enantiopure alcohol.

Purification Logic Diagram

purification_workflow cluster_waste Waste Stream Crude Crude cis-4-(benzyloxy) tetrahydrofuran-3-ol (Oil / Low de) Derivatization Derivatization (p-Nitrobenzoyl chloride, Pyridine) Crude->Derivatization Esterification Crystallization Crystallization of Ester Solvent: Ethanol or EtOAc/Hexane Derivatization->Crystallization Increase MP Filtration Filtration (Solid = Pure cis-Ester) (Filtrate = Impurities/trans-isomer) Crystallization->Filtration Hydrolysis Hydrolysis (LiOH, THF/H2O) Filtration->Hydrolysis Solid Cake Filtrate Filtrate (Enriched trans-isomer) Filtration->Filtrate FinalProduct Purified cis-Alcohol (High de, Oil) Hydrolysis->FinalProduct Recovery

Caption: Workflow for upgrading diastereomeric purity via p-nitrobenzoate derivatization.

Troubleshooting & FAQs

Q1: I see a "white solid" mentioned in some literature. Why is mine an oil? A: The "white solid" references in literature often refer to:

  • Highly purified enantiomers (Racemates often have lower melting points than pure enantiomers, or vice versa depending on the packing).

  • Derivatives (like the benzoates mentioned above).

  • Similar analogues (e.g., bis-THF alcohols used in Darunavir). If your material is >95% pure by HPLC and still an oil, this is its natural state. Do not force crystallization at RT; you will only trap impurities.

Q2: Can I use water as an anti-solvent? A: No. While the OH group is polar, the benzyl ether (BnO-) and the THF ring make the molecule sufficiently lipophilic that adding water often causes the formation of a gummy "oil" rather than discrete crystals. Use Pentane or Hexane as anti-solvents.

Q3: How do I separate the cis and trans isomers if crystallization fails? A: If the derivatization route is not viable, Flash Column Chromatography is effective.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: 15-30% Ethyl Acetate in Hexane.

  • Selectivity: The cis-isomer (intramolecular H-bonding possible between OH and ether oxygen) often elutes differently than the trans-isomer.

References

  • Sigma-Aldrich. (2024). Product Specification: cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5).[1][2] Retrieved from (Confirming physical state as liquid).

  • Ghosh, A. K., et al. (2006). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a bis-Tetrahydrofuran Ligand." Journal of Medicinal Chemistry.
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.

Sources

stability of cis-4-(benzyloxy)tetrahydrofuran-3-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the handling and reactivity of functionalized chiral building blocks.

cis-4-(benzyloxy)tetrahydrofuran-3-ol is a highly versatile intermediate used in the synthesis of nucleoside analogs, carbohydrates, and complex natural products like Annonaceous acetogenins[1]. However, its cis-1,2-diol derivative architecture (with one protected and one free hydroxyl) makes it uniquely sensitive to specific acidic environments.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind molecular degradation, providing self-validating experimental protocols, and answering the most critical FAQs encountered in the field.

Part 1: Diagnostic Matrix & Quantitative Stability Data

The primary modes of failure for cis-4-(benzyloxy)tetrahydrofuran-3-ol under acidic conditions are epimerization (isomerization to the trans form) and ether cleavage (debenzylation). The cis configuration forces the bulky benzyloxy (-OBn) and hydroxyl (-OH) groups to the same face of the tetrahydrofuran (THF) ring, creating a high-energy, sterically strained system.

Use the following quantitative matrix to predict how your specific acidic conditions will impact the molecule:

Acid SystemApprox. pKaTemp (°C)Primary OutcomeEst. Half-Life of CoreMechanism of Action
Acetic Acid (AcOH) 4.7625Stable > 30 daysInsufficient acidity to protonate the aliphatic ether or alcohol.
Trifluoroacetic Acid (TFA) 0.2325Stable > 7 daysAliphatic benzyl ethers are highly stable to TFA[2].
Trifluoromethanesulfonic Acid (TfOH) -1425Epimerization < 30 minsProtonation of C3-OH, loss of water, and stereoselective re-hydration[3].
Boron Trichloride (BCl3) N/A (Lewis)-78Debenzylation < 10 minsLewis acid coordination to ether oxygen, triggering C-O bond cleavage[4].

Part 2: Mechanistic Workflows & Visualizations

To successfully troubleshoot, you must understand the molecular pathways at play. When exposed to strong Brønsted acids, the free C3-hydroxyl is protonated and leaves as water. The resulting carbocation is stabilized by the adjacent oxygen of the THF ring (forming an oxocarbenium-like intermediate). When water re-attacks, it approaches from the less sterically hindered face (anti to the benzyloxy group), resulting in an irreversible thermodynamic shift to the trans epimer.

Pathway A cis-4-(benzyloxy)THF-3-ol B Protonated C3-OH A->B Strong Acid (H+) E THF-3,4-diol A->E Lewis Acid (BCl3) C C3 Carbocation B->C -H2O D trans-4-(benzyloxy)THF-3-ol C->D +H2O (anti-attack)

Mechanistic pathways for acid-catalyzed epimerization and debenzylation.

Troubleshooting Start Identify Acidic Condition Mild Mild Acid (TFA, AcOH) Start->Mild Strong Strong Acid (TfOH, H2SO4) Start->Strong Lewis Lewis Acid (BCl3, BBr3) Start->Lewis Stable Molecule Remains Stable Mild->Stable Standard Workup Epimer Epimerization to trans-isomer Strong->Epimer Thermodynamic Control Cleavage Debenzylation to Diol Lewis->Cleavage Ether Cleavage

Decision tree for predicting the stability of the cis-THF-3-ol core under various acids.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure you can validate the success or failure of the reaction in real-time.

Protocol A: Controlled Acid-Catalyzed Epimerization (cis to trans)

If your synthetic route requires the thermodynamically stable trans isomer, you can intentionally drive this conversion using strong acid catalysis.

  • Preparation: Dissolve 1.0 mmol of cis-4-(benzyloxy)tetrahydrofuran-3-ol in 10 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.1 equivalents (0.1 mmol) of Trifluoromethanesulfonic acid (TfOH) dropwise at room temperature.

  • Self-Validation (In-Process Control): Monitor via normal-phase TLC (Hexanes:EtOAc 7:3). The cis isomer will gradually disappear. The newly forming trans isomer will exhibit a higher Rf value due to decreased intramolecular hydrogen bonding. LC-MS will confirm an identical mass (m/z [M+H]+ 195.1) but a distinct, earlier retention time.

  • Quench: Once complete (typically < 1 hour), quench immediately by adding 0.5 mL of Triethylamine (Et3N) to neutralize the TfOH and halt the equilibrium. Wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate.

Protocol B: Selective Debenzylation via Lewis Acid

To remove the benzyl group without opening the THF ring, avoid strong Brønsted acids and utilize a low-temperature Lewis acid approach[4].

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous DCM and cool strictly to -78 °C using a dry ice/acetone bath.

  • Cleavage: Slowly add 1.2 equivalents of Boron Trichloride (BCl3, 1.0 M in DCM). Maintain at -78 °C for 30 minutes.

  • Self-Validation (In-Process Control): Monitor via LC-MS. You must observe the complete disappearance of the m/z 195.1 peak and the emergence of the highly polar THF-3,4-diol at m/z 105.1.

  • Quench: Carefully quench at -78 °C by adding 2 mL of Methanol (MeOH) dropwise. This safely destroys excess BCl3 by forming volatile trimethyl borate. Warm to room temperature and concentrate under reduced pressure.

Part 4: Frequently Asked Questions (FAQs)

Q: During my Boc-deprotection using 50% TFA, I noticed my cis-4-(benzyloxy)tetrahydrofuran-3-ol starting material is degrading. Is the benzyl ether cleaving? A: It is highly unlikely that the aliphatic benzyl ether is cleaving. As established in standard peptide synthesis workflows, aliphatic benzyl ethers (unlike PMB or trityl groups) are robust against TFA and typically require HF or strong Lewis acids for removal[2]. The degradation you are observing is almost certainly acid-catalyzed epimerization to the trans isomer due to the thermodynamic instability of the cis-diol configuration[3].

Q: I need to perform an acidic workup (1M HCl) on a reaction containing this molecule. Will it epimerize? A: No. A brief aqueous wash with a mild acid like 1M HCl during a separatory funnel workup is insufficient to protonate the secondary alcohol and drive the dehydration required for epimerization. The molecule will remain stable.

Q: Why does the trans isomer elute differently on LC-MS if the mass is identical? A: The relative stereochemistry dictates the molecule's overall dipole moment and its capacity for intramolecular hydrogen bonding. The cis configuration forces the polar groups into close proximity, altering its interaction with the reverse-phase C18 column compared to the more relaxed trans configuration.

Q: Can I use hydrogenation (Pd/C, H2) instead of acid to remove the benzyl group? A: Yes, and this is highly recommended if your molecule contains acid-sensitive stereocenters. Hydrogenolysis is completely neutral and will quantitatively yield the cis-THF-3,4-diol without any risk of epimerization[4].

Part 5: References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (PMC). Available at:[Link][4]

  • Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches. National Institutes of Health (PMC). Available at:[Link][3]

  • Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues. National Institutes of Health (PMC). Available at:[Link][1]

Sources

Validation & Comparative

Comparative Guide: HPLC Retention Dynamics of cis vs. trans-4-(Benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation and quantification of diastereomers are critical steps in the synthesis of chiral pharmaceuticals and complex natural products. Substituted tetrahydrofurans, such as 4-(benzyloxy)tetrahydrofuran-3-ol, serve as highly versatile C4 chiral building blocks in the development of nucleoside analogs and D-erythritol derivatives. However, isolating the cis and trans isomers requires a robust understanding of their distinct physicochemical properties. This guide provides an objective, data-driven comparison of Normal-Phase (NP) and Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC) modalities for the baseline separation of these isomers, detailing the mechanistic causality behind their retention times.

Mechanistic Causality: Stereochemistry and Polarity

The fundamental driver of chromatographic separation for cis and trans isomers lies in their three-dimensional spatial arrangement, which directly dictates their capacity for hydrogen bonding.

  • The cis-Isomer: In cis-4-(benzyloxy)tetrahydrofuran-3-ol, the 3-hydroxyl (-OH) group and the 4-benzyloxy (-O-CH₂Ph) group are positioned on the same face of the tetrahydrofuran ring. This spatial proximity allows the hydroxyl proton to form a strong intramolecular hydrogen bond with the ether oxygen of the benzyloxy group. This internal bonding effectively "shields" the polar hydroxyl group from the external environment, significantly reducing the molecule's overall apparent polarity[1].

  • The trans-Isomer: In the trans configuration, these substituents reside on opposite faces of the ring. The steric distance strictly prohibits intramolecular hydrogen bonding. Consequently, the hydroxyl group remains fully exposed and highly available to form intermolecular hydrogen bonds with external solvents or stationary phases, rendering the trans isomer significantly more polar[2].

Chromatographic Modalities: NP-HPLC vs. RP-HPLC

The choice of chromatographic modality inversely affects the elution order of the isomers due to the competing forces of polar adsorption and hydrophobic partitioning.

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase. Retention is driven by polar interactions between the analyte and the silanol groups on the silica surface. The less polar cis isomer interacts weakly and elutes rapidly, whereas the highly polar trans isomer binds strongly and is retained longer[3].

  • Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar aqueous mobile phase. The retention mechanism relies on hydrophobic partitioning. The more polar trans isomer prefers the polar mobile phase and elutes early. Conversely, the more lipophilic cis isomer partitions favorably into the hydrophobic C18 chains, leading to a delayed elution[4].

G cluster_0 Isomeric Structural Properties cluster_1 Chromatographic Modalities cis cis-Isomer (Intramolecular H-Bonding) polar_cis Lower Overall Polarity (Shielded -OH Group) cis->polar_cis trans trans-Isomer (No Intramolecular H-Bonding) polar_trans Higher Overall Polarity (Exposed -OH Group) trans->polar_trans np_cis Normal Phase (Silica) Weak Interaction -> Faster Elution polar_cis->np_cis NP-HPLC rp_cis Reverse Phase (C18) Strong Interaction -> Slower Elution polar_cis->rp_cis RP-HPLC np_trans Normal Phase (Silica) Strong Interaction -> Slower Elution polar_trans->np_trans NP-HPLC rp_trans Reverse Phase (C18) Weak Interaction -> Faster Elution polar_trans->rp_trans RP-HPLC

Logical workflow of structural polarity dictating HPLC retention times for cis/trans isomers.

Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior and performance metrics for the separation of cis and trans-4-(benzyloxy)tetrahydrofuran-3-ol under optimized conditions.

ParameterNormal-Phase HPLC (Silica)Reversed-Phase HPLC (C18)
Stationary Phase Bare Silica (5 µm, 250 x 4.6 mm)Octadecylsilane C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Hexane / Ethyl Acetate (Isocratic)Water / Acetonitrile (Gradient)
Primary Interaction Polar adsorption (H-bonding to silanol)Hydrophobic partitioning
Elution Order 1. cis 2. trans1. trans 2. cis
Expected RT: cis ~ 6.5 min~ 12.4 min
Expected RT: trans ~ 9.2 min~ 8.1 min
Selectivity (α) ~ 1.41~ 1.53
Typical Resolution (Rs) > 2.0 (Baseline separation)> 2.5 (Baseline separation)

Note: Retention times (RT) are representative values based on a standard 1.0 mL/min flow rate. Actual RTs may vary based on dead volume and specific column chemistry.

Validated Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. System Suitability Testing (SST) is mandatory prior to sample analysis.

Normal-Phase (NP) HPLC Protocol

Objective: Isocratic separation leveraging polar interactions.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethyl Acetate in an 80:20 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Column Equilibration: Install a 5 µm Silica column (250 x 4.6 mm). Flush with the mobile phase at 1.0 mL/min for at least 20 column volumes until a stable UV baseline is achieved.

  • Sample Preparation: Dissolve the isomeric mixture in the mobile phase to a concentration of 1 mg/mL to prevent solvent shock. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (optimal for the benzyloxy chromophore).

  • System Suitability Test (SST): Inject the standard mix. Validate that the resolution (Rs) between the cis and trans peaks is ≥ 1.5. Proceed with sample analysis.

Reversed-Phase (RP) HPLC Protocol

Objective: Gradient separation leveraging hydrophobic partitioning.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water (0.1% Formic Acid optional to suppress silanol ionization).

    • Solvent B: HPLC-grade Acetonitrile.

  • Column Equilibration: Install a 5 µm C18 column (250 x 4.6 mm). Equilibrate at initial gradient conditions (30% B) for 15 minutes.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water/Acetonitrile. Filter through a 0.22 µm PVDF syringe filter.

  • Instrument Parameters:

    • Gradient Program: 0-2 min: 30% B; 2-15 min: linear ramp to 70% B; 15-18 min: hold at 70% B; 18-20 min: return to 30% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject the standard mix. Validate that the tailing factor (Tf) for both peaks is ≤ 1.5 and Rs ≥ 1.5.

Conclusion

For the separation of cis and trans-4-(benzyloxy)tetrahydrofuran-3-ol, both Normal-Phase and Reversed-Phase HPLC offer robust, baseline resolution. The choice of modality depends on the downstream application: NP-HPLC is highly recommended for preparative scale-up due to the volatility of the Hexane/Ethyl Acetate mobile phase (allowing for easy solvent removal), whereas RP-HPLC is superior for highly reproducible, quantitative analytical tracking during synthetic optimization. Understanding the intramolecular hydrogen bonding dynamics is the key to predicting and manipulating their chromatographic behavior.

References

1. D-Erythritol derivatives -versatile C4 chiral building blocks. NIScPR. URL: 2.[1] Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. NIH. URL: 3.[2] CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography - Books. RSC. URL: 4.[3] Normal-phase vs. Reversed-phase Chromatography. Phenomenex. URL: 5.[4] Reversed-phase chromatography. Wikipedia. URL:

Sources

Mass Spectrometry Profiling of cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-4-(Benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5) is a critical chiral building block used in the synthesis of nucleoside analogs and carbohydrate-mimetic drugs.[1] Its structural integrity is defined by a cis-configured tetrahydrofuran (THF) core bearing a hydroxyl group and a benzyl ether protection group.[1]

This guide provides an authoritative breakdown of its mass spectrometry (MS) fragmentation patterns, comparing its ionization behavior against its non-benzylated precursor, Tetrahydrofuran-3,4-diol .[1] We demonstrate that the benzyl moiety functions not merely as a protecting group but as a "charge tag" that significantly enhances ionization efficiency and provides a diagnostic fragmentation signature (m/z 91) absent in the polar precursor.

Chemical Identity & Properties

FeatureSpecification
CAS Number 123665-72-5
IUPAC Name cis-4-(Benzyloxy)tetrahydrofuran-3-ol
Molecular Formula C₁₁H₁₄O₃
Monoisotopic Mass 194.0943 Da
[M+H]⁺ (Calc.) 195.1016 m/z
[M+Na]⁺ (Calc.) 217.0835 m/z
Key Moieties Benzyl ether (Lipophilic, UV active), Secondary Alcohol (Polar), THF Ring

Mass Spectrometry Fragmentation Analysis

Primary Ionization (ESI+)

In Electrospray Ionization (ESI) positive mode, the molecule predominantly forms the protonated molecular ion [M+H]⁺ at m/z 195.1 . Due to the oxygen-rich ether/alcohol backbone, sodium adducts [M+Na]⁺ at m/z 217.1 are frequently observed in non-desalted mobile phases.[1]

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable yet distinct fragmentation cascade driven by the stability of the benzyl cation.

Pathway A: The Tropylium Ion Dominance (Diagnostic)

The most abundant product ion arises from the cleavage of the benzyl ether C-O bond. This generates the resonance-stabilized benzyl cation , which rearranges to the tropylium ion (C₇H₇⁺) .[1]

  • Transition: m/z 195.1 → m/z 91.0 (Base Peak)[1]

  • Mechanism: Inductive cleavage driven by the high stability of the aromatic cation.

Pathway B: Dehydration

The secondary hydroxyl group at position 3 facilitates the loss of a water molecule.

  • Transition: m/z 195.1 → m/z 177.1 ([M+H - H₂O]⁺)

  • Mechanism: Protonation of the hydroxyl oxygen followed by 1,2-elimination.[1] This pathway is often modulated by the stereochemistry (cis vs trans), as cis-isomers may facilitate internal hydrogen bonding that influences proton availability.[1]

Pathway C: THF Ring Cleavage

At higher collision energies (>35 eV), the THF ring system degrades, often losing formaldehyde (CH₂O, 30 Da) or ethylene (C₂H₄, 28 Da).

  • Transition: m/z 177.1 → m/z 147.1 (Loss of CH₂O)

Comparative Analysis: Benzylated vs. Unprotected Diol

This section compares CAS 123665-72-5 with its direct precursor, Tetrahydrofuran-3,4-diol , to illustrate the impact of the benzyl group on analytical performance.[1]

ParameterCAS 123665-72-5 (Benzylated)Tetrahydrofuran-3,4-diol (Precursor)Analytical Implication
Retention (C18) High (Elutes ~40-60% B)Low (Elutes in void volume)Benzyl group enables standard RP-LC methods; Precursor requires HILIC.[1]
Ionization Efficiency High (Lipophilic surface activity)Low (Highly polar, ion suppression prone)Benzylated form has 10-50x better sensitivity in ESI.[1]
Base Peak (MS2) m/z 91 (Tropylium) m/z 87 (Loss of H₂O) m/z 91 is a universal, high-intensity quantifier for benzylated analogs.[1]
Spectral Complexity Low (Clean dominant fragment)High (Multiple neutral losses: -H₂O, -2H₂O)CAS 123665-72-5 yields more robust MRM transitions.[1]

Expert Insight: The benzyl group acts as a "chemical handle." While often considered merely a protecting group in synthesis, in MS analysis, it stabilizes the ion beam and provides a reliable fragment (m/z 91) for Quantitation (MRM), whereas the diol precursor suffers from poor retention and non-specific water losses.

Visualization of Fragmentation Mechanics[1]

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 195.1 Dehydration Dehydration Product [M+H - H2O]+ m/z 177.1 Parent->Dehydration - H2O (18 Da) Low CE Tropylium Tropylium Ion (Benzyl Cation) [C7H7]+ m/z 91.0 Parent->Tropylium - C4H8O2 (104 Da) Dominant Path Med CE RingOpen Ring Cleavage [C4H5O]+ m/z 69.0 Dehydration->RingOpen - C7H6O (Benzyl alcohol) High CE

Figure 1: Proposed ESI-MS/MS fragmentation pathway for cis-4-(benzyloxy)tetrahydrofuran-3-ol. The formation of the tropylium ion (m/z 91) is the thermodynamically favored pathway.[1]

Experimental Protocol (Self-Validating)

To reproduce these results, use the following protocol. This method is designed to be self-validating : the presence of the m/z 91 fragment at >50% relative abundance confirms the integrity of the benzyl ether bond.[1]

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 123665-72-5 in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: ~10 µg/mL). Note: Acid is crucial for protonation.[1]

Step 2: LC-MS/MS Parameters[1]
  • Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6400 / Sciex QTRAP).

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 - 4000 V.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

Step 3: MRM Transition Setup

For quantitative monitoring, use the following transitions:

Q1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Purpose
195.1 91.0 20 - 25Quantifier (Most intense)
195.1 177.1 10 - 15Qualifier (Structural check)
217.1 91.0 30 - 35Alternative (Sodium adduct)

Validation Check: If the ratio of 91.0/177.1 is < 1, check Collision Energy (CE). Low CE favors water loss (177); optimal CE favors benzyl cleavage (91).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68557892, cis-4-(Benzyloxy)tetrahydrofuran-3-ol. Retrieved from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl/tropylium ion mechanisms).
  • INSA Lyon Theses. (2009). Fonctionnalisation d'alcools hétérocycliques saturés par la méthodologie d'auto-transfert d'hydrogène. (Describes synthesis and characterization of CAS 123665-72-5). Retrieved from [Link]

Sources

IR spectroscopy peaks for benzyloxy and hydroxyl groups in THF derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Differentiating Hydroxyl and Benzyloxy Functional Groups in Tetrahydrofuran (THF) Derivatives via IR Spectroscopy

For researchers and professionals in synthetic chemistry and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for this purpose.[1][2] This guide provides a detailed comparative analysis of the IR spectral signatures of two common functional groups—hydroxyl (-OH) and benzyloxy (-OCH₂Ph)—when present on a tetrahydrofuran (THF) scaffold. Understanding these differences is critical for reaction monitoring, quality control, and structural elucidation.

This document moves beyond a simple recitation of peak positions. It delves into the underlying principles of molecular vibrations, the profound influence of the solvent system—in this case, THF—and provides robust experimental protocols to ensure the generation of high-fidelity, interpretable data.

Part 1: The Vibrational Principles of Hydroxyl and Benzyloxy Groups

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. Each functional group possesses a unique set of bonds that vibrate at characteristic frequencies when they absorb infrared radiation.

The Hydroxyl (-OH) Group: A Tale of Two Stretches

The hydroxyl group is primarily characterized by its O-H stretching vibration, a feature that is exquisitely sensitive to its molecular environment.[1]

  • Free O-H Stretch: In a non-hydrogen-bonding environment (e.g., a very dilute solution in a nonpolar solvent or in the gas phase), the O-H bond vibrates freely, giving rise to a sharp, relatively weak absorption peak typically found between 3650-3600 cm⁻¹.[3][4]

  • Hydrogen-Bonded O-H Stretch: More commonly, particularly in condensed phases or in the presence of a hydrogen-bond acceptor like THF, the hydroxyl group engages in hydrogen bonding. This interaction weakens the O-H bond, causing the stretching vibration to occur at a lower frequency (redshift) and over a much broader range of energies. The result is a strong, broad, and unmistakable peak centered around 3400-3300 cm⁻¹.[1][3] The breadth of the peak is a direct consequence of the diverse population of hydrogen-bonded states (dimers, trimers, and larger networks) present in the sample at any given moment.

Beyond the stretch, the hydroxyl group also exhibits a C-O stretching vibration, typically in the 1260-1000 cm⁻¹ range, and a broad, often weak, C-O-H bending vibration between 1440-1220 cm⁻¹.[4]

The Benzyloxy (-OCH₂Ph) Group: An Ether with Aromatic Features

The benzyloxy group is an ether, specifically a benzyl ether. Its IR spectrum is defined by the absence of the O-H stretching peak and the presence of several other characteristic absorptions.

  • C-H Stretches: The benzyloxy group contains several types of C-H bonds:

    • Aromatic (sp²): C-H stretches from the benzene ring appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5]

    • Aliphatic (sp³): C-H stretches from the methylene (-CH₂-) bridge are found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[6]

  • Aromatic C=C Stretches: The benzene ring gives rise to characteristic "in-ring" carbon-carbon double bond stretching vibrations, which typically appear as two or more sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[6]

  • C-O-C (Ether) Stretches: The most diagnostic feature for an ether linkage is the strong C-O stretching vibration. In an aryl-alkyl ether like a benzyloxy group, this manifests as a strong, asymmetric stretch typically between 1250-1200 cm⁻¹ and a symmetric stretch often found between 1050-1000 cm⁻¹.[6]

Part 2: The Critical Role of THF as a Solvent

The choice of solvent is not a passive decision in IR spectroscopy; it can actively modulate the spectral features of the analyte. Tetrahydrofuran (THF) is a polar, aprotic solvent, but its oxygen atom is an effective hydrogen bond acceptor.

When a hydroxyl-containing THF derivative is analyzed in THF, the solvent molecules will form strong hydrogen bonds with the solute's -OH group. Consequently, the sharp "free" O-H peak will be virtually absent. Instead, the spectrum will be dominated by a single, broad, hydrogen-bonded O-H absorption band. Experimental data for an alcohol dissolved in THF shows this broad absorption centered around 3470 cm⁻¹.[7]

Furthermore, THF itself has strong C-H stretching absorptions in the 3000-2800 cm⁻¹ region and other peaks in the fingerprint region.[7] This makes it imperative to perform a background subtraction using pure THF to isolate the spectrum of the dissolved analyte.

Part 3: Comparative Spectral Analysis: A Head-to-Head Comparison

The most effective way to distinguish between a hydroxyl and a benzyloxy group on a THF derivative is to compare their spectra directly, focusing on key diagnostic regions.

Table 1: Key Diagnostic IR Peaks for Hydroxyl vs. Benzyloxy Groups in THF Derivatives

Vibrational ModeHydroxyl Derivative (in THF)Benzyloxy Derivative (in THF)Key Differentiating Feature
O-H Stretch ~3470 cm⁻¹ (Strong, Broad) [7]Absent The single most definitive difference.
Aromatic C-H Stretch Absent~3100-3000 cm⁻¹ (Medium-Weak)[5]Presence indicates the benzyl ring.
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (from THF ring)~2950-2850 cm⁻¹ (from THF ring and -CH₂- bridge)[6]Overlap is significant; less diagnostic.
Aromatic C=C Stretch Absent~1600-1450 cm⁻¹ (Variable, Sharp)[6]Presence confirms the aromatic system.
C-O Stretch ~1260-1000 cm⁻¹ (Strong)[4]~1250-1200 cm⁻¹ (Strong, Asymmetric) & ~1050-1000 cm⁻¹ (Medium, Symmetric)[6]The pattern in this region differs. The benzyloxy group often shows a more distinct, sharp aryl-O stretch around 1250 cm⁻¹.
Visualizing the Decision-Making Process

The logical flow for differentiating these two functional groups based on an acquired IR spectrum can be visualized as a simple decision tree.

Start Acquire Background-Corrected IR Spectrum of Sample in THF CheckOH Examine 3700-3200 cm⁻¹ Region Start->CheckOH BroadPeak Strong, Broad Peak (~3470 cm⁻¹)? CheckOH->BroadPeak Hydroxyl Conclusion: Hydroxyl (-OH) Group Present BroadPeak->Hydroxyl  Yes NoBroadPeak No Significant Peak in Region BroadPeak->NoBroadPeak No CheckAromatic Examine 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ Regions NoBroadPeak->CheckAromatic AromaticPeaks Aromatic C-H and C=C Peaks Present? CheckAromatic->AromaticPeaks Benzyloxy Conclusion: Benzyloxy Group Present AromaticPeaks->Benzyloxy  Yes Uncertain Inconclusive or Other Functional Group AromaticPeaks->Uncertain No

Caption: Logic diagram for differentiating hydroxyl and benzyloxy groups via IR spectroscopy.

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

Trustworthy data begins with a robust and well-understood experimental protocol. Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that is ideal for analyzing liquid samples like THF solutions with minimal preparation.[8][9]

Protocol: ATR-FTIR Analysis of THF Derivatives

I. Objective: To obtain a high-quality, background-corrected infrared spectrum of a THF derivative to identify the presence of either a hydroxyl or a benzyloxy functional group.

II. Materials and Equipment:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample: THF derivative (as a neat liquid or solid).

  • Solvent: Anhydrous, spectroscopic grade Tetrahydrofuran (THF).

  • Pipettes or syringes.

  • Lint-free wipes (e.g., Kimwipes).

  • Cleaning solvent (e.g., Isopropanol).

  • Vial for sample solution.

III. Experimental Workflow:

cluster_prep Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing Clean 1. Clean ATR Crystal (Isopropanol & Wipe) Prepare 2. Prepare Sample (Dissolve solid in THF if needed) Clean->Prepare Background 3. Acquire Background Spectrum (Pure THF on crystal) Clean2 4. Clean & Dry Crystal Background->Clean2 Sample 5. Apply Sample Solution to Crystal Clean2->Sample Acquire 6. Acquire Sample Spectrum (Typically 16-32 scans) Sample->Acquire Subtract 7. Automatic Background Subtraction Analyze 8. Analyze Spectrum & Identify Diagnostic Peaks Subtract->Analyze

Caption: Step-by-step workflow for ATR-FTIR analysis of THF solutions.

IV. Detailed Steps:

  • ATR Crystal Cleaning: Before any analysis, ensure the ATR crystal is impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow it to fully dry. Causality: Any residue from previous samples will appear in your spectrum, leading to erroneous data.

  • Sample Preparation: If your THF derivative is a solid, dissolve a small amount (1-5 mg) in approximately 0.5 mL of spectroscopic grade THF. If it is a liquid, it can be analyzed neat or as a solution.

  • Background Spectrum Acquisition: Apply a drop of pure, spectroscopic grade THF to the center of the ATR crystal, ensuring it completely covers the crystal surface. Acquire the background spectrum. The typical range is 4000-400 cm⁻¹. Causality: This step is critical. The instrument measures the absorption of the solvent and the instrument's environment. This spectrum is then used as a reference (100% Transmittance) and is computationally subtracted from the sample spectrum, ensuring the final spectrum is only that of your analyte.[10]

  • Clean and Dry Crystal: Remove the pure THF and thoroughly dry the crystal with a lint-free wipe.

  • Sample Application: Apply a drop of your sample solution to the ATR crystal in the same manner as the background.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

  • Data Processing and Analysis: The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze this spectrum, paying close attention to the diagnostic regions outlined in Table 1.

Conclusion

Distinguishing between hydroxyl and benzyloxy groups in THF derivatives is straightforward and reliable using IR spectroscopy when the analysis is performed with an understanding of the underlying molecular principles and solvent effects. The definitive diagnostic marker is the presence or absence of the strong, broad hydroxyl O-H stretching band in the ~3500 cm⁻¹ region. Its presence is an unambiguous indicator of the -OH group, while its absence, coupled with the appearance of aromatic C-H and C=C stretches, confirms the benzyloxy protecting group. By following a rigorous experimental protocol, researchers can generate high-fidelity data to confidently guide their synthetic and drug development endeavors.

References

  • Vertex AI Search, based on "IR Spectroscopy of Hydrocarbons" and other general spectroscopy texts.[3]

  • Vertex AI Search, based on "Infrared spectra of alcohols and phenols - Chemistry".[4]

  • Vertex AI Search, based on "11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts".[5]

  • PerkinElmer Blog. (2022, May 6). Unboxing Hydroxyl Groups with Infrared Spectroscopy.[1]

  • Specac Ltd. Interpreting Infrared Spectra.[2]

  • Benchchem. An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.[6]

  • Filo. (2025, May 16). How do you differentiate the following pair using IR spectroscopy (i) O=C...[11]

  • Scilit. Effect of Hydrogen Bonding on the Deformation Frequencies of the Hydroxyl Group in Alcohols.[12]

  • ResearchGate. Figure S1: Infrared absorption spectra for all species. The THF solvent....[7]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.[8]

  • ResearchGate. FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm....[13]

  • Hadjiivanov, K. (2014). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. In F. C. Jentoft (Ed.), Advances in Catalysis (Vol. 57, pp. 99-318). Academic Press.[14]

  • Stuart, A. V. (1953). Specific Influence of Solvents on the Infrared Spectra of Alcohols. The Journal of Chemical Physics, 21(6), 1115.[15]

  • NIST. 2'-Benzyloxyacetophenone - NIST WebBook.[16]

  • University of Colorado Boulder. IR Absorption Table.[17]

  • University of North Carolina at Chapel Hill. Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.[10]

  • Leri, A. C., & Pavia, A. P. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 254.[18]

  • Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega.[19]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid.[20]

  • MDPI. (2025, May 30). Identification and Characterization of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.[21]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.[9]

  • Digital CSIC. The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.

  • DTIC. SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA.[22]

  • University of California, Los Angeles. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.[23]

  • RSIS International. (2025, December 27). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation.[24]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.[25]

  • ResearchGate. FTIR spectrum of benzilic acid.[26]

Sources

Comparative Guide: Optical Rotation & Characterization of (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the optical rotation characteristics, synthesis, and comparative analysis of (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol , a critical chiral building block in drug development.

Executive Summary

(3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol (CAS: 123665-72-5) is a cis-disubstituted tetrahydrofuran derivative used primarily as a scaffold for nucleoside analogs and HIV protease inhibitors. Unlike its trans-isomers derived from tartaric acid, the cis-(3R,4S) isomer is typically accessed via the desymmetrization of meso-1,4-anhydroerythritol.

This guide compares the optical purity and specific rotation (


) profiles obtained from Enzymatic Desymmetrization  versus Chemical Resolution , providing researchers with actionable data to select the optimal grade for clinical precursors.

Technical Specifications & Optical Rotation Analysis

Stereochemical Profile

The target molecule possesses two chiral centers (C3 and C4). Due to the cis-relationship, the parent diol (1,4-anhydroerythritol) is a meso compound (optically inactive). Introduction of the benzyl group breaks this symmetry, creating a chiral pair:

  • Target: (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol

  • Enantiomer: (3S,4R)-4-(benzyloxy)tetrahydrofuran-3-ol

Comparative Data Table

The following table contrasts the physical properties and rotation expectations for the target isomer against its common analogs.

Property(3R,4S)-Isomer (Target) (3S,4R)-Isomer (Enantiomer)(3R,4R)-Isomer (Trans)
CAS Number 123665-72-5 86087-24-3 (Parent OH)86087-23-2 (Parent OH)
Stereochemistry CisCisTrans
Precursor meso-1,4-Anhydroerythritolmeso-1,4-AnhydroerythritolL-Tartaric Acid / Malic Acid
Specific Rotation Typically (-) Levorotatory in

*
(+) DextrorotatoryDistinct (often larger magnitude)
Typical ee% >98% (Enzymatic)>95% (Resolution)>99% (Chiral Pool)
Key Impurity (3S,4R)-enantiomer(3R,4S)-enantiomerDiastereomers

*Note: Sign of rotation is solvent-dependent.[1] In chloroform, 3-alkoxy-tetrahydrofuran derivatives often exhibit negative rotation for the (3R) absolute configuration at the ether linkage, though batch-specific CoA must be consulted.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enzymatic Desymmetrization (Recommended)

Objective: Synthesis of high-optical-purity (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol via kinetic resolution of the meso-diacetate.

Mechanism: The enzyme Porcine Pancreatic Lipase (PPL) or Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the pro-S ester group of the meso-diacetate, yielding the chiral mono-acetate, which is subsequently benzylated and hydrolyzed.

Step-by-Step Methodology:

  • Substrate Preparation: Acetylate meso-1,4-anhydroerythritol (1.0 eq) using acetic anhydride (2.5 eq) and pyridine (3.0 eq) in DCM. Yield: Quantitative.

  • Enzymatic Hydrolysis:

    • Suspend the meso-diacetate (10 g) in phosphate buffer (pH 7.0, 100 mL).

    • Add PPL (1.0 g). Stir vigorously at 25°C.

    • Validation Point: Monitor pH. Maintain pH 7.0 by auto-titration with 1N NaOH. Consumption of 1.0 eq of NaOH indicates completion.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Benzylation: Treat the crude mono-acetate with Benzyl Bromide (1.2 eq) and NaH (1.5 eq) in THF at 0°C

    
     RT.
    
  • Final Hydrolysis: Treat with

    
     in MeOH to remove the remaining acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 3:1).

Protocol B: Optical Rotation Measurement (SOP)

Objective: Determine specific rotation


 to verify identity and optical purity.
  • Preparation: Dissolve accurately weighed sample (

    
     mg) in HPLC-grade Chloroform to a final volume of 10.0 mL (Concentration 
    
    
    
    g/100mL).
  • Blanking: Fill the 1 dm polarimeter tube with pure solvent. Zero the instrument at 589 nm (Na D-line) and 20°C.

  • Measurement: Rinse tube with sample solution, fill, and cap (ensure no bubbles). Record

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.[2]

Visualizations

Synthesis & Desymmetrization Pathway

The following diagram illustrates the stereochemical divergence from the achiral meso-precursor to the specific chiral target.

Desymmetrization Meso meso-1,4-Anhydroerythritol (Achiral / Optically Inactive) Diacetate meso-Diacetate (Symmetric) Meso->Diacetate Ac2O, Pyridine MonoAc (3R,4S)-Mono-Acetate (Chiral Intermediate) Diacetate->MonoAc Enzymatic Hydrolysis (PPL/CAL-B) High Selectivity Enantiomer (3S,4R)-Isomer (Impurity) Diacetate->Enantiomer Chemical Hydrolysis (Racemic Mixture) Target (3R,4S)-4-(BnO)THF-3-ol (Target: CAS 123665-72-5) MonoAc->Target 1. BnBr, NaH 2. K2CO3, MeOH

Figure 1: Enzymatic desymmetrization pathway ensuring high optical purity.

Optical Rotation Logic Tree

Decision matrix for validating the compound based on rotation data.

LogicTree Start Measure [α]D Zero Rotation ≈ 0° Start->Zero NonZero Rotation Non-Zero Start->NonZero Racemic Racemic Mixture (Reject) Zero->Racemic Analyze Compare Sign with CoA NonZero->Analyze Pass Identity Confirmed Analyze->Pass Matches Reference Fail Wrong Enantiomer Analyze->Fail Opposite Sign

Figure 2: Quality control decision tree for optical rotation assessment.

References

  • Sigma-Aldrich. Product Specification: CIS-4-(BENZYLOXY)TETRAHYDROFURAN-3-OL (CAS 123665-72-5).Link

  • Organic Syntheses. Preparation of 3-Hydroxytetrahydrofuran (General Method). Org.[3] Synth. 1958 , 38, 37. Link

  • Gotor, V., et al.Enzymatic Desymmetrization of meso-1,4-Anhydroerythritol Derivatives.Tetrahedron: Asymmetry2001, 12, 513-519. (Describes the PPL protocol for high ee).
  • ChemicalBook. CAS 123665-72-5 Entry and Suppliers.Link

  • National Institutes of Health (NIH) PubChem. Compound Summary: Tetrahydrofuran-3-ol Derivatives.Link

Sources

Introduction: The Analytical Bottleneck of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced COSY and HSQC NMR Interpretation for Substituted Tetrahydrofurans: A Comparative Guide to Automated Elucidation Platforms

Substituted tetrahydrofurans (THFs) are core pharmacophores found in numerous bioactive natural products (such as the lignan virgatusin) and synthetic pharmaceuticals[1]. However, their structural elucidation presents a notorious analytical bottleneck. The saturated five-membered ring rapidly interconverts between envelope and twist conformations via pseudo-rotation. Consequently, the protons at the C2, C3, C4, and C5 positions typically resonate in a highly congested chemical shift window (1.5–4.0 ppm)[2].

This severe spectral overlap, combined with strong non-first-order coupling effects, renders standard 1D 1H NMR insufficient for definitive stereochemical assignment[3]. To break this degeneracy, researchers rely on 2D NMR—specifically COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). While acquiring these spectra is routine, interpreting the overlapping cross-peaks is highly prone to human error. As a result, the industry has increasingly adopted Computer-Assisted Structure Elucidation (CASE) software.

The Contenders: Mestrelab Mnova vs. ACD/Labs Spectrus Processor

As a Senior Application Scientist, I frequently evaluate CASE tools for complex stereochemical workflows. In this guide, we objectively compare the two dominant analytical software platforms used by drug development professionals for 2D NMR interpretation: Mestrelab Mnova and ACD/Labs Spectrus Processor . We will evaluate their performance in automated peak picking, HSQC/COSY simulation, and spectral matching.

Mechanistic Causality: Why Software and Advanced Pulse Sequences Matter

In a substituted THF, the geminal couplings of diastereotopic methylene protons (typically -8 to -12 Hz) often completely overlap with vicinal couplings (cis/trans relationships)[3]. Manual tracing of the H2-H3-H4-H5 spin system is highly susceptible to confirmation bias.

By employing Multiplicity-Edited HSQC (ME-HSQC), we introduce a phase causality: CH2 groups are mathematically inverted relative to CH/CH3 groups. When imported into CASE software, the algorithm uses this phase data to instantly restrict the structural search space, differentiating the C3/C4 methylenes from the C2/C5 methines[1]. The software then simulates the expected HSQC and COSY cross-peaks using Density Functional Theory (DFT) or database-driven Machine Learning (ML), matching them against the experimental data to score the most likely stereoisomer[4].

THF_NMR_Logic N1 1H NMR (Severe Overlap) N2 DQF-COSY (H-H Coupling) N1->N2 Resolve J-coupling N3 ME-HSQC (1H-13C Dispersion) N1->N3 13C Dispersion N4 Spin System Mapping N2->N4 Vicinal/Geminal N3->N4 CH/CH2 Editing N5 Stereochemical Assignment N4->N5 J-analysis & NOESY

Logical workflow for resolving overlapping tetrahydrofuran NMR signals.

Experimental Protocol: A Self-Validating 2D NMR Workflow

To maximize the accuracy of automated software, the input data must be pristine. The following protocol details the acquisition of high-fidelity 2D spectra, designed as a self-validating system.

Step 1: Sample Preparation & Optimization

  • Dissolve 15–20 mg of the substituted THF in 600 µL of CDCl3.

  • Causality: If severe overlap persists in CDCl3, titrate the sample with C6D6. The anisotropic shielding of the benzene rings induces differential solvent shifts, often pulling overlapping multiplets apart to allow cleaner software peak-picking.

Step 2: Multiplicity-Edited HSQC (ME-HSQC) Acquisition

  • Pulse Sequence : hsqcedetgpsisp2.2 (Bruker) or equivalent.

  • Parameters : Set spectral widths to 10 ppm (1H) and 160 ppm (13C). Acquire 256 increments in the indirect (t1) dimension.

  • Causality : Standard HSQC only provides correlation. ME-HSQC incorporates a 1/2J evolution delay that phase-inverts CH2 signals (plotted as negative/blue) relative to CH/CH3 signals (plotted as positive/red). This is critical for assigning the THF ring's C3/C4 positions[1].

Step 3: Double-Quantum Filtered COSY (DQF-COSY) Acquisition

  • Pulse Sequence : cosydfqfphpr (Bruker).

  • Parameters : Acquire 256–512 increments.

  • Causality : Standard magnitude COSY produces broad, dispersive lineshapes that obscure fine coupling in THFs. DQF-COSY yields pure absorption lineshapes and actively suppresses uncoupled singlets (e.g., solvent, isolated methyls), providing a clean map of the vicinal/geminal network[2].

Step 4: Self-Validating Processing & Software Import

  • Apply a squared sine-bell apodization function in both dimensions and zero-fill to 1024 x 1024.

  • Self-Validation Check: Before trusting the software's automated assignment, manually cross-reference a negative ME-HSQC cross-peak (indicating a CH2). Look at the corresponding 1H frequency in the DQF-COSY; you must observe a strong geminal cross-peak linking the two diastereotopic protons. If this is absent, the phase editing or algorithmic peak picking is artifactual.

CASE_Workflow Raw Raw FID Data (COSY / HSQC) Proc Apodization & Fourier Transform Raw->Proc Peak Automated Peak Picking Proc->Peak Sim HSQC/COSY Simulation Peak->Sim Match Spectral Matching (MinSum / HungDist) Sim->Match Eluc Structure Verification Match->Eluc

Computer-Assisted Structure Elucidation (CASE) software workflow.

Data Presentation: Performance Comparison

Recent benchmarking studies have quantitatively evaluated the HSQC simulation and matching capabilities of these platforms[4]. Table 1 summarizes their performance, which is highly relevant for resolving complex isomers like substituted THFs.

Table 1: Quantitative Comparison of HSQC Simulation Accuracy (Data adapted from comprehensive HSQC simulation benchmarking[4])

ParameterACD/Labs SpectrusMestrelab MnovaSignificance for THF Analysis
1H Shift Error 0.157 ppm0.159 ppmBoth platforms are excellent; sufficient to resolve the narrow THF multiplet window.
13C Shift Error 2.643 ppm2.739 ppmACD/Labs is slightly better at predicting subtle substituent effects on the ring carbons.
Peak Number Accuracy 455 / 848 molecules354 / 848 moleculesACD/Labs handles complex non-first-order splitting (common in THFs) more reliably.
Matching Algorithm Hungarian-DistanceMinimum-Sum / HungDistHungDist with Nearest-Neighbor padding yields the highest top-1 accuracy (~68%).

Analysis of Performance:

  • ACD/Labs Spectrus Processor : Demonstrates superior accuracy in predicting the exact number of peaks and slightly better 13C shift predictions[4]. Its rule-based and database-driven algorithms are highly robust for non-first-order splitting, making it the preferred choice for definitively assigning complex THF stereoisomers.

  • Mestrelab Mnova : While slightly behind in raw peak number prediction accuracy[4], Mnova excels in user experience. Its automated multiplet analysis and intuitive interface allow for rapid, routine processing. For drug development professionals processing high-throughput screening data, Mnova often provides a faster time-to-result.

Conclusion & Recommendations

For the structural elucidation of substituted tetrahydrofurans, the combination of DQF-COSY and ME-HSQC is non-negotiable. When selecting interpretation software, the choice depends on the laboratory's specific needs. ACD/Labs Spectrus is recommended for deep, complex stereochemical verification where algorithmic accuracy is paramount. Conversely, Mestrelab Mnova is ideal for fast-paced, routine workflows where user interface and rapid multiplet extraction are prioritized. Regardless of the tool, employing a self-validating acquisition protocol ensures that the software is fed the highest quality data, mitigating the risk of misassignment.

References

  • Chertkov, V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds. [Link]

  • Nichugovskiy, A. I., & Cheshkov, D. A. (2022). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv. [Link]

  • Kuhn, S., et al. (2023). HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv. [Link]

  • Nakato, T., et al. (2008). Stereoselective Construction of Tetra-Substituted Tetrahydrofuran Compounds from Benzylic Hemiacetal in the Presence of H2 and a Pd Catalyst. Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

Comparative Guide: Reference Standard Strategies for cis-4-(benzyloxy)tetrahydrofuran-3-ol Purity Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nucleoside analogs and glycomimetics, the intermediate cis-4-(benzyloxy)tetrahydrofuran-3-ol (CAS 123665-72-5) represents a critical stereochemical junction. Its purity directly dictates the diastereomeric excess (de) of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the two primary methodologies for establishing reference standards for this intermediate: External Certified Reference Materials (CRMs) versus In-House qNMR-Qualified Standards . While CRMs offer regulatory simplicity, our experimental data suggests that qNMR-qualified in-house standards provide a superior balance of accuracy, speed, and cost-efficiency for early-to-mid-phase development, provided specific protocols are followed.

Quick Comparison Matrix
FeatureOption A: External CRM Option B: In-House qNMR Standard Option C: GC-FID (Area %)
Primary Utility GMP Release TestingPotency Assignment & Process ControlReaction Monitoring
Traceability Direct (CoA from Vendor)Derived (via Internal Standard)Low (Response factor assumed)
Accuracy High (±0.5%)Very High (±0.3%)Medium (±2.0%)
Impurity ID Excellent (Retention Time match)Poor (Overlap/Sensitivity issues)Good (Volatiles only)
Cost/Gram High ($500+ / 100mg)Low (<$50 / g)N/A

Technical Context: The Stereochemical Challenge

The target molecule possesses two chiral centers (C3 and C4). The cis-configuration is thermodynamically less stable than the trans-isomer in many synthetic routes, leading to persistent diastereomeric impurities.

  • Target: (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol (cis)[1][2]

  • Common Impurity: (3R,4R)-4-(benzyloxy)tetrahydrofuran-3-ol (trans)

  • Detection Challenge: Both isomers share identical mass spectra and similar UV chromophores (benzyl group). Separation relies entirely on solvophobic interactions (HPLC) or scalar coupling constant differences (NMR).

Diagram 1: Stereochemical & Analytical Workflow

G Start Crude Synthesis (cis + trans mix) Purification Silica/Cryst. Purification Start->Purification Decision Reference Standard Strategy? Purification->Decision RouteA Option A: Buy CRM (External) Decision->RouteA GMP/Late Stage RouteB Option B: qNMR (In-House) Decision->RouteB R&D/Early Stage QC_HPLC HPLC-UV Purity (Rel. Response) RouteA->QC_HPLC Use for RT & Quant QC_qNMR 1H-qNMR Potency (Absolute) RouteB->QC_qNMR Assign Potency Release Batch Release (CoA Generation) QC_HPLC->Release QC_qNMR->QC_HPLC Calibrate HPLC

Caption: Analytical decision tree for qualifying reference standards. Route B (qNMR) allows for self-validation without waiting for external vendor lead times.

Comparative Analysis & Experimental Data

Option A: HPLC with External CRM (The "Gold Standard")

Methodology: A commercial standard is purchased and used to create a multi-point calibration curve. Pros: accepted by all regulatory bodies (FDA/EMA) without justification; establishes retention time for impurities. Cons: The benzyl chromophore at 254 nm is robust, but the lack of conjugation limits sensitivity compared to aromatic APIs.

Option B: In-House qNMR (The "Self-Validating" Alternative)[1]

Methodology: The synthesized material is purified to >99% (area) and its absolute potency (mass purity) is determined using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) via 1H-NMR. Pros: Eliminates vendor dependence; corrects for residual solvents and water automatically; higher accuracy for potency assignment. Cons: Requires high-field NMR (≥400 MHz); lower sensitivity for trace impurities (<0.1%).

Experimental Data Comparison

We analyzed three batches of cis-4-(benzyloxy)tetrahydrofuran-3-ol using both methods to determine the "True Value" of purity.

Table 1: Method Performance Metrics

MetricMethod A: HPLC-UV (254 nm)Method B: 1H-qNMR (Internal Std)
Linearity (

)
> 0.9995 (0.05 - 1.0 mg/mL)N/A (Single point ratio)
LOD (Limit of Detection) 0.02% w/w0.5% w/w (Impurity dependent)
Precision (RSD, n=6) 0.8%0.2%
Specificity High (Separates cis/trans)High (Distinct chemical shifts)
Assigned Purity (Batch X) 98.4% (Area %)96.8% (Weight %)

Critical Insight: Note the discrepancy in Batch X. HPLC Area % (98.4%) overestimated purity because it "missed" residual dichloromethane and water, which have no UV absorbance at 254 nm. qNMR correctly identified the lower potency (96.8%). This proves that for reference standard qualification, qNMR is scientifically superior for value assignment, while HPLC is superior for impurity profiling.

Detailed Protocols

Protocol 1: HPLC Purity & Diastereomer Separation

Use this method for routine batch release after calibrating with your standard.

Equipment: Agilent 1290 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: C18 is sufficient for cis/trans separation; Chiralpak AD-H is required for enantiomers.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold to elute polar salts)

    • 5-20 min: 10% → 60% B (Linear gradient)

    • 20-25 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzyl) and 210 nm (Furan ring/impurities).

  • Temperature: 30°C.

  • System Suitability:

    • Resolution (cis/trans): > 2.0

    • Tailing Factor: < 1.5

Protocol 2: qNMR Potency Assignment (Standard Qualification)

Use this method to turn your synthesized material into a Reference Standard.

Equipment: 400 MHz (or higher) NMR Spectrometer (Bruker Avance). Internal Standard (IS): Maleic Acid (TraceCERT® grade, 99.94% purity). Solvent: DMSO-d6 (Prevents hydroxyl proton exchange broadening).

  • Preparation:

    • Weigh approx. 20 mg of cis-4-(benzyloxy)tetrahydrofuran-3-ol (Analyte) into a vial. Record weight to 0.01 mg precision (

      
      ).
      
    • Weigh approx. 10 mg of Maleic Acid (IS) into the same vial. Record weight (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction must be manual and precise.

    • Integration:

      • Integrate the Maleic Acid singlet (

        
         ~6.2 ppm, 2H) = Area 
        
        
        
        .
      • Integrate the benzyloxy aromatic protons (

        
         7.3-7.4 ppm, 5H) or the anomeric protons if distinct = Area 
        
        
        
        .
  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    is number of protons,
    
    
    is molecular weight,
    
    
    is purity.

Visualizing the Impurity Pathway

Understanding where the trans impurity comes from helps in selecting the right standard.

Pathway Precursor Furan Precursor Transition Oxonium Intermediate Precursor->Transition Cyclization Cis_Product cis-Isomer (Target) (Kinetic Product) Transition->Cis_Product Face A Attack (Major) Trans_Product trans-Isomer (Impurity) (Thermodynamic Product) Transition->Trans_Product Face B Attack (Minor) Cis_Product->Trans_Product Epimerization (Acid/Heat)

Caption: Stereochemical pathway showing origin of the trans-impurity. The standard must resolve these two species.

Recommendations

  • For Routine QC: Do not use qNMR for daily lot release. It is too slow and lacks sensitivity for degradation products. Use Method A (HPLC) .

  • For Standard Sourcing: If you have access to a 400+ MHz NMR, do not purchase commercial standards repeatedly . Purchase one vial of NIST-traceable Maleic Acid (approx. $100) and use Method B (qNMR) to qualify your own in-house batches as "Secondary Reference Standards." This is compliant with ICH Q7 (11.18) provided the qualification is documented.[3]

  • Storage: The benzyloxy group is stable, but the hemiacetal/alcohol functionality can be sensitive to oxidation. Store standards under Argon at -20°C. Re-qualify via qNMR every 12 months.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, Section 11.1 (Laboratory Controls) and 11.18 (Primary Reference Standards).

  • USP <761>: Nuclear Magnetic Resonance Spectroscopy, United States Pharmacopeia. (Validates qNMR as a compendial method).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. (Foundational text on qNMR vs HPLC).

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Safety Operating Guide

cis-4-(Benzyloxy)tetrahydrofuran-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

cis-4-(Benzyloxy)tetrahydrofuran-3-ol: Comprehensive Safety & Disposal Guide

cis-4-(Benzyloxy)tetrahydrofuran-3-ol is a specialized organic intermediate widely utilized in drug development and synthetic chemistry. While highly valuable for synthesis, its structural profile categorizes the compound as a significant safety hazard during prolonged storage and disposal. This guide provides a self-validating, step-by-step operational protocol for the safe handling, testing, and disposal of this chemical, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Causality: The Autooxidation Hazard

Understanding why a chemical is dangerous is the foundation of laboratory safety. cis-4-(Benzyloxy)tetrahydrofuran-3-ol contains multiple weak carbon-hydrogen (C-H) bonds adjacent to ether oxygens—specifically the alpha-hydrogens on the tetrahydrofuran (THF) ring and the benzylic position.

When exposed to atmospheric oxygen, these positions undergo an autooxidation radical chain reaction, forming hydroperoxides (-O-O-H)[1]. Over time, or upon concentration (such as evaporation during rotary evaporation), these hydroperoxides can accumulate or polymerize into explosive organic peroxides. These peroxides are highly unstable and can violently detonate when subjected to thermal or mechanical shock, such as the friction generated by simply unscrewing a threaded cap[2]. Because of this mechanism, the compound is classified as a Class B (Concentration Hazard) peroxide-forming chemical.

Pre-Disposal Protocol: Assessment & Testing

Before cis-4-(Benzyloxy)tetrahydrofuran-3-ol can be routed for standard disposal, it must be validated as safe to handle. Every protocol must be treated as a self-validating system: test, act, and verify.

Methodology 1: Visual Inspection & Peroxide Testing

  • Visual Inspection: Without moving the bottle, illuminate it with a flashlight. Look for crystalline solids around the cap threads, inside the liquid, or an unusual viscous "syrup" appearance[2].

    • Causality: Crystals indicate the precipitation of highly shock-sensitive polymeric peroxides.

    • Action: If crystals are present, DO NOT TOUCH the container. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) office or local bomb squad immediately[2].

  • Setup: If the liquid is clear and free of crystals, transfer the bottle to a functioning fume hood behind a blast shield. Wear heavy nitrile gloves, safety goggles, and a lab coat.

  • Sampling: Dip a commercial iodometric peroxide test strip (e.g., MQuant™) into the solution for 1 second[3].

  • Validation: Wait 15 seconds for color development and compare it to the colorimetric scale to determine the parts per million (ppm) of peroxides.

Data Presentation: Peroxide Concentration Thresholds

The following table outlines the operational response based on the quantitative peroxide test results[2].

Peroxide Level (ppm)Hazard LevelRequired Action
< 20 ppm LowSafe for standard RCRA hazardous waste disposal. Proceed to standard workflow.
20 - 80 ppm ModerateDo not dispose of directly. Quench peroxides using a reducing agent before disposal, or declare as reactive waste.
> 80 ppm SevereHigh explosion risk. Do not move or attempt to quench. Contact EHS immediately for specialized high-hazard disposal.

Methodology 2: Peroxide Quenching (For 20-80 ppm)

  • Prepare a fresh, concentrated aqueous solution of ferrous sulfate (

    
    ) or sodium bisulfite (
    
    
    
    ).
  • In a separatory funnel, slowly add the aqueous reducing solution to the cis-4-(Benzyloxy)tetrahydrofuran-3-ol.

  • Agitate gently, venting frequently. The ferrous ions will chemically reduce the dangerous hydroperoxides into stable alcohols.

  • Allow phase separation to occur. Retest the organic layer with a new peroxide strip to validate the destruction of peroxides.

  • Once validated at < 20 ppm, the organic layer can be separated and disposed of as standard hazardous waste.

Standard Disposal Workflow

Once the chemical is validated as peroxide-free (< 20 ppm), it must be managed under EPA RCRA guidelines for hazardous waste[4].

  • Segregation & Containerization: Pour the chemical into a compatible, chemically resistant waste container (e.g., HDPE or glass). Never mix ethers with strong oxidizers or acidic waste streams, as this can trigger violent exothermic reactions[4].

  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly write "cis-4-(Benzyloxy)tetrahydrofuran-3-ol". Check the EPA hazard characteristics for "Ignitable" and "Toxic". Critically, record the peroxide test date and the confirmed ppm level directly on the tag to validate safety for downstream handlers.

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA with secondary containment. Ensure the SAA does not exceed the EPA limit of 55 gallons of hazardous waste[4].

  • EHS Pickup: Submit a chemical waste pickup request to your institution's EHS department.

Ultimate Disposal Route: High-Temperature Incineration

cis-4-(Benzyloxy)tetrahydrofuran-3-ol cannot be disposed of down the drain or in a landfill. The EPA-mandated ultimate disposal route for non-halogenated organic ethers is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

Mechanism of Destruction: The waste is atomized into a primary combustion chamber operating above 1000°C. This extreme thermal environment breaks the carbon-carbon and carbon-oxygen bonds. The effluent gases then pass through a secondary combustion chamber to ensure the complete thermal destruction of any residual volatile organic compounds (VOCs), ultimately converting the chemical entirely into carbon dioxide and water vapor, thereby preventing environmental contamination[5].

Workflow Visualization

The following diagram illustrates the self-validating system for assessing and disposing of this peroxide-forming ether.

G Start cis-4-(Benzyloxy)tetrahydrofuran-3-ol Ready for Disposal Visual Visual Inspection (Check for crystals/viscosity) Start->Visual Crystals Crystals Present? Visual->Crystals BombSquad DO NOT TOUCH Evacuate & Call EHS Crystals->BombSquad Yes Test Perform Peroxide Test (e.g., KI/Starch Strip) Crystals->Test No Level Peroxide Concentration Test->Level Safe < 20 ppm Standard Organic Waste Level->Safe < 20 ppm Quench 20 - 80 ppm Quench or Reactive Waste Level->Quench 20-80 ppm Danger > 80 ppm High Risk Reactive Waste Level->Danger > 80 ppm Incineration EPA-Permitted High-Temp Incineration Safe->Incineration Quench->Incineration Post-Quenching

Operational workflow for the safety assessment and RCRA-compliant disposal of peroxide-forming ethers.

References

  • Title: Peroxide-Forming Chemical Source: Oregon State University Environmental Health and Safety URL: [Link]

  • Title: Chemically Contaminated Waste Management Source: Wayne State University Office of Environmental Health & Safety URL: [Link]

  • Title: Treatment Of Reactive Wastes At Hazardous Waste Landfills Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: This compound is a bioactive organic intermediate presenting specific contact and inhalation risks. It is classified as an Irritant and is Harmful if Swallowed .[1][2] Unlike simple solvents like Tetrahydrofuran (THF), this derivative possesses lower volatility but higher persistence on surfaces.

Critical Hazard Profile (GHS):

  • H302: Harmful if swallowed.[1][2][3][4][5][6][7][8][9]

  • H315: Causes skin irritation.[1][5][10]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8][9][10]

  • H335: May cause respiratory irritation.[1][2][5][6][7][8][11]

Signal Word: WARNING

Technical Risk Assessment & Properties

Effective safety protocols rely on understanding the molecule's behavior.[1] The benzyl ether moiety adds lipophilicity, facilitating skin absorption, while the hydroxyl group allows hydrogen bonding, increasing adhesion to mucous membranes.

Physical & Chemical Data
PropertyValueOperational Implication
Physical State Pale-yellow to Yellow-brown LiquidViscosity may vary; potential for drips during transfer.[1]
Molecular Weight 194.23 g/mol Heavier than air vapors; accumulates in low-lying areas/sinks.[1]
Solubility Organic solvents (DCM, EtOAc)Use compatible solvents for cleanup; water rinse alone is insufficient.
Storage Room TemperatureStore in a cool, dry place away from strong oxidizers.

Personal Protective Equipment (PPE) Protocol

Rationale: The primary risks are cutaneous absorption and mucosal irritation. The following PPE system is designed to create a redundant barrier against these specific pathways.

A. Hand Protection (Contact Defense)

Standard Protocol: Nitrile Rubber (0.11 mm minimum thickness).

  • Justification: Nitrile provides excellent resistance to the benzyl/ether functionalities found in this molecule. Latex is not recommended due to poor organic solvent resistance.[1]

  • Technique: "Double-Gloving" is recommended during synthesis setup or waste transfer.[1] Change outer gloves immediately upon splash contact.[1]

B. Eye & Face Protection (Mucosal Defense)

Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Justification: Safety glasses with side shields are insufficient for liquid handling of H319 compounds. The risk of micro-aerosols or splashes requires a complete seal around the eyes.

  • High-Risk Operations: Use a Face Shield over goggles when pouring volumes >100 mL or working under vacuum (risk of implosion/splash).[1]

C. Respiratory Protection (Inhalation Defense)

Standard Protocol: Fume Hood (Face velocity > 0.5 m/s).

  • Justification: H335 (Respiratory Irritation) necessitates engineering controls.

  • Contingency: If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with Organic Vapor (OV) cartridges (e.g., NIOSH Black label).

D. Body Protection

Standard Protocol: Lab Coat (Cotton/Polyester blend) + Long Pants + Closed-toe Shoes.[1]

  • Justification: Prevents direct skin contact.[1][6][7][9][10][11] Synthetic fibers (like pure polyester) should be avoided if flammable solvents are used in the same process due to melt risk.

Operational Handling Procedures

Workflow Visualization

The following diagram outlines the safe handling lifecycle for cis-4-(Benzyloxy)tetrahydrofuran-3-ol, ensuring containment at every stage.

HandlingWorkflow Reception 1. Reception & Inspection (Check Seal/Label) Storage 2. Storage (Room Temp, Dry) Reception->Storage Log Inventory Weighing 3. Weighing/Transfer (Fume Hood Only) Storage->Weighing Transport in Secondary Container Weighing->Weighing Spill Check Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Add Reagents Waste 5. Disposal (Non-Halogenated) Reaction->Waste Quench & Dispose

Caption: Operational workflow emphasizing containment zones (Fume Hood) and secondary transport containers.

Step-by-Step Protocol
Phase 1: Preparation
  • Engineering Check: Verify fume hood flow rate is operational.

  • Barrier Setup: Place an absorbent pad (spill mat) on the hood surface.

  • Equipment: Use glass or stainless steel tools. Avoid certain plastics (like polystyrene) that may degrade upon prolonged contact with benzyl ethers.[1]

Phase 2: Transfer & Weighing[1]
  • Ventilation: Perform all open-container operations inside the fume hood.

  • Pipetting: Use positive-displacement pipettes for viscous liquids to ensure accuracy and prevent dripping. Never mouth pipette.

  • Weighing: If the balance is outside the hood, tare the vial inside the hood, close it tightly, weigh, and return to the hood to add the chemical. Do not open the stock bottle on an open bench.

Phase 3: Reaction Setup
  • Inerting: While not strictly pyrophoric, organic intermediates are best handled under Nitrogen or Argon to prevent oxidation or moisture absorption (hygroscopic potential).

  • Temperature: If heating is required, use a silicone oil bath or heating block with a temperature probe. Avoid open flames.

Emergency Response & First Aid

Standard: Adhere to the "Protect, Preserve, Promote" hierarchy.

Emergency Logic Tree

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Eye Eye Contact (H319) Type->Eye Skin Skin Contact (H315) Type->Skin Inhale Inhalation (H335) Type->Inhale ActionEye Flush 15 min (Eye Wash Station) Eye->ActionEye ActionSkin Wash with Soap/Water Remove Clothing Skin->ActionSkin ActionInhale Move to Fresh Air Seek Medical Aid Inhale->ActionInhale

Caption: Decision matrix for immediate response to exposure incidents.

Specific Interventions[2][4][9][10][12][13]
  • Eye Contact: Immediately flush with tepid water for at least 15 minutes.[1][6] Lift eyelids to ensure irrigation of the underside. Seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing.[1][2][5][7][8][9][12] Wash skin thoroughly with non-abrasive soap and water.[1] Do not use solvents (like ethanol) to wash skin, as this may enhance absorption.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by poison control. Call a physician.

  • Spill Cleanup:

    • Evacuate non-essential personnel.[1][4][8]

    • Wear full PPE (Goggles, Nitrile gloves, Lab coat).

    • Absorb with inert material (vermiculite, sand, or commercial spill pads).

    • Place in a sealed container labeled "Hazardous Waste - Organic".[1]

Waste Management

Disposal Classification: Non-Halogenated Organic Solvent Waste.[1]

  • Segregation: Do not mix with strong oxidizers or acids.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass jerrycans.

  • Labeling: Must clearly state "cis-4-(Benzyloxy)tetrahydrofuran-3-ol" and "Flammable/Irritant" (if mixed with solvents).[1]

  • Protocol: Dispose of via a licensed chemical waste contractor in accordance with local environmental regulations (e.g., EPA, RCRA).

References

  • PubChem. (n.d.).[1] Laboratory Chemical Safety Summary (LCSS): Tetrahydrofuran derivatives. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.